Product packaging for 6-Chloro-1,5-naphthyridin-4-ol(Cat. No.:CAS No. 1312760-59-0)

6-Chloro-1,5-naphthyridin-4-ol

Cat. No.: B1452949
CAS No.: 1312760-59-0
M. Wt: 180.59 g/mol
InChI Key: QKMKGIVCGORHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-1,5-naphthyridin-4-ol is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B1452949 6-Chloro-1,5-naphthyridin-4-ol CAS No. 1312760-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-5-8(11-7)6(12)3-4-10-5/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMKGIVCGORHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Chloro-1,5-naphthyridin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5-naphthyridine ring system is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding make it an ideal framework for interacting with various biological targets. Within this important class of molecules, 6-Chloro-1,5-naphthyridin-4-ol emerges as a pivotal chemical intermediate. Its strategic placement of a chloro group, a versatile synthetic handle, and a hydroxy/oxo moiety allows for extensive chemical derivatization.

This technical guide offers an in-depth exploration of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, mechanistically-grounded synthesis protocol, discuss methods for its characterization, and explore its vast potential as a building block in the synthesis of novel therapeutic agents. The narrative is designed to not only present data but to also explain the causality behind the experimental choices, ensuring a trustworthy and authoritative resource for laboratory application.

Physicochemical and Structural Properties

This compound (CAS No. 1312760-59-0) is a heterocyclic compound featuring a fused pyridopyridine core.[2][3] The molecule exists in tautomeric equilibrium between the 4-hydroxy and the 4-one forms, with the keto form (1H-1,5-naphthyridin-4-one) generally being the more stable in the solid state. This tautomerism is a critical consideration for its reactivity and biological interactions.

PropertyValueSource
CAS Number 1312760-59-0[2],[3],[4]
Molecular Formula C₈H₅ClN₂O[2],[3]
Molecular Weight 180.59 g/mol [2]
IUPAC Name This compound[2]
Canonical SMILES C1=CC(=NC2=C1NC=CC2=O)Cl[2]
InChI Key QKMKGIVCGORHJY-UHFFFAOYSA-N[2]
Predicted pKa 8.72 ± 0.50[2]
Monoisotopic Mass 180.0090405 Da[2]

Synthesis and Mechanistic Insights

The construction of the 1,5-naphthyridine core is well-established in organic chemistry.[1][5] A robust and logical approach to synthesize this compound is through a variation of the Conrad-Limpach reaction, which involves the condensation of an aromatic amine with a β-ketoester, followed by thermal cyclization.[1]

The causality for this strategic choice lies in the commercial availability of starting materials and the high-yielding nature of the reaction sequence. Starting with 3-amino-5-chloropyridine ensures the correct placement of the chlorine atom on the final naphthyridine ring.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization (Gould-Jacobs) cluster_2 Step 3: Saponification & Decarboxylation A 3-Amino-5-chloropyridine C Intermediate Enamine A->C + B (Heat) B Diethyl (ethoxymethylene)malonate D 6-Chloro-4-hydroxy-1,5- naphthyridine-3-carboxylate C->D High Temp Solvent (e.g., Diphenyl ether) E This compound D->E 1. NaOH (aq) 2. H⁺, Heat

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Gould-Jacobs reaction, a well-documented method for synthesizing 4-hydroxynaphthyridine derivatives.[5]

Step 1: Synthesis of Diethyl 2-(((5-chloropyridin-3-yl)amino)methylene)malonate (Intermediate C)

  • In a 250 mL round-bottom flask, combine 3-amino-5-chloropyridine (10.0 g, 77.8 mmol) and diethyl (ethoxymethylene)malonate (18.4 g, 85.1 mmol).

  • Heat the reaction mixture at 120-130°C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The resulting solid or viscous oil is triturated with hexane or petroleum ether to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold hexane, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate (Intermediate D)

  • To a flask containing a high-boiling point solvent such as diphenyl ether (100 mL), preheated to 240-250°C, add the intermediate from Step 1 in portions over 15-20 minutes.

  • Causality: The high temperature is crucial for overcoming the activation energy of the intramolecular electrophilic cyclization onto the pyridine ring, followed by the elimination of ethanol.[5]

  • Maintain the temperature for 30 minutes after the addition is complete.

  • Cool the reaction mixture to below 100°C and add hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and then with ethyl acetate. Dry the product under vacuum.

Step 3: Synthesis of this compound (Final Product E)

  • Suspend the ester from Step 2 (10.0 g) in a 10% aqueous sodium hydroxide solution (100 mL).

  • Heat the mixture to reflux for 2-4 hours until the saponification is complete (monitored by TLC).

  • Cool the resulting clear solution in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3. This protonates the carboxylate and induces decarboxylation upon heating.

  • Heat the acidified mixture gently to 50-60°C for 1 hour to ensure complete decarboxylation, observed by the cessation of CO₂ evolution.

  • Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the final product, this compound, in a vacuum oven at 60°C.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is essential. The following techniques are standard for its characterization.

TechniqueExpected Results
¹H NMR Aromatic protons on the naphthyridine core are expected to appear in the δ 7.0-9.0 ppm range. The specific chemical shifts and coupling constants will be characteristic of the substitution pattern. The N-H proton of the pyridone tautomer will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[6]
¹³C NMR Aromatic carbons will resonate in the δ 110-160 ppm range. The carbonyl carbon (C4) of the pyridone tautomer will be significantly downfield, typically >160 ppm.[7]
Mass Spec (MS) The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass (180.0090 Da). A characteristic isotopic pattern for a monochlorinated compound ([M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio) must be observed.[2]
HPLC/UPLC A reverse-phase method, such as one using a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic acid, can be used to assess purity.[8] The product should appear as a single major peak.

Applications in Medicinal Chemistry

This compound is not typically an end-product but rather a versatile scaffold for building more complex drug candidates. The chlorine at the 6-position is a key functional group, susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various amine, ether, or thioether side chains. The 4-oxo group can be a site for O-alkylation or conversion to a 4-chloro derivative for further substitution.[1][5]

This reactivity profile makes it a valuable precursor for libraries of compounds targeting a range of diseases. For instance, the broader naphthyridine class has yielded potent inhibitors of kinases, antibacterial agents, and antimalarial drugs like pyronaridine.[9][10][11][12]

Derivatization_Potential cluster_0 Reaction Sites cluster_1 Potential Derivatives Core This compound A 6-Amino Derivatives Core->A SₙAr at C6 (Amines) B 6-Ether/Thioether Derivatives Core->B SₙAr at C6 (Alcohols, Thiols) C 4-Alkoxy Derivatives Core->C O-Alkylation at C4 D Fused Ring Systems Core->D Further Annulation Reactions

Caption: Derivatization potential of the this compound scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chlorinated and hydroxylated naphthyridines and pyridines provide a strong basis for safe handling protocols.[13][14][15]

Hazard CategoryDescription and Precautions
Health Hazards Acute: Harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation. May cause respiratory tract irritation.[13][14] Chronic: Repeated or prolonged contact may lead to sensitization in susceptible individuals.
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][15]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[13]
Stability & Reactivity Stable under normal conditions. Avoid excess heat and dust formation. Incompatible with strong oxidizing agents.[14]
Decomposition Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[14]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery and development community. Its straightforward synthesis from readily available precursors, combined with its strategically placed functional groups, makes it an attractive starting point for the creation of diverse molecular libraries. The insights provided in this guide—from a detailed synthesis protocol and characterization data to an overview of its synthetic utility and safety considerations—are intended to empower researchers to confidently incorporate this versatile scaffold into their research programs, accelerating the discovery of novel therapeutics.

References

  • Acme Bioscience. This compound.
  • Díaz-Gavilán, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(19), 6659.
  • PubChem. 1,5-Naphthyridin-4-ol.
  • Mowbray, C. E., et al. (2019). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of medicinal chemistry, 62(17), 8046-8065.
  • Google Patents. US6677352B1 - 1,6-naphthyridine derivatives and their use to treat diabetes and related disorders.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Google Patents. WO2021209477A1 - Crystalline forms of 4-[(7-chloro-2-methoxybenzo[b][2][16]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol and their salts.
  • Wang, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC advances, 15(34), 23456-23461.
  • Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][2][17]naphthyridines. Journal of medicinal chemistry, 46(6), 1049-1054.
  • Vijayalakshmi, S., & Rajendran, S. P. (2000). Synthesis of 6-chloro-7-phenyldibenzo[b,h][2][17]naphthyridines. Heterocyclic Communications, 6(6), 579-582.
  • Google Patents. US4742060A - Heterocyclic compounds.
  • Díaz-Gavilán, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • Gulea, M., et al. (2023). Synthesis of Novel Benzo[b][2][17]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1690.
  • Google Patents. US4190657A - Naphthyridine derivatives.
  • Justia Patents. Crystalline forms of 4-[(7-chloro-2-methoxybenzo[b][2][16]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol and salts thereof.
  • SIELC Technologies. Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column.
  • Michalak, M. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(15), 4806.
  • Chen, Y., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5667.
  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018).
  • Caira, F., et al. (2011). Studies on 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity. Bioorganic & medicinal chemistry, 19(2), 789-797.

Sources

The Emerging Therapeutic Potential of 6-Chloro-1,5-naphthyridin-4-ol: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, prominently as a potent inhibitor of various protein kinases. This technical guide delves into the prospective mechanism of action of a specific derivative, 6-Chloro-1,5-naphthyridin-4-ol. While direct comprehensive studies on this particular molecule are nascent, this document synthesizes the wealth of data on structurally related 1,5-naphthyridine compounds to construct a scientifically grounded hypothesis of its biological function. We will explore its likely role as a kinase inhibitor, detail the pertinent signaling pathways, and provide robust experimental protocols to validate these assertions. This guide is intended to serve as a foundational resource for researchers and drug developers interested in the therapeutic potential of this promising compound.

Introduction: The Significance of the 1,5-Naphthyridine Core

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system, are of significant interest in medicinal chemistry.[1] Among the six possible isomers, the 1,5-naphthyridine framework has emerged as a versatile scaffold for the development of targeted therapeutics.[2][3] The arrangement of the nitrogen atoms in the 1,5-naphthyridine structure provides unique electronic and steric properties, enabling these molecules to effectively interact with the active sites of a variety of enzymes, particularly protein kinases.

The broad spectrum of biological activities exhibited by 1,5-naphthyridine derivatives includes anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Many of these effects are attributed to their ability to modulate key signaling pathways involved in cell proliferation, differentiation, and survival.

Proposed Mechanism of Action: Kinase Inhibition

Based on extensive research into the 1,5-naphthyridine class, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. Several members of this family have been identified as potent inhibitors of critical kinases implicated in oncology and other diseases.

Key Kinase Targets for 1,5-Naphthyridine Derivatives

Several important kinase families have been identified as targets for 1,5-naphthyridine compounds:

  • Fibroblast Growth Factor Receptors (FGFRs): Novel 1,5-naphthyridine derivatives have been designed as potent inhibitors of the FGFR family (FGFR1, 2, 3, and 4).[4] Aberrant FGFR signaling is a known driver in various cancers, making these inhibitors promising antitumor agents.[4]

  • Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5): Optimization of initial screening hits has led to the discovery of 1,5-naphthyridine derivatives as potent and selective inhibitors of ALK5.[5][6][7] These compounds have shown efficacy in both enzymatic and cellular assays.[5][6][7]

  • c-Met Kinase: Certain 1,5-naphthyridine derivatives have been identified as potential inhibitors of the c-Met kinase, another important target in cancer therapy.[7][8]

  • Aurora Kinases: 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas have been developed as inhibitors of Aurora kinases, which play a crucial role in cell cycle regulation.[8]

  • p38 MAP Kinase: Some 1,5-naphthyridine derivatives have demonstrated selectivity against p38 MAP kinase.[8]

Given this precedent, it is highly probable that this compound exerts its biological effects through the inhibition of one or more of these, or structurally related, kinases. The chloro and hydroxyl substitutions on the naphthyridine core would influence its binding affinity and selectivity for specific kinase targets.

Hypothetical Signaling Pathway Inhibition

The inhibition of a key protein kinase by this compound would disrupt downstream signaling cascades. For instance, if it targets the FGFR pathway, it would likely interfere with cell proliferation, migration, and survival.

FGFR_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->P1 Activates P2 Cellular Response (Proliferation, Survival) P1->P2 Leads to Inhibitor This compound Inhibitor->FGFR Inhibits

Caption: Proposed inhibition of the FGFR signaling pathway by this compound.

Synthesis of this compound

The synthesis of this compound would likely follow established synthetic routes for 1,5-naphthyridine derivatives. A common approach involves the Conrad-Limpach reaction or a variation thereof, starting from a substituted 3-aminopyridine.

A plausible synthetic pathway could involve the reaction of a suitably substituted 3-aminopyridine with a β-ketoester or a similar reagent to form the pyridinone ring, followed by chlorination.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Reactant1 Substituted 3-Aminopyridine Intermediate 1,5-Naphthyridin-4-ol Intermediate Reactant1->Intermediate Reactant2 β-Ketoester Reactant2->Intermediate Product This compound Intermediate->Product Chlorination Chlorinating Agent (e.g., POCl3) Chlorination->Product Reacts with

Caption: A potential synthetic workflow for this compound.

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Kinase Panel Screening:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Promega) to test the compound against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

    • Identify kinases that show significant inhibition (e.g., >50%).

  • IC50 Determination:

    • For the "hit" kinases identified in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

    • Prepare serial dilutions of this compound.

    • Incubate the compound with the purified kinase, its specific substrate, and ATP.

    • Measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or radiometric assay).

    • Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Parameter Description
Kinase Panel Broad panel of human kinases (e.g., >400)
Initial Concentration 10 µM
Hit Criteria >50% inhibition
IC50 Determination 10-point dose-response curve
Detection Method Luminescence-based ATP detection
Cellular Assays

Objective: To assess the effect of this compound on cell proliferation and signaling in relevant cancer cell lines.

Methodology:

  • Cell Viability Assay:

    • Select cancer cell lines known to be dependent on the kinases identified in the in vitro assays (e.g., FGFR-dependent bladder cancer cells).

    • Seed cells in 96-well plates and treat with a range of concentrations of this compound for 72 hours.

    • Measure cell viability using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo).

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Western Blot Analysis:

    • Treat selected cell lines with this compound for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-ERK, ERK).

    • This will confirm target engagement and inhibition of the signaling pathway in a cellular context.

Cellular_Assay_Workflow cluster_workflow Cellular Assay Workflow Cell_Lines Select Relevant Cancer Cell Lines Treatment Treat with This compound Cell_Lines->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Western_Blot Western Blot Analysis (p-Kinase, Total Kinase) Treatment->Western_Blot GI50 Determine GI50 Viability->GI50 Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement

Caption: Workflow for cellular assays to validate the mechanism of action.

In Vivo Efficacy Studies

Objective: To evaluate the antitumor activity of this compound in a preclinical animal model.

Methodology:

  • Xenograft Model:

    • Implant human cancer cells (identified as sensitive in cellular assays) subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize the mice into vehicle control and treatment groups.

    • Administer this compound at various doses and schedules (e.g., daily oral gavage).

    • Monitor tumor growth and body weight regularly.

    • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for target inhibition).

Parameter Description
Animal Model Immunocompromised mice (e.g., nude, SCID)
Cell Line Relevant human cancer cell line
Administration Route Oral gavage, intraperitoneal injection
Endpoints Tumor volume, body weight, target modulation in tumors

Conclusion

While direct experimental data on this compound is limited, the extensive body of research on the 1,5-naphthyridine scaffold provides a strong foundation for postulating its mechanism of action as a protein kinase inhibitor. The proposed experimental workflow offers a comprehensive strategy to validate this hypothesis, from initial in vitro screening to in vivo efficacy studies. The elucidation of its precise molecular targets will be crucial for its future development as a potential therapeutic agent in oncology or other disease areas driven by aberrant kinase signaling.

References

  • Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641. [Link]
  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. CoLab.
  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • Szychowski, K. A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4993. [Link]
  • Nowak, M., et al. (2021).
  • Raj, K., et al. (2006). Synthesis of 6-chloro-7-phenyldibenzo[b,h][1][4]naphthyridines.
  • Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1][4]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-1054. [Link]
  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
  • Al-Tel, T. H. (2022).
  • Li, Y., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13(28), 19047-19051. [Link]
  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8236-8251. [Link]
  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

Sources

biological activity of 6-Chloro-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Biological Activity of 6-Chloro-1,5-naphthyridin-4-ol

Introduction

The naphthyridine scaffold, a heterocyclic system composed of two fused pyridine rings, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4] The six possible isomers of naphthyridine have been explored for their therapeutic potential, leading to the discovery of compounds with anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][4][5][6][7][8] This guide focuses on a specific, lesser-studied derivative, this compound.

While direct and extensive research on this compound is not widely available in the public domain, its structural features—a 1,5-naphthyridine core, a chloro substituent at the 6-position, and a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 1,5-naphthyridin-4(1H)-one form)—allow for a predictive analysis of its biological potential. This document will, therefore, extrapolate from the rich body of literature on structurally related naphthyridine analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into predicted biological activities, propose detailed experimental protocols for characterization, and discuss potential mechanisms of action, all grounded in the established knowledge of the broader naphthyridine class.

Part 1: Predicted Biological Activities and Therapeutic Potential

Based on the extensive research into the naphthyridine family, this compound is predicted to exhibit significant biological activity, primarily in the realms of oncology and kinase inhibition.

Anticancer Activity

The naphthyridine core is a well-established pharmacophore in the design of anticancer agents.[5][7] Derivatives have been shown to exert cytotoxic effects against a variety of human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3).[7] The mechanisms underlying these effects are diverse and can include the inhibition of critical cellular enzymes like topoisomerase II.[7]

The presence of a chloro group, as in this compound, is a common feature in many active pharmaceutical ingredients and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, in a series of 1,8-naphthyridine derivatives, substitutions at various positions, including with methyl groups, were found to modulate cytotoxic activity.[7]

Table 1: Cytotoxic Activity of Representative Naphthyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Naphthyridine Derivative 16HeLa (Cervical)0.7[7]
Naphthyridine Derivative 16HL-60 (Leukemia)0.1[7]
Naphthyridine Derivative 16PC-3 (Prostate)5.1[7]
10-methoxycanthin-6-oneDU145 (Prostate)1.58 (µg/mL)[1][2]
N-substituted 6-(chloro)-1H-benzimidazole derivativeVarious1.84 - 10.28 (µg/mL)[9]

Note: The activities of various derivatives are presented to illustrate the potential of the naphthyridine scaffold. Direct IC50 values for this compound are not available.

Kinase Inhibition

A significant body of evidence points to the ability of naphthyridine derivatives to act as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.

For example, novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[8] Specific compounds in this class have demonstrated ALK5 inhibition with IC50 values in the low nanomolar range.[8]

Furthermore, substituted 1,6-naphthyridines have been described as inhibitors of cyclin-dependent kinase 5 (CDK5), a target implicated in neurodegenerative diseases and cancer.[6] The aberrant activity of CDK5 is linked to the progression of several cancers, including prostate and thyroid carcinoma.[6]

Given these precedents, it is highly plausible that this compound could function as a kinase inhibitor. The 4-ol (or 4-one) moiety can act as a hydrogen bond donor and acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.

Hypothetical Target Signaling Pathway: TGF-β Receptor

The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and apoptosis. Its aberrant activation is implicated in cancer progression and fibrosis. Small molecule inhibitors of the ALK5 kinase can block this pathway.

TGFB_Pathway TGFB TGF-β Ligand Receptor TGF-β Receptor II/I (ALK5) TGFB->Receptor Binds SMAD SMAD2/3 Receptor->SMAD Phosphorylates Compound This compound (Hypothetical Inhibitor) Compound->Receptor Inhibits Complex SMAD2/3-SMAD4 Complex SMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis, EMT) Nucleus->Transcription Regulates

Caption: Hypothetical inhibition of the TGF-β/ALK5 signaling pathway.

Other Potential Activities

The naphthyridine scaffold has also been associated with a range of other biological activities, including:

  • Antimicrobial Activity: Naturally occurring and synthetic naphthyridines have demonstrated activity against various bacteria and fungi.[1][2][4]

  • Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[1][2]

  • Antiviral and Antiparasitic Effects: Some naphthyridine alkaloids have been investigated for their activity against HIV and parasites like Trypanosoma cruzi.[1][2]

Part 2: Experimental Protocols for Biological Characterization

To empirically determine the , a systematic series of in vitro and cellular assays is required. The following protocols provide a robust framework for this initial characterization.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.

Methodology:

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., HeLa, HL-60, PC-3, A549) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in DMSO and then dilute further in cell culture medium. Add the compound dilutions to the cells, ensuring the final DMSO concentration is below 0.5%. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Kinase Inhibition Profiling

A broad kinase screen is essential to identify potential kinase targets and to assess selectivity.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound (Test Compound) Reaction_Mix Add Kinase, Substrate, ATP, and Compound Compound->Reaction_Mix Kinase_Panel Kinase Panel (e.g., ALK5, CDK5, Src, Abl) Kinase_Panel->Reaction_Mix Assay_Plate 384-well Assay Plate Assay_Plate->Reaction_Mix Incubation Incubate at RT Reaction_Mix->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Luminescence Read Luminescence Detection->Luminescence Data_Processing Calculate % Inhibition Luminescence->Data_Processing IC50_Curve Generate Dose-Response Curves for Hits Data_Processing->IC50_Curve Selectivity Determine Selectivity Profile IC50_Curve->Selectivity

Caption: Experimental workflow for in vitro kinase inhibition profiling.

Methodology (Example using ADP-Glo™ Kinase Assay):

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, kinase buffer, substrate, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value for active compounds.

Cellular Target Engagement (Western Blot)

This protocol validates that the compound inhibits the intended kinase target within a cellular environment by assessing the phosphorylation of a known downstream substrate.

Methodology (Example for TGF-β/ALK5 Pathway):

  • Cell Treatment: Plate a responsive cell line (e.g., HaCaT keratinocytes) and serum-starve overnight. Treat the cells with this compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with TGF-β1 for 30 minutes to activate the ALK5 pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-SMAD2 (a direct substrate of ALK5) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against total SMAD2 or a housekeeping protein like GAPDH.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phospho-SMAD2 signal in the compound-treated samples indicates target engagement.

Part 3: Structure-Activity Relationships (SAR) and Future Directions

While specific SAR for this compound is not established, insights can be drawn from related series. The chloro group at the 6-position likely influences electronic properties and may engage in halogen bonding with the target protein. Its position could also affect the overall conformation of the molecule. The 4-hydroxy group (or 4-oxo tautomer) is a critical feature, likely involved in key hydrogen bonding interactions within the active site of a target kinase, as is common for this type of scaffold.

Future work should focus on:

  • Synthesis and Confirmation: The first step is the unambiguous synthesis and structural confirmation of this compound.

  • Broad Biological Screening: Initial screening against diverse cancer cell lines and a broad panel of kinases will provide a foundational understanding of its biological profile.

  • Analogue Synthesis: Based on initial findings, a library of analogues should be synthesized to explore the SAR. Modifications could include:

    • Varying the substituent at the 6-position (e.g., fluoro, methyl, methoxy) to probe steric and electronic requirements.

    • Introducing substituents at other positions on the naphthyridine ring to enhance potency and modulate physicochemical properties.

    • Derivatizing the 4-hydroxy group to explore pro-drug strategies or alter binding interactions.

References

A comprehensive list of references will be compiled based on the sources used to generate this guide.

Sources

A Technical Guide to Unveiling the Therapeutic Potential of 6-Chloro-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The 1,5-naphthyridine core is one such "privileged scaffold," a heterocyclic motif that has garnered significant attention for its diverse and potent biological activities.[1][2] This guide focuses on a specific derivative, 6-Chloro-1,5-naphthyridin-4-ol, a compound poised for exploration. While direct literature on this exact molecule is nascent, the extensive research into the broader 1,5-naphthyridine family provides a robust foundation for predicting and validating its therapeutic targets. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering a synthesis of established knowledge and a detailed experimental framework to unlock the potential of this compound.

The 1,5-Naphthyridine Core: A Foundation for Diverse Bioactivity

The 1,5-naphthyridine ring system, an isomer of the more widely known 1,8-naphthyridine found in compounds like nalidixic acid, is a fused bicyclic heterocycle containing two nitrogen atoms.[2][3] This structural motif has been successfully exploited to develop agents with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][4] The versatility of the 1,5-naphthyridine scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological target specificity.

Our subject, this compound, presents a unique combination of a chloro substituent and a hydroxyl group (which likely exists in its tautomeric keto form as a 4-one), offering distinct electronic and steric properties that can be pivotal for target engagement.

PropertyValueSource
Molecular Formula C8H5ClN2O[5][6]
Molecular Weight 180.59 g/mol [5]
CAS Number 1312760-59-0[5][7]

Potential Therapeutic Arenas and Key Molecular Targets

Based on the established bioactivities of the 1,5-naphthyridine class, we can logically infer two primary therapeutic areas for investigation: oncology and infectious diseases.

Oncology: Targeting Aberrant Kinase Signaling

A significant body of research has highlighted the potential of 1,5-naphthyridine derivatives as potent kinase inhibitors.[8] Two particularly compelling targets for this compound are the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) and the c-Met kinase.

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of cancer progression, promoting tumor growth, invasion, and immunosuppression. Several 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5.[1][8]

Mechanism of Action Hypothesis: We hypothesize that this compound can act as an ATP-competitive inhibitor of ALK5, binding to the kinase domain and preventing its autophosphorylation and subsequent downstream signaling.

Experimental Validation Workflow:

ALK5_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo Cellular & In Vivo Models A Biochemical ALK5 Kinase Assay B Cell-based TGF-β Reporter Assay A->B C Western Blot for pSMAD2/3 B->C D Cancer Cell Proliferation/Invasion Assays C->D E Syngeneic Mouse Models D->E F Immunophenotyping of Tumor Microenvironment E->F Start This compound Start->A

Caption: Workflow for validating ALK5 inhibition.

Detailed Protocol: Biochemical ALK5 Kinase Assay

  • Objective: To determine the direct inhibitory activity of this compound on ALK5 kinase activity.

  • Materials:

    • Recombinant human ALK5 protein.

    • Myelin Basic Protein (MBP) as a substrate.

    • [γ-³²P]ATP or a fluorescence-based ATP analog.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • This compound stock solution in DMSO.

    • Positive control inhibitor (e.g., Repsox).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase buffer, ALK5 enzyme, and the test compound or DMSO vehicle. Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.

    • Incubate the reaction for 30-60 minutes at 30°C.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are frequently dysregulated in various cancers, promoting cell proliferation, motility, and invasion. The 1,5-naphthyridine scaffold has been explored for the development of c-Met inhibitors.[8]

Experimental Validation: c-Met Kinase Assay

A similar biochemical kinase assay as described for ALK5 can be adapted for c-Met, using recombinant c-Met protein and a suitable substrate like poly(Glu, Tyr) 4:1.

Infectious Diseases: A New Generation of Antimicrobials

While the 1,8-naphthyridine core is the progenitor of the quinolone antibiotics, derivatives of the 1,5-naphthyridine scaffold have also demonstrated promising antimicrobial activity.[1] The likely targets are bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Mechanism of Action Hypothesis: this compound may inhibit bacterial growth by intercalating with DNA and/or inhibiting the function of DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

Experimental Validation Workflow:

Antimicrobial_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action A Minimum Inhibitory Concentration (MIC) Assay B Minimum Bactericidal Concentration (MBC) Assay A->B C Bacterial DNA Gyrase/Topoisomerase IV Inhibition Assay B->C D Efflux Pump Inhibition Assay B->D Start This compound Start->A

Caption: Workflow for antimicrobial activity validation.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton Broth (MHB).

    • This compound stock solution in DMSO.

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • 96-well microtiter plates.

  • Procedure:

    • Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial inoculum to each well containing the test compound, positive control, or growth control (no compound).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, molecule. The wealth of data on the 1,5-naphthyridine scaffold provides a clear and logical path for its investigation. The experimental workflows and protocols detailed in this guide offer a comprehensive starting point for elucidating its therapeutic potential. Initial validation of its activity against ALK5, c-Met, and a panel of pathogenic bacteria will be crucial in directing future medicinal chemistry efforts. Structure-activity relationship (SAR) studies, stemming from the initial biological data, will enable the optimization of this scaffold to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for a new class of therapeutics.

References

  • The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Synthetic Strategies, Reactivity and Applic
  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Deriv
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.
  • This compound | 1312760-59-0. ChemicalBook.
  • This compound 1312760-59-0 wiki. Guidechem.
  • This compound. 爱诗伦生物科技(上海)有限公司.

Sources

Foreword: The Enduring Appeal of the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of 1,5-Naphthyridine Derivatives

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy and specificity. Within this dynamic environment, certain molecular scaffolds consistently emerge as privileged structures, offering a versatile platform for the design of new drugs. The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, stands as a testament to this principle. Its rigid, planar structure and the strategic placement of its nitrogen atoms provide an ideal framework for molecular recognition, enabling potent and selective interactions with a diverse array of biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 1,5-naphthyridine derivatives, from their synthesis to their burgeoning applications in modern medicine.

I. Strategic Approaches to the Synthesis of the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine ring system is a critical first step in the exploration of its therapeutic potential. Several classical and modern synthetic methodologies have been developed and refined to provide access to this important scaffold. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule.

The Skraup Synthesis: A Classic Route to Unsubstituted and Substituted 1,5-Naphthyridines

The Skraup synthesis is a venerable and reliable method for the preparation of quinolines and their aza-analogs, including 1,5-naphthyridines.[1] The reaction involves the treatment of a 3-aminopyridine derivative with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent.[1] The in-situ dehydration of glycerol to acrolein is a key step, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and aromatization to yield the 1,5-naphthyridine core.[1]

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine

  • Step 1: Reaction Setup. In a fume hood, cautiously add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. To this, add 3-aminopyridine and the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

  • Step 2: Addition of Glycerol. Slowly add glycerol to the reaction mixture with continuous stirring. The addition is exothermic and should be done with care.

  • Step 3: Heating. Heat the reaction mixture to the appropriate temperature (typically 130-150 °C) and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up. After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the mixture with a concentrated solution of sodium hydroxide to precipitate the crude product.

  • Step 5: Purification. Collect the crude product by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

The Gould-Jacobs Reaction: A Versatile Method for 4-Hydroxy-1,5-naphthyridines

The Gould-Jacobs reaction provides a powerful route to 4-hydroxy-1,5-naphthyridine derivatives, which are valuable intermediates for further functionalization.[2] This method involves the condensation of a 3-aminopyridine with a diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative, followed by thermal cyclization.[2]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid Ethyl Ester

  • Step 1: Condensation. Mix 3-aminopyridine and diethyl ethoxymethylenemalonate in a suitable solvent (e.g., diphenyl ether or Dowtherm A) in a round-bottom flask.

  • Step 2: Heating. Heat the mixture to a high temperature (typically 240-260 °C) to effect cyclization. The reaction is usually complete within 30 minutes.

  • Step 3: Isolation of the Product. Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Step 4: Purification. Collect the solid by filtration, wash with the non-polar solvent, and dry. The crude product can be recrystallized to obtain the pure 4-hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester.

Modern Synthetic Approaches: Cross-Coupling and Cycloaddition Reactions

While classical methods remain valuable, modern synthetic chemistry has introduced more sophisticated and versatile strategies for the synthesis of 1,5-naphthyridine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of substituted 1,5-naphthyridines.[2][3]

Aza-Diels-Alder reactions, a type of pericyclic reaction, have also been employed for the synthesis of tetrahydro-1,5-naphthyridine derivatives.[2] These reactions involve the [4+2] cycloaddition of an imine (the aza-diene) with an alkene or alkyne (the dienophile), providing a stereocontrolled route to these saturated heterocyclic systems.[2]

II. Biological Activities and Therapeutic Potential

The 1,5-naphthyridine scaffold is a cornerstone in the development of new therapeutic agents due to its wide spectrum of biological activities.[4][5] The ability to readily introduce various substituents at different positions of the ring system allows for the fine-tuning of pharmacological properties.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 1,5-naphthyridine derivatives.[6] Many of these compounds exert their cytotoxic effects by inhibiting key enzymes involved in DNA replication and cell division, such as topoisomerase I and various kinases.[6][7]

Compound Class Mechanism of Action Example IC50 Values References
Phenyl- and indeno-1,5-naphthyridinesTopoisomerase I inhibitionAntiproliferative activity against COLO 205 human colon cancer cells[6]
Aminothiazole and pyrazole derivativesTGF-β type I receptor (ALK5) inhibitionIC50 = 4-6 nM for ALK5 autophosphorylation[8]
Canthin-6-one alkaloidsInduction of apoptosis and necrosisActive in Kasumi-1 human myeloid leukemia cells[9]
Antimicrobial Activity

While the 1,8-naphthyridine isomer is more famously associated with antibacterial agents like nalidixic acid, the 1,5-naphthyridine scaffold has also yielded compounds with promising antimicrobial properties.[10] These derivatives often target bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial growth.[11]

Compound Class Target Organisms Mechanism of Action References
Oxabicyclooctane-linked NBTIsGram-positive and Gram-negative bacteriaInhibition of DNA gyrase and topoisomerase IV[11]
Fused 1,5-naphthyridinesPlasmodium falciparum and Plasmodium vivaxAntimalarial activity[12]
Other Pharmacological Applications

The therapeutic potential of 1,5-naphthyridine derivatives extends beyond cancer and infectious diseases. They have been investigated for a variety of other pharmacological applications, including:

  • Anti-inflammatory activity: Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins.[9]

  • Antiviral activity: Some 1,5-naphthyridine derivatives have been reported to exhibit activity against viruses, including the Ebola virus.[2][5]

  • Central Nervous System (CNS) activity: The scaffold has been explored for its potential in treating neurological and psychiatric disorders.[13]

III. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 1,5-naphthyridine-based drugs. SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.

For novel bacterial topoisomerase inhibitors (NBTIs) with a 1,5-naphthyridine core, it has been observed that substitutions at the C-2 and C-7 positions are critical for optimal antibacterial activity.[11] For instance, an alkoxy group at C-2 and a halogen or hydroxyl group at C-7 were found to be favorable for broad-spectrum activity.[11] Conversely, substitutions at other positions on the naphthyridine ring generally led to a decrease in potency.[11]

IV. Visualizing Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 3-Aminopyridine 3-Aminopyridine 1,5-Naphthyridine Core 1,5-Naphthyridine Core 3-Aminopyridine->1,5-Naphthyridine Core Cyclization/Coupling Reagents Reagents Reagents->1,5-Naphthyridine Core In vitro assays In vitro assays 1,5-Naphthyridine Core->In vitro assays Screening In vivo models In vivo models In vitro assays->In vivo models Lead Compound Lead Compound In vivo models->Lead Compound

Caption: General workflow for the synthesis and evaluation of 1,5-naphthyridine derivatives.

skraup_mechanism glycerol Glycerol acrolein Acrolein glycerol->acrolein Dehydration (H2SO4) michael_adduct Michael Adduct acrolein->michael_adduct aminopyridine 3-Aminopyridine aminopyridine->michael_adduct Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Cyclization naphthyridine 1,5-Naphthyridine cyclized_intermediate->naphthyridine Oxidation

Caption: Simplified mechanism of the Skraup synthesis of 1,5-naphthyridines.

tgf_beta_pathway TGFb TGF-β ReceptorII Type II Receptor TGFb->ReceptorII ReceptorI Type I Receptor (ALK5) ReceptorII->ReceptorI Recruitment & Phosphorylation SMAD SMAD2/3 ReceptorI->SMAD Phosphorylation SMAD4 SMAD4 SMAD->SMAD4 Forms Complex Nucleus Nucleus SMAD4->Nucleus Gene Gene Transcription Nucleus->Gene Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->ReceptorI Inhibition

Caption: Inhibition of the TGF-β signaling pathway by a 1,5-naphthyridine derivative.

V. Future Perspectives

The 1,5-naphthyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on several key aspects:

  • Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider range of derivatives with diverse substitution patterns.

  • Target-Based Drug Design: The use of computational tools and structural biology to design 1,5-naphthyridine derivatives that are highly selective for their intended biological targets.

  • Combination Therapies: The investigation of 1,5-naphthyridine derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

  • Exploration of New Therapeutic Areas: The evaluation of these compounds for their potential in treating a broader range of diseases, including neurodegenerative disorders and metabolic diseases.

References

  • Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
  • Czepielewska, D., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6263. [Link]
  • Bekkali, N., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8. [Link]
  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-15. [Link]
  • Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
  • de la Cuesta, E., et al. (2020).
  • de la Cuesta, E., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
  • Sridhar, S. K., et al. (2021). Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020). International Journal of Pharmaceutical and Biological Sciences, 12(4), 40-55. [Link]
  • Kwiecień, H., et al. (2022).
  • Czepielewska, D., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]

Sources

The Naphthyridine Saga: From Serendipitous Discovery to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

The journey of the naphthyridine scaffold in medicinal chemistry is a compelling narrative of scientific curiosity, serendipity, and rational drug design. This guide provides an in-depth exploration of the discovery and history of naphthyridines, tracing their evolution from an accidental finding to a cornerstone of modern antibacterial therapy and beyond. For researchers and scientists in drug development, understanding this history offers valuable insights into the principles of medicinal chemistry and the enduring potential of heterocyclic scaffolds.

The Genesis: An Unassuming Beginning and a Pivotal Discovery

The story of naphthyridines does not begin with a targeted drug discovery program but with fundamental explorations in heterocyclic chemistry. There are six possible isomeric forms of naphthyridine, but the 1,8-isomer has become the most extensively studied.[1] The first documented synthesis of the 1,8-naphthyridine core was reported in the early 20th century, an academic achievement that initially did not spark significant interest in the pharmaceutical industry.[1]

The turning point came in 1962, a landmark year for antibacterial research. In the laboratories of the Sterling-Winthrop Research Institute, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues stumbled upon a byproduct with unexpected biological activity.[2][3][4] This compound, 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid, was named nalidixic acid .[5] It was the first synthetic quinolone antibiotic and, more accurately, a naphthyridone.[2][3]

Nalidixic acid demonstrated potent activity against Gram-negative bacteria and was subsequently approved for the treatment of urinary tract infections (UTIs) in 1967.[2][5][6][7] This discovery was a watershed moment, establishing the 1,8-naphthyridine core as a novel chemotherapeutic agent and laying the foundation for the development of the vast family of quinolone antibiotics.[1]

G cluster_0 Early Discoveries cluster_1 The Fluoroquinolone Era & Beyond 1927 First Synthesis of 1,8-Naphthyridine Core 1962 Discovery of Nalidixic Acid (G. Lesher et al.) 1927->1962 Serendipitous Finding 1967 Nalidixic Acid Clinical Introduction for UTIs 1962->1967 Clinical Development 1970s_80s Development of Fluoroquinolones 1967->1970s_80s Scaffold for New Analogs 2000s Expansion into Diverse Therapeutic Areas (Anticancer, Antiviral, etc.) 1970s_80s->2000s Scaffold Hopping & New Applications

The Fluoroquinolone Revolution: Enhancing Potency and Broadening the Spectrum

While nalidixic acid was a significant breakthrough, its clinical utility was limited by a narrow spectrum of activity and the rapid development of bacterial resistance.[2] This spurred medicinal chemists to explore structural modifications of the naphthyridine and related quinolone scaffolds to overcome these limitations. This led to the era of the fluoroquinolones in the 1970s and 1980s, which dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties.[6][7][8]

Key structural modifications that defined the fluoroquinolones included:

  • Introduction of a fluorine atom at the C-6 position: This modification significantly increased the potency of the compounds by enhancing their binding to the target enzymes, DNA gyrase and topoisomerase IV.[8][9]

  • Addition of a piperazine ring at the C-7 position: This substituent broadened the spectrum of activity to include Gram-positive bacteria and improved the pharmacokinetic profile of the drugs.[10]

One of the notable early fluoroquinolones featuring a 1,8-naphthyridine core was enoxacin .[5] It demonstrated a broader spectrum of activity compared to nalidixic acid and was used to treat a range of infections.[5]

Mechanism of Action: A Tale of Two Topoisomerases

The antibacterial power of naphthyridines and fluoroquinolones lies in their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[2][3][5] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.

  • DNA Gyrase (a Type II Topoisomerase): This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription. Naphthyridines bind to the A subunit of DNA gyrase, preventing it from re-ligating the DNA strands after cleavage, leading to a bactericidal effect.[5][11]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after replication, allowing for their segregation into daughter cells. Inhibition of topoisomerase IV by naphthyridines also leads to cell death.

The dual-targeting mechanism of many fluoroquinolones contributes to their potency and can slow the development of resistance.

G Naphthyridine_Drug Naphthyridine Antibiotic DNA_Gyrase Bacterial DNA Gyrase Naphthyridine_Drug->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Naphthyridine_Drug->Topo_IV Inhibits DNA_Replication_Blocked DNA Replication and Repair Inhibited DNA_Gyrase->DNA_Replication_Blocked Topo_IV->DNA_Replication_Blocked Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Cell_Death

Structure-Activity Relationships (SAR): A Medicinal Chemist's Guide to Optimization

The extensive research into naphthyridines and quinolones has led to a well-defined understanding of their structure-activity relationships (SAR). This knowledge has been instrumental in the rational design of new and improved antibacterial agents.

PositionSubstituentImpact on Activity and Properties
N-1 CyclopropylGenerally provides the most potent antibacterial activity.[9][12]
C-3 Carboxylic AcidEssential for binding to DNA gyrase and antibacterial activity.[12]
C-5 AminoCan improve overall potency.[10]
C-6 FluorineDramatically increases antibacterial potency.[8][9]
C-7 Piperazine/PyrrolidineBroadens spectrum, improves pharmacokinetics, but can influence side effects.[10]
C-8 Halogen (F, Cl)Can improve oral absorption and activity against anaerobes.[10]

Key SAR Insights:

  • The core bicyclic ring system and the C-3 carboxylic acid are generally considered essential for activity.[12]

  • Modifications at the N-1, C-5, C-6, C-7, and C-8 positions have been the primary focus for optimizing potency, spectrum, and safety.[8][10]

  • A delicate balance must be struck, as modifications that enhance antibacterial activity can sometimes increase the potential for side effects. For example, the nature of the C-7 substituent can influence CNS effects and phototoxicity.[10]

Case Study: Gemifloxacin - A Fourth-Generation Fluoroquinolone

The evolution of naphthyridine-based antibiotics is exemplified by gemifloxacin . This fourth-generation fluoroquinolone showcases the culmination of decades of SAR studies.

Design Rationale: Gemifloxacin was designed to have enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, a common cause of respiratory tract infections, including resistant strains.[13]

Key Structural Features:

  • A 1,8-naphthyridine core.

  • A cyclopropyl group at the N-1 position.

  • A fluorine atom at the C-6 position.

  • A unique pyrrolidine substituent at the C-7 position, which contributes to its enhanced activity against Gram-positive organisms and topoisomerase IV.[13]

Synthesis: The synthesis of gemifloxacin typically involves the coupling of a 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid intermediate with the appropriate aminomethyl-methoxyimino-pyrrolidine side chain.[14][15]

Experimental Protocol: A Generalized Synthesis of the Gemifloxacin Core

  • Preparation of the Naphthyridine Ring: A common route involves the Gould-Jacobs reaction or a similar cyclization strategy starting from an appropriately substituted aminopyridine.

  • Chlorination at C-7: The hydroxyl group at the C-7 position of the naphthyridine core is converted to a chlorine atom, making it a good leaving group for the subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution: The chlorinated intermediate is reacted with the desired pyrrolidine side chain in the presence of a base to yield the final gemifloxacin molecule.[14]

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the active pharmaceutical ingredient.

G Start Aminopyridine Derivative Cyclization Gould-Jacobs Reaction or similar cyclization Start->Cyclization Naphthyridine_Core Naphthyridine Core Formation Cyclization->Naphthyridine_Core Chlorination Chlorination at C-7 Naphthyridine_Core->Chlorination Chloro_Intermediate 7-Chloro-Naphthyridine Intermediate Chlorination->Chloro_Intermediate Substitution Nucleophilic Aromatic Substitution with Pyrrolidine Side Chain Chloro_Intermediate->Substitution Gemifloxacin_Crude Crude Gemifloxacin Substitution->Gemifloxacin_Crude Purification Purification Gemifloxacin_Crude->Purification End Pure Gemifloxacin Purification->End

The Expanding Therapeutic Horizons of Naphthyridines

The versatility of the naphthyridine scaffold extends far beyond its antibacterial applications. Its unique electronic and steric properties have made it a "privileged scaffold" in medicinal chemistry, with derivatives being investigated for a wide range of therapeutic indications.[1][16]

  • Anticancer Activity: Some naphthyridine derivatives have shown potent anticancer activity by inhibiting topoisomerase II, similar to their antibacterial mechanism but targeting the human enzyme.[17] Vosaroxin is a notable example that has been in clinical trials for acute myeloid leukemia.[18]

  • Antiviral Properties: The scaffold has been explored for the development of antiviral agents, including those targeting HIV.[19]

  • Neurodegenerative and Immunomodulatory Disorders: The ability of naphthyridine derivatives to interact with various biological targets has led to their investigation for treating neurodegenerative diseases and modulating the immune system.[16][19]

  • Kinase Inhibition: The naphthyridine framework has been successfully employed in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[20]

Conclusion

The history of naphthyridines in medicinal chemistry is a testament to the power of observation, the importance of systematic chemical modification, and the enduring value of privileged scaffolds. From the serendipitous discovery of nalidixic acid to the rationally designed fluoroquinolones like gemifloxacin, and now to a diverse array of therapeutic candidates, the naphthyridine core has proven to be a remarkably fruitful starting point for drug discovery. For the medicinal chemist, this journey underscores the principle that a deep understanding of the history and SAR of a chemical class can unlock its potential to address a multitude of human diseases. The saga of the naphthyridines is far from over, and its future chapters are likely to be just as impactful as its past.

References

  • Structure-activity and structure-side-effect relationships for the quinolone antibacterials. (n.d.). ScienceDirect.
  • Quinolone antibiotics - PMC - PubMed Central - NIH. (n.d.). NIH.
  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (n.d.).
  • Structure-activity relationships of the fluoroquinolones. (n.d.). ASM Journals.
  • Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (n.d.).
  • Synthesis Of Gemifloxacin. (n.d.). Quick Company.
  • Classification and structure-activity relationships of fluoroquinolones. (1995). PubMed.
  • discovery and history of 1,8-naphthyridine compounds. (n.d.). Benchchem.
  • The quinolones: decades of development and use. (n.d.). PubMed.
  • The quinolones: decades of development and use. (n.d.). SciSpace.
  • Nalidixic acid. (n.d.). Wikipedia.
  • Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. (2012). Semantic Scholar.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing.
  • A Snapshot on the Development of Quinolones and Fluoroquinolones - An Origin of Nalidixic Acid Abstract Introduction. (n.d.). Herbal Medicines Journal.
  • Antimicrobial Activity of Naphthyridine Deriv
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed.
  • discovery and SAR study of 1H-imidazo[4,5-h][10][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). PubMed.
  • Synthesis, Characterization and Biological Studies of Gemifloxacin Mesylate with Nickel(II) and Copper(II). (2024). Asian Journal of Chemistry.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Unknown Source.
  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (n.d.). NIH.
  • Antimicrobial Activity of Naphthyridine Deriv
  • (PDF) Modification of Gemifloxacin Drug Antibacterial to Promising Anti-Prostate Cancer PC3 Azomethine Compounds: Synthesis and in Vitro Studies. (2024).
  • Studies on Antimicrobial Activity of Novel Naphthyridine Deriv
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hep
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC - PubMed Central. (n.d.). NIH.
  • Gemifloxacin process and polymorphs. (n.d.).
  • Discovery of gemifloxacin (Factive, LB20304a)
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.).
  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives. (n.d.).
  • Antimicrobial Activity of Naphthyridine Deriv
  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry.
  • The Significance of Naphthyridine Derivatives in Modern Antibacterial Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). NIH.
  • 1,6-Naphthyridin-2(1H)
  • Available drugs having 1,8-naphthyridine nucleus. (a) Vosaroxin. (b)... (n.d.).
  • Antimicrobial Activity of Naphthyridine Deriv
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (n.d.).
  • Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC - NIH. (n.d.). NIH.
  • Broad-spectrum antibiotics containing a 1,5-naphthyridine core. (n.d.).
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost

Sources

An In-Depth Technical Guide to 6-Chloro-1,5-naphthyridin-4-ol (CAS: 1312760-59-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-1,5-naphthyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes based on established methodologies, and its potential applications in drug discovery, all while maintaining a focus on scientific integrity and practical insights.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potential as anticancer and antimicrobial agents. The presence of a chlorine atom and a hydroxyl group on this scaffold, as in this compound, offers unique electronic and hydrogen-bonding properties that can be exploited for targeted drug design.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 1312760-59-0[2][3][4]
Molecular Formula C₈H₅ClN₂O[2][3]
Molecular Weight 180.59 g/mol [2]
Appearance Solid (predicted)-
Predicted pKa 8.72 ± 0.50[2]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; bgcolor="#F1F3F4";

} Structure of this compound

Synthesis and Characterization: A Proposed Pathway

The Gould-Jacobs Reaction: A Reliable Approach

The Gould-Jacobs reaction involves the condensation of an aminopyridine with a malonic acid derivative, followed by a thermal cyclization to form the naphthyridine ring system.[4][5][6]

dot graph "Gould_Jacobs_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Proposed Gould-Jacobs Synthesis Workflow

Detailed Experimental Protocol (Proposed)

Materials:

  • 3-Amino-6-chloropyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or other high-boiling point solvent)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Condensation: A mixture of 3-Amino-6-chloropyridine and a slight excess of diethyl ethoxymethylenemalonate is heated at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, diethyl ((6-chloropyridin-3-yl)amino)methylenemalonate. Ethanol is evolved during this step.

  • Thermal Cyclization: The crude intermediate from the previous step is added to a high-boiling point solvent such as Dowtherm A. The mixture is then heated to approximately 250 °C. This high temperature induces an intramolecular cyclization to form the 1,5-naphthyridine ring system. The product, ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate upon cooling.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with a suitable solvent like ethanol or ether to remove residual Dowtherm A.

  • Hydrolysis and Decarboxylation: The isolated ester is then subjected to saponification by heating with an aqueous solution of sodium hydroxide. After the hydrolysis is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid intermediate. This intermediate is then heated, either neat or in a high-boiling solvent, to induce decarboxylation, yielding the final product, this compound.

Self-Validation: Each step of this protocol can be validated through standard analytical techniques. TLC can monitor reaction progress. The structure of the intermediate and final product should be confirmed by spectroscopic methods.

Spectroscopic Characterization (Anticipated Data)
  • ¹H NMR: The spectrum is expected to show distinct aromatic protons on both the pyridine and the newly formed pyridinone ring. The chemical shifts and coupling constants would be characteristic of the 1,5-naphthyridine scaffold.

  • ¹³C NMR: The spectrum would display signals for the eight carbon atoms in the molecule, with the carbon atom attached to the chlorine and the carbonyl carbon exhibiting characteristic downfield shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (180.59 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group, an N-H stretch, and a strong C=O stretch for the pyridinone carbonyl group.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 1,5-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. The specific substitution pattern of this compound makes it an attractive candidate for further investigation in several areas:

  • Kinase Inhibition: Many naphthyridine derivatives are known to be potent kinase inhibitors. The 4-hydroxy group can act as a key hydrogen bond donor/acceptor, while the 6-chloro substituent can occupy hydrophobic pockets in the active sites of various kinases.

  • Anticancer Agents: The planar nature of the naphthyridine ring allows for potential intercalation with DNA, a mechanism of action for some anticancer drugs.

  • Antimicrobial Agents: The structural similarity to quinolone antibiotics suggests that derivatives of this compound could be explored for their antibacterial or antifungal properties.[9]

dot graph "Potential_Applications" { graph [overlap=false, splines=true, nodesep=0.6]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Potential applications in drug discovery.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The proposed synthetic route via the Gould-Jacobs reaction offers a practical and scalable method for its preparation. Further research should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their mechanism of action and therapeutic potential. The synthesis and screening of a library of analogs with modifications at the chloro and hydroxyl positions could lead to the discovery of potent and selective drug candidates.

References

  • Gould–Jacobs reaction - Wikipedia.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.
  • This compound - Alichem.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI.
  • Gould–Jacobs reaction | Request PDF - ResearchGate.
  • (PDF) Synthesis of 6-chloro-7-phenyldibenzo[b,h][2][4]naphthyridines - ResearchGate.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI.
  • This compound - Acelynn Biotech.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a molecule from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are the determination of its physicochemical properties. These characteristics, inherent to the molecule's structure, govern its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to interact with its biological target. For a molecule like 6-Chloro-1,5-naphthyridin-4-ol, understanding properties such as solubility and acidity (pKa) is not merely an academic exercise; it is a vital step in predicting its oral bioavailability, membrane permeability, and potential for formulation. This guide serves as a detailed resource for researchers, providing both foundational knowledge and practical, validated protocols to thoroughly characterize this and similar molecules.

Compound Identity and Core Properties

A foundational understanding of a molecule begins with its basic identifiers and structural attributes.

PropertyValueSource
Chemical Name This compound-
Synonyms 6-Chloro-1,5-naphthyridin-4(1H)-one-
CAS Number 1312760-59-0[1][2]
Molecular Formula C₈H₅ClN₂O[1][2]
Molecular Weight 180.59 g/mol [1]
Chemical Structure Chemical Structure of this compound-
Canonical SMILES C1=CC(=NC2=C1NC=CC2=O)Cl[1]
InChI InChI=1S/C8H5ClN2O/c9-7-2-1-5-8(11-7)6(12)3-4-10-5/h1-4H,(H,10,12)[1]

Note: The chemical structure is tautomeric, existing in both the -ol and -one forms. The -one form is often the more stable.

Computed Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial insights into a molecule's behavior. These predictions are crucial for prioritizing compounds and designing experiments.

PropertyPredicted ValueSignificance in Drug DiscoverySource
pKa 8.72 ± 0.50Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.[1]
XLogP3-AA 1.8An indicator of lipophilicity, which influences membrane permeability and solubility.[1][3]
Topological Polar Surface Area (TPSA) 42 ŲPredicts passive molecular transport through membranes.[1]
Hydrogen Bond Donors 1Influences solubility in protic solvents and interactions with biological targets.[1]
Hydrogen Bond Acceptors 3Affects solubility and the potential for forming hydrogen bonds with biological macromolecules.[1]

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following sections provide detailed, field-tested protocols for the experimental determination of key physicochemical properties of this compound. The emphasis is on not just the "how" but the "why," to empower researchers to adapt and troubleshoot these methods.

Solubility Profile

Rationale: Solubility is a cornerstone of drug development, directly influencing bioavailability and formulation. A comprehensive solubility profile in various media is essential. The "like dissolves like" principle is a good starting point; polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4] The ionization state of the compound, dictated by its pKa and the pH of the solvent, will significantly impact its aqueous solubility.

Experimental Workflow for Solubility Determination:

Caption: Workflow for Qualitative Solubility Assessment.

Protocol for Qualitative Solubility Testing:

  • Preparation: Place approximately 2-5 mg of this compound into a clean, dry test tube.

  • Solvent Addition: Add 0.5 mL of the test solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, DMSO) in small portions.

  • Mixing: Vigorously shake or vortex the test tube after each addition.

  • Observation: Observe for complete dissolution. If the compound dissolves, it is considered soluble in that solvent at that approximate concentration. If not, continue adding solvent in 0.5 mL increments up to a total of 3 mL.

  • Classification: Based on its solubility in acidic, basic, and neutral aqueous solutions, as well as organic solvents, the compound can be classified, providing initial clues to its functional groups and overall polarity.[5]

For Quantitative Solubility (Shake-Flask Method):

  • Sample Preparation: Prepare a supersaturated solution of the compound in the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the solution at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the solution to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

Acidity Constant (pKa) Determination

Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. This is critical as the ionized form of a drug typically has higher aqueous solubility but lower membrane permeability compared to the neutral form. Several methods can be used to determine pKa, including potentiometric titration and UV-Vis spectrophotometry.[6]

Experimental Workflow for pKa Determination via Potentiometric Titration:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol for Potentiometric Titration:

  • Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low).

  • Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate with a standardized solution of HCl or NaOH, adding small, precise volumes.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized (the half-equivalence point).

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. While experimental spectra for this compound are not widely published, the following sections describe the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom. The proton on the nitrogen (in the -one tautomer) or the hydroxyl group (in the -ol tautomer) may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the eight unique carbon atoms in the molecule. The carbonyl carbon (in the -one form) will appear significantly downfield (typically >160 ppm). The carbon attached to the chlorine atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • O-H/N-H stretch: A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl or amine proton.

  • C=O stretch: A strong, sharp peak around 1650-1700 cm⁻¹ if the compound exists predominantly in the keto (-one) form.

  • C=C and C=N stretches: Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.

  • C-Cl stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₅ClN₂O. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) is expected.

Stability Assessment

Rationale: Understanding a compound's stability under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and storage conditions. Forced degradation studies are intentionally designed to produce degradation products, which helps in developing stability-indicating analytical methods.[7]

Workflow for Forced Degradation Study:

Caption: Workflow for a Forced Degradation Study.

Protocol for Forced Degradation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions for a defined period (e.g., 24 hours):

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat at 60°C.

    • Photolytic: Expose to UV light (e.g., 254 nm) and visible light.

  • Analysis: At appropriate time points, quench the reactions (if necessary) and analyze all samples by a stability-indicating HPLC method with UV and/or mass spectrometric detection.

  • Evaluation: Compare the chromatograms of the stressed samples to that of a control sample to identify and quantify any degradation products.

Conclusion

The physicochemical properties of this compound are paramount to its potential development as a therapeutic agent. While some properties can be reliably predicted using computational tools, experimental verification is indispensable. This guide has provided a comprehensive framework for this characterization, outlining not only the key parameters to be measured but also the rationale behind these measurements and detailed, practical protocols for their determination. By applying these methodologies, researchers can build a robust data package that will inform and guide the subsequent stages of the drug discovery and development process.

References

  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).
  • Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Acelynn Biotech. (n.d.). This compound.
  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • LibreTexts Chemistry. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • PubChem. (n.d.). 1,5-Naphthyridin-4-ol.

Sources

Methodological & Application

Synthesis Protocol for 6-Chloro-1,5-naphthyridin-4-ol: An Application Note for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This application note provides a detailed, step-by-step protocol for the synthesis of 6-Chloro-1,5-naphthyridin-4-ol, a key intermediate for the development of novel therapeutics. The described methodology is based on the well-established Gould-Jacobs reaction, ensuring reproducibility and scalability. This document is intended for researchers and professionals in drug development, offering not only a synthetic procedure but also insights into the underlying chemical principles and experimental considerations.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] These compounds have been investigated for a wide range of therapeutic applications, including their potential as anticancer, antiviral, and antibacterial agents. The introduction of various substituents onto the naphthyridine core allows for the fine-tuning of a molecule's biological activity, making versatile intermediates like this compound highly valuable in drug discovery programs.

The presence of a chlorine atom at the 6-position offers a reactive handle for further functionalization through nucleophilic substitution or cross-coupling reactions, enabling the synthesis of diverse compound libraries. The hydroxyl group at the 4-position can also be modified, for example, through chlorination with reagents like phosphorus oxychloride (POCl₃) to introduce another point of diversification.[1]

This protocol details a robust synthesis of this compound, commencing from the readily available starting material, 5-chloro-3-aminopyridine. The synthetic strategy involves a condensation reaction followed by a thermally induced intramolecular cyclization.

Synthetic Workflow Overview

The synthesis of this compound is achieved through a two-step process, beginning with the condensation of 5-chloro-3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization. This sequence is a classic example of the Gould-Jacobs reaction for the formation of 4-hydroxyquinoline and related heterocyclic systems.[1]

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A 5-Chloro-3-aminopyridine C Intermediate Adduct A->C Condensation B Diethyl ethoxymethylenemalonate (DEEM) B->C D This compound C->D Thermal Cyclization (High Temperature)

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of substituted 4-hydroxy-1,5-naphthyridines.[1][3]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
5-Chloro-3-aminopyridine≥97%Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)≥98%Sigma-Aldrich
Diphenyl ether≥99%Sigma-Aldrich
EthanolAnhydrousFisher Scientific
HexanesACS GradeVWR Chemicals
Ethyl acetateACS GradeVWR Chemicals
Hydrochloric acid (HCl)1 M aqueous solutionSigma-Aldrich
Sodium hydroxide (NaOH)1 M aqueous solutionSigma-Aldrich
Step-by-Step Procedure

Step 1: Synthesis of Diethyl 2-(((5-chloropyridin-3-yl)amino)methylene)malonate (Intermediate Adduct)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-3-aminopyridine (10.0 g, 77.8 mmol).

  • Add anhydrous ethanol (100 mL) to the flask and stir until the starting material is fully dissolved.

  • To the stirred solution, add diethyl ethoxymethylenemalonate (DEEM) (16.8 g, 77.8 mmol, 1.0 equivalent) dropwise over 10 minutes at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately 20 mL using a rotary evaporator.

  • Add hexanes (100 mL) to the concentrated mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold hexanes (2 x 30 mL), and dry under vacuum to yield the intermediate adduct as a pale yellow solid.

Step 2: Synthesis of this compound

  • Caution: This step involves high temperatures and should be performed in a well-ventilated fume hood.

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add diphenyl ether (200 mL).

  • Heat the diphenyl ether to 250 °C with stirring.

  • Slowly add the dried intermediate adduct from Step 1 (15.0 g, 50.2 mmol) in portions to the hot diphenyl ether over a period of 30 minutes. Be cautious of initial frothing.

  • Maintain the reaction temperature at 250 °C for 1 hour after the addition is complete.

  • Allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Add hexanes (200 mL) to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

  • Collect the crude product by vacuum filtration and wash thoroughly with hexanes (3 x 50 mL) to remove the diphenyl ether.

  • To purify the product, suspend the crude solid in 1 M sodium hydroxide solution (100 mL) and stir for 30 minutes. The product will dissolve as its sodium salt.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate to pH 5-6 with 1 M hydrochloric acid. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with deionized water (2 x 50 mL), and then with a small amount of cold ethanol.

  • Dry the final product under vacuum at 60 °C to a constant weight to yield this compound as an off-white to pale brown solid.

Mechanistic Insights and Rationale

The synthesis of this compound via the Gould-Jacobs reaction is a robust and well-understood process.[1]

Reaction_Mechanism cluster_mechanism Reaction Mechanism start 5-Chloro-3-aminopyridine + DEEM intermediate1 Condensation (Nucleophilic attack of amine on DEEM, followed by elimination of ethanol) intermediate2 Intermediate Adduct (Enamine) intermediate1->intermediate2 Step 1 intermediate3 Thermal Cyclization (Intramolecular electrophilic attack of the pyridine ring on the ester carbonyl) product This compound intermediate3->product Step 2

Caption: Key stages of the Gould-Jacobs reaction mechanism.

Step 1 (Condensation): The reaction is initiated by the nucleophilic attack of the amino group of 5-chloro-3-aminopyridine on the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form a stable enamine intermediate. This step is typically carried out in a protic solvent like ethanol, which facilitates the proton transfers involved.

Step 2 (Thermal Cyclization): The high temperature employed in this step is crucial for overcoming the activation energy required for the intramolecular cyclization. The reaction proceeds via an electrophilic attack of a carbon atom of the pyridine ring onto one of the ester carbonyl groups of the malonate moiety. This is followed by the elimination of a second molecule of ethanol to form the final aromatic 1,5-naphthyridine ring system. The use of a high-boiling solvent like diphenyl ether provides the necessary thermal energy for this transformation.

Expected Results and Characterization

ParameterExpected Value
Intermediate Adduct
AppearancePale yellow solid
Yield85-95%
Final Product
AppearanceOff-white to pale brown solid
Yield70-85%
Molecular FormulaC₈H₅ClN₂O
Molecular Weight180.59 g/mol

The structure of the final product, this compound, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Safety Considerations

  • Low Yield in Step 1: Ensure that anhydrous ethanol is used, as water can hydrolyze the DEEM. Also, confirm the purity of the starting 5-chloro-3-aminopyridine.

  • Incomplete Cyclization in Step 2: The temperature of the diphenyl ether must be maintained at 250 °C. Lower temperatures will result in incomplete reaction. Ensure that the intermediate adduct is added slowly to prevent a drop in temperature.

  • Difficulty in Removing Diphenyl Ether: Thorough washing with hexanes after filtration is critical. The purification step involving dissolution in aqueous NaOH and reprecipitation is also effective in removing residual diphenyl ether.

  • Safety: Always work in a well-ventilated fume hood, especially when handling diphenyl ether at high temperatures. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

References

  • Ivanov, I. et al. (2005). Benzo[b]naphthyridines. A generic review. Arkivoc, 2005(5), 1-28.
  • Paños, D. & Molina, P. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.
  • Palacios, F. et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(19), 6593.
  • Kethireddy, S. et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[3][4]naphthyridine-3-carbonitriles. Results in Chemistry, 5, 100894.

Sources

The Strategic Application of 6-Chloro-1,5-naphthyridin-4-ol in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 6-Chloro-1,5-naphthyridin-4-ol as a versatile pharmaceutical intermediate. The protocols and insights presented herein are grounded in established chemical principles and field-proven methodologies, designed to empower chemists in the synthesis of novel bioactive molecules.

Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Heterocycle

The 1,5-naphthyridine core is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to form the structural backbone of a wide array of biologically active compounds.[1] Derivatives of this scaffold have demonstrated significant therapeutic potential, exhibiting activities including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of nitrogen atoms within the fused ring system allows for intricate molecular interactions with biological targets, making it a "privileged scaffold" in drug discovery.

This compound, in particular, serves as a highly valuable starting material. Its bifunctional nature—possessing both a reactive chloro group and a modifiable hydroxyl group—offers synthetic chemists a dual handle for molecular elaboration. The primary utility of this intermediate, which will be the focus of this guide, lies in a two-step synthetic sequence: the conversion of the 4-hydroxyl group into a more effective leaving group (a chloro group), followed by a subsequent nucleophilic aromatic substitution (SNAr) to introduce diverse functionalities.

Physicochemical Properties of this compound
PropertyValue
CAS Number 1312760-59-0[3]
Molecular Formula C₈H₅ClN₂O[3]
Molecular Weight 180.59 g/mol
Appearance Typically an off-white to pale yellow solid

Core Synthetic Strategy: From Hydroxynaphthyridine to Functionalized Amines

The central theme of this application note is a robust two-stage protocol designed to leverage the reactivity of the this compound core. This strategy is predicated on the well-established principles of heterocyclic chemistry.

  • Activation via Chlorination: The hydroxyl group at the 4-position is a poor leaving group for nucleophilic aromatic substitution. Therefore, the initial and critical step is its conversion to a chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This transformation dramatically enhances the electrophilicity of the C4 carbon, priming it for subsequent reactions.

  • Nucleophilic Aromatic Substitution (SNAr): With the highly reactive 4,6-dichloro-1,5-naphthyridine intermediate in hand, a diverse array of nucleophiles can be introduced at the 4-position. This guide will focus on the reaction with substituted anilines, a common transformation in the synthesis of kinase inhibitors and other targeted therapeutics.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Functionalization Start This compound Intermediate 4,6-Dichloro-1,5-naphthyridine Start->Intermediate  Chlorination (POCl₃) Nucleophile Substituted Aniline (R-NH₂) Final_Product N-(Substituted phenyl)-6-chloro-1,5-naphthyridin-4-amine Nucleophile->Final_Product Intermediate_ref 4,6-Dichloro-1,5-naphthyridine Intermediate_ref->Final_Product  Ssubscript{N}Ar Reaction

Caption: A two-stage synthetic workflow for functionalizing this compound.

Experimental Protocols

Safety First: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water; handle with extreme caution.[4][5][6][7]

Protocol 1: Chlorination of this compound

This protocol details the conversion of the 4-hydroxyl group to a chloro group, yielding the key intermediate, 4,6-dichloro-1,5-naphthyridine. This procedure is adapted from established methods for the chlorination of hydroxy-N-heterocycles.[8][9][10]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Addition of Reagent: Carefully add phosphorus oxychloride (5-10 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent. For substrates that are prone to charring, the addition of a base like pyridine (1.0 eq) can be beneficial.[8]

  • Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material indicates reaction completion.

  • Work-up - Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring in a fume hood. This step is highly exothermic and will release HCl gas.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is neutral to basic (pH 8-9).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4,6-dichloro-1,5-naphthyridine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Expertise:

  • Using a large excess of POCl₃ ensures the complete conversion of the hydroxyl group and drives the reaction to completion.

  • The careful, slow quenching on ice is a critical safety measure to control the exothermic reaction of POCl₃ with water.

  • Neutralization is necessary to remove acidic byproducts and to ensure the product is in its free base form for extraction.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Substituted Aniline

This protocol describes the synthesis of a N-(substituted phenyl)-6-chloro-1,5-naphthyridin-4-amine derivative from 4,6-dichloro-1,5-naphthyridine. The conditions are adapted from a patented procedure for a similar transformation.

Materials:

  • 4,6-Dichloro-1,5-naphthyridine (from Protocol 1)

  • A substituted aniline (e.g., 4-aminophenol, 1.1 eq)

  • Isopropanol (IPA) or another suitable high-boiling solvent

  • Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloro-1,5-naphthyridine (1.0 eq) and the selected substituted aniline (1.1 eq) in isopropanol.

  • Heating: Heat the mixture to reflux (approx. 82 °C) for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold isopropanol.

  • Alternative Work-up: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be triturated with a non-polar solvent like diethyl ether or hexanes to induce precipitation.

  • Salt Formation (Optional): For purification or formulation purposes, the product can be converted to its hydrochloride salt by dissolving the free base in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and adding a solution of HCl in an organic solvent.

  • Purification: The final product can be further purified by recrystallization or column chromatography if necessary.

Mechanism and Rationale: The reaction proceeds via a classic SNAr addition-elimination mechanism. The electron-withdrawing nature of the nitrogen atoms in the 1,5-naphthyridine ring makes the C4 position highly electrophilic. The nucleophilic amine attacks this position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the final step, the chloride ion is expelled as the leaving group, and the aromaticity of the ring is restored.

SNAr_Mechanism Reactants 4,6-Dichloro-1,5-naphthyridine + R-NH₂ Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product N-(Substituted phenyl)-6-chloro-1,5-naphthyridin-4-amine + Cl⁻ Meisenheimer->Product Elimination of Cl⁻

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Quality Control and Characterization

To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques should be employed.

TechniquePurposeExpected Observations
HPLC Purity assessment and reaction monitoring.A single major peak for the final product with purity >95%.
LC-MS Confirmation of molecular weight.The mass spectrum should show the expected [M+H]⁺ ion for the product.
¹H and ¹³C NMR Structural elucidation and confirmation.The NMR spectra should be consistent with the proposed structure, showing the correct chemical shifts, integrations, and coupling patterns for the aromatic and substituent protons and carbons.[11][12]

Conclusion

This compound is a strategically valuable intermediate for the synthesis of complex pharmaceutical molecules. The two-stage protocol of chlorination followed by nucleophilic aromatic substitution provides a reliable and versatile route to a wide range of functionalized 1,5-naphthyridine derivatives. By understanding the underlying chemical principles and adhering to rigorous experimental procedures, researchers can effectively utilize this building block to accelerate the discovery and development of novel therapeutics.

References

  • Air Liquide.
  • Lanxess. Product Safety Assessment: Phosphorus oxychloride. (2015). [Link]
  • DiVA portal. Naphthyridine Based Molecular Switches. (2012). [Link]
  • ResearchGate.
  • Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, vol. 25, no. 14, 2020, p. 3252. [Link]
  • Aislun Bio-tech (Shanghai) Co., Ltd. This compound. [Link]
  • Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, vol. 17, no. 4, 2012, pp. 4533-4544. [Link]
  • ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). [Link]
  • Palacios, F., et al. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, vol. 25, no. 2, 2020, p. 358. [Link]
  • Indian Chemical Society.
  • Khan, K. M., et al. "Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs." Journal of Chemistry, vol. 2013, 2013, Article ID 967293. [Link]
  • Winfield, L. L. "Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment." Journal of Chemical Education, vol. 87, no. 1, 2010, pp. 110-112. [Link]
  • Google Patents. Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. CN114455557A.
  • ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). [Link]
  • ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). [Link]
  • Gfesser, G. A., et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 14, 2007, pp. 3873-3877. [Link]
  • Chen, Y., et al. "Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC." European Journal of Medicinal Chemistry, vol. 139, 2017, pp. 674-697. [Link]
  • ResearchGate. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. (2025). [Link]
  • National Institutes of Health.
  • Asian Journal of Research in Chemistry. Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR. (2018). [Link]

Sources

Application Note & Protocol: Strategic Chlorination of 1,5-Naphthyridin-4-one for Medicinal Chemistry Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Chloro-1,5-Naphthyridine

The 1,5-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The conversion of 1,5-naphthyridin-4-one to 4-chloro-1,5-naphthyridine is a pivotal synthetic transformation. The resulting chloro-derivative is an exceptionally versatile intermediate, as the chlorine atom at the 4-position acts as an excellent leaving group, paving the way for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a diverse array of functional groups, including amines, alcohols, and thiols, which is fundamental for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[1]

This guide provides a comprehensive, field-tested protocol for the chlorination of 1,5-naphthyridin-4-one using phosphorus oxychloride (POCl₃). We will delve into the underlying reaction mechanism, present a detailed step-by-step procedure, outline critical safety considerations, and offer guidance on product purification and characterization.

Reaction Mechanism: The Role of Phosphorus Oxychloride

The conversion of a pyridone/naphthyridinone to its corresponding chloro-derivative is a classic reaction, most commonly achieved by heating with phosphorus oxychloride (POCl₃).[3][4] POCl₃ serves as both the chlorinating agent and often as the reaction solvent. The mechanism proceeds through the formation of a reactive chlorophosphate ester intermediate.

Causality of Mechanistic Steps:

  • Activation of the Carbonyl: The lone pair of electrons on the oxygen atom of the 1,5-naphthyridin-4-one tautomer attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of the Intermediate: This initial nucleophilic attack leads to the displacement of a chloride ion and the formation of a dichlorophosphate ester intermediate. This step is crucial as it transforms the hydroxyl group into a much better leaving group.

  • Nucleophilic Attack: The displaced chloride ion (or a chloride from another POCl₃ molecule) then acts as a nucleophile, attacking the now highly electrophilic C4 position of the naphthyridine ring.

  • Aromatization and Product Formation: The attack by the chloride ion leads to the elimination of the dichlorophosphate group and the re-aromatization of the pyridine ring, yielding the final product, 4-chloro-1,5-naphthyridine.

Caption: Reaction mechanism for the chlorination of 1,5-naphthyridin-4-one.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorination of related heterocyclic systems.[5] It is designed to be a self-validating system, where careful execution ensures a high probability of success.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1,5-Naphthyridin-4-one>98%CommercialEnsure starting material is dry.
Phosphorus Oxychloride (POCl₃)Reagent Grade, >99%CommercialHandle with extreme care under inert gas.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercialPrepared in deionized water.
Dichloromethane (DCM)ACS Grade, AnhydrousCommercialFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying organic layers.
Crushed IceN/AIn-houseEssential for quenching the reaction.
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-naphthyridin-4-one (e.g., 5.0 g, 34.2 mmol). The entire apparatus must be oven-dried and assembled while hot to ensure anhydrous conditions.

  • Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃) (e.g., 25 mL, 269 mmol, ~8 equivalents) to the flask. The addition should be done under a nitrogen or argon atmosphere. POCl₃ acts as both the reagent and solvent.

  • Heating: With vigorous stirring, heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/DCM eluent), checking for the consumption of the starting material.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Quenching (CRITICAL STEP): Prepare a large beaker (e.g., 2 L) containing a substantial amount of crushed ice (approx. 500 g). Slowly and carefully , pour the cooled reaction mixture onto the ice with constant, vigorous stirring. This is a highly exothermic reaction that releases HCl gas; perform this step in the back of a fume hood.[6][7]

  • Neutralization: Continue stirring the quenched mixture until all the ice has melted. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid until the pH is approximately 8-9. Be cautious as this will cause significant gas (CO₂) evolution.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (e.g., 3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Experimental_Workflow cluster_reaction Reaction Phase (Anhydrous) cluster_workup Work-up & Isolation A 1. Add 1,5-Naphthyridin-4-one to oven-dried flask B 2. Add POCl₃ (Reagent/Solvent) under N₂ atmosphere A->B C 3. Heat to Reflux (105-110°C) for 2-4 hours B->C D 4. Monitor by TLC until starting material is consumed C->D E 5. Cool reaction to room temperature D->E Reaction Complete F 6. Quench SLOWLY onto crushed ice E->F G 7. Neutralize with sat. NaHCO₃ to pH 8-9 F->G H 8. Extract with DCM (3x) G->H I 9. Dry (Na₂SO₄) & Concentrate H->I J 10. Purify Crude Product I->J

Caption: Experimental workflow for the chlorination of 1,5-naphthyridin-4-one.

Summary of Reaction Parameters

ParameterValueRationale / Notes
Starting Material 1,5-Naphthyridin-4-one (1.0 eq)Must be completely dry to prevent premature reaction of POCl₃.
Chlorinating Agent Phosphorus Oxychloride (POCl₃) (~8 eq)A large excess is typically used to serve as the solvent and drive the reaction to completion.[3]
Temperature Reflux (~105-110 °C)Sufficient thermal energy is required to overcome the activation barrier for the formation of the chloro-derivative.
Reaction Time 2 - 4 hoursMonitor by TLC for optimal reaction time to avoid potential side reactions from prolonged heating.
Expected Yield 75 - 90% (after purification)Yield is dependent on the purity of starting material and careful execution of the work-up procedure.
Work-up Ice quench, NaHCO₃ neutralizationCritical for safety and for isolating the product from the aqueous phase.

Critical Safety Precautions: Handling POCl₃

Phosphorus oxychloride is a highly hazardous substance. Adherence to strict safety protocols is non-negotiable.[6][8][9][10]

  • Corrosivity and Toxicity: POCl₃ is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[6][8] It is fatal if inhaled.[7] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times: a flame-resistant lab coat, nitrile or neoprene gloves (double-gloving is recommended), and chemical splash goggles with a full-face shield.[9]

  • Violent Reaction with Water: POCl₃ reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[6][7] Ensure all glassware is scrupulously dry and conduct the reaction under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution.

  • Emergency Procedures:

    • Spills: Do not use water to clean up spills.[8] Absorb small spills with an inert material like vermiculite or dry sand and place in a sealed container for hazardous waste disposal.[8]

    • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[9] If inhaled, move the victim to fresh air and seek immediate medical attention.[6]

    • First Aid: Ensure that eyewash stations and safety showers are readily accessible near the workstation.[8]

Product Purification and Characterization

The crude product obtained after work-up is often a solid that may be discolored. Purification is typically necessary to remove unreacted starting material and colored impurities.

  • Purification Methods:

    • Recrystallization: This is often the most effective method for solids. A suitable solvent system might be ethanol/water or ethyl acetate/hexanes. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

    • Column Chromatography: If recrystallization is ineffective, purification via column chromatography on silica gel is a reliable alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity (e.g., with ethyl acetate or methanol), can effectively separate the product from impurities.[11]

  • Characterization:

    • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. The disappearance of the N-H proton signal from the starting material and the characteristic shifts of the aromatic protons on the naphthyridine ring will confirm the product's formation.

    • ¹³C NMR: The carbon NMR will show distinct signals for the carbon atoms of the naphthyridine core, with the carbon atom bearing the chlorine (C4) exhibiting a characteristic shift.

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a definitive indicator of successful chlorination.

    • Melting Point: A sharp melting point for the purified product is a good indicator of its purity.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient heating; wet reagents or glassware.Ensure the reaction is at a full reflux. Dry the starting material in a vacuum oven before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
Low Yield after Work-up Incomplete extraction; product loss during quench.Ensure the pH of the aqueous layer is basic (>8) before extraction to keep the product in its neutral, organic-soluble form. Increase the number of extractions (e.g., to 5x).
Product is a Dark Oil/Solid Side reactions due to prolonged heating.Reduce the reaction time and monitor closely by TLC. Purify the crude product using column chromatography, potentially with a small amount of activated carbon treatment before concentration (use with caution).
Starting Material in Final Product Incomplete reaction.Increase reaction time or temperature slightly. If the starting material and product have different basicities, an acid wash during work-up might selectively remove the unreacted naphthyridinone.[12] Otherwise, purify by column chromatography.[11]

References

  • Vertex AI Search. (2025).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE.
  • NOAA. (n.d.). phosphorus oxychloride - Report. CAMEO Chemicals.
  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
  • Fisher Scientific. (2025). Phosphorus(V)
  • Catrino, J. C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3328. [Link]
  • Li, R., et al. (2006). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 49(20), 6066-6074. [Link]
  • Reddit. (2019). What's the role of POCl3 in this reaction?. r/chemhelp.
  • Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • Wu, G., et al. (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 15(11), 7746-7752. [Link]
  • Nasiri, F., et al. (2019). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 9(43), 25035-25040. [Link]
  • DiVA portal. (n.d.). Naphthyridine Based Molecular Switches.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • ResearchGate. (2017).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs.
  • BenchChem. (2025). common impurities in 1,8-naphthyridine synthesis and removal.
  • MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines.
  • Asian Journal of Chemistry. (n.d.).
  • ResearchGate. (2020). (PDF)
  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • ESA-IPB. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.). NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum.
  • The Journal of Organic Chemistry. (1975). Chlorination of 6-methyl-1,6-naphthyridin-5-(6H)one.
  • ChemicalBook. (n.d.). 1,8-Naphthyridine(254-60-4) 1H NMR spectrum.
  • ResearchGate. (2025).

Sources

Application Notes and Protocols for the 1,5-Naphthyridine Scaffold in Cancer Research, Featuring 6-Chloro-1,5-naphthyridin-4-ol as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the 1,5-naphthyridine core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of 1,5-naphthyridine have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties[1][2].

This document serves as a comprehensive technical guide to the application of the 1,5-naphthyridine scaffold in cancer research. While direct research on 6-Chloro-1,5-naphthyridin-4-ol is not extensively published, its structure, featuring reactive chloro and hydroxyl moieties, positions it as an ideal starting material or synthetic intermediate for generating diverse libraries of novel therapeutic candidates. These notes will explore the known mechanisms of action of 1,5-naphthyridine derivatives, provide detailed protocols for their biological evaluation, and discuss synthetic strategies leveraging precursors like this compound.

The 1,5-Naphthyridine Scaffold: A Gateway to Diverse Anticancer Mechanisms

The therapeutic potential of 1,5-naphthyridine derivatives stems from their ability to interact with a variety of key targets in cancer biology. The planar nature of the fused pyridine rings allows for effective intercalation into DNA, while the strategic placement of substituents enables specific interactions with the active sites of critical enzymes.

Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination. Cancer cells, with their high replication rate, are particularly dependent on topoisomerase activity, making these enzymes attractive targets for chemotherapy[3]. Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of Topoisomerase I (Top1)[4].

Mechanism of Action: Top1 inhibitors bind to the covalent complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strand break. This stabilization of the "cleavable complex" leads to the accumulation of DNA double-strand breaks when the replication fork collides with it, ultimately triggering apoptosis. This mechanism is shared by the well-known camptothecin family of anticancer drugs[3][4].

Top1_Inhibition cluster_0 Cellular DNA Replication cluster_1 Inhibitor Action DNA Supercoiled DNA Top1 Topoisomerase I (Top1) DNA->Top1 binds to Cleavable_Complex Top1-DNA Covalent 'Cleavable' Complex Top1->Cleavable_Complex induces single- strand nick Cleavable_Complex->DNA Re-ligation (Normal) Replication_Fork Replication Fork Cleavable_Complex->Replication_Fork collision DSB Double-Strand Breaks Replication_Fork->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->Cleavable_Complex stabilizes Kinase_Inhibition cluster_0 Kinase Signaling Pathway cluster_1 Inhibitor Action Ligand Growth Factor (e.g., TGF-β, FGF) Receptor_Kinase Receptor Tyrosine Kinase (e.g., ALK5, FGFR4) Ligand->Receptor_Kinase activates Downstream Downstream Substrates Receptor_Kinase->Downstream phosphorylates ATP ATP ATP->Receptor_Kinase binds to active site Signaling_Cascade Signaling Cascade (Proliferation, Survival) Downstream->Signaling_Cascade Naphthyridine 1,5-Naphthyridine Kinase Inhibitor Naphthyridine->Receptor_Kinase competes with ATP

Caption: General mechanism of receptor tyrosine kinase inhibition.

Synthetic Strategies: The Role of this compound

The versatility of the 1,5-naphthyridine scaffold is mirrored by the flexibility of its synthesis. The presence of a chloro group and a hydroxyl (or its tautomeric keto form) on the this compound core provides two key reactive handles for chemical modification, making it an excellent starting point for building a library of diverse derivatives.

Key Synthetic Reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. This reaction is a powerful tool for introducing a wide range of functional groups. For instance, reacting 4-chloro-1,5-naphthyridines with amines is a common strategy to synthesize amino-substituted derivatives.[5] This allows for the exploration of structure-activity relationships by varying the amine component.

  • O-Alkylation/Arylation: The hydroxyl group at the 4-position can be alkylated or arylated to introduce different ether linkages, further expanding the chemical diversity of the synthesized library.

  • Cross-Coupling Reactions: The chloro group can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, respectively. This enables the introduction of aryl, heteroaryl, or complex amine moieties.[5]

Synthetic_Workflow cluster_0 Chemical Modifications Start This compound (Precursor) SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) Start->SNAr Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Start->Coupling O_Alkylation O-Alkylation (e.g., with R-X) Start->O_Alkylation Library Diverse Library of 1,5-Naphthyridine Derivatives SNAr->Library Coupling->Library O_Alkylation->Library Screening High-Throughput Biological Screening Library->Screening Evaluate in assays Hit Hit Compound Identification Screening->Hit

Caption: Synthetic workflow for generating a library from this compound.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for assessing the anticancer potential of novel 1,5-naphthyridine derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, HL-60, PC-3 as cited for other naphthyridines)[1]

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (1,5-naphthyridine derivative) dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Objective: To assess the ability of a test compound to inhibit the catalytic activity of human Topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In an agarose gel, supercoiled DNA migrates faster than relaxed DNA. An effective Top1 inhibitor will prevent this relaxation, resulting in a band corresponding to the supercoiled form.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/ml BSA, pH 7.9)

  • Test compound and a known Top1 inhibitor (e.g., Camptothecin)

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel (1%), TBE buffer, Gel electrophoresis system, DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • Assay Buffer

    • Supercoiled DNA (final concentration ~250 ng)

    • Test compound at various concentrations (or Camptothecin as a positive control)

    • Add Human Topoisomerase I (1-2 units) to initiate the reaction.

    • Include a "no enzyme" control (DNA + buffer) and a "no compound" control (DNA + buffer + enzyme).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding the stop solution.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel in TBE buffer at a constant voltage until the dye front has migrated approximately 75% of the gel length.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light.

  • Interpretation:

    • No enzyme control: A fast-migrating band of supercoiled DNA.

    • No compound control: A slower-migrating band of relaxed DNA.

    • Effective inhibitor: A persistent band of supercoiled DNA, similar to the "no enzyme" control.

Protocol: Western Blot Analysis for Apoptosis Markers

Objective: To detect changes in the expression of key proteins involved in the apoptotic pathway following treatment with a test compound.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. This can reveal if a compound induces apoptosis by, for example, increasing the levels of cleaved PARP or modulating p53 and p21.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression. An increase in cleaved PARP is a strong indicator of apoptosis.

Summary of Biological Activity for Naphthyridine Derivatives

The following table summarizes the reported cytotoxic activities of various naphthyridine derivatives against different cancer cell lines, providing a benchmark for newly synthesized compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism/TargetReference
Benzo[b]n[4][5]aphthyridine carboxamidesMurine P388 leukemia< 0.01Cytotoxin[6]
Phenyl- and indeno-1,5-naphthyridinesHuman colon cancer (COLO 205)Not specifiedTopoisomerase I[4]
Substituted NaphthyridinesHeLa (Cervical)0.7Cytotoxin[1]
Substituted NaphthyridinesHL-60 (Leukemia)0.1Cytotoxin[1]
Substituted NaphthyridinesPC-3 (Prostate)5.1Cytotoxin[1]
1,6-Naphthyridine-2-one derivative (19g)HCT116 (Colorectal)Not specifiedFGFR4 Inhibitor[7]
1,5-Naphthyridine derivative (19)-0.004 (4 nM)ALK5 Kinase[8]

Conclusion and Future Directions

The 1,5-naphthyridine scaffold is a highly validated starting point for the development of novel anticancer agents. Its synthetic tractability, exemplified by the potential of intermediates like This compound , allows for the creation of large, diverse chemical libraries. By targeting fundamental cancer processes such as DNA replication and signal transduction, these compounds continue to be a promising area of research. Future work should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their pharmacokinetic and pharmacodynamic properties to identify viable clinical candidates. The protocols and data presented herein provide a solid foundation for researchers to embark on or advance their exploration of this important class of molecules.

References

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8. [Link]
  • Domínguez, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3349. [Link]
  • Chen, Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15450-15468. [Link]
  • de la Cuesta, E., et al. (2021).
  • Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 60(12), 5094-5111. [Link]
  • Domínguez, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3349. [Link]
  • Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]n[4][8]aphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-54. [Link]
  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(7), 1168-1175. [Link]
  • Gloc, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4995. [Link]
  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]
  • Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]

Sources

Application Note: 6-Chloro-1,5-naphthyridin-4-ol as a Privileged Scaffold for Novel Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Anti-Inflammatory Therapeutics and the Promise of the 1,5-Naphthyridine Core

Chronic inflammation is a significant underlying factor in a multitude of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neurodegenerative disorders. The current therapeutic landscape, while offering relief to many, is hampered by issues of incomplete efficacy, adverse side effects, and the development of tolerance. This necessitates a continuous search for novel chemical entities that can modulate inflammatory pathways with greater specificity and safety.

The 1,5-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of potent biological activities, including anticancer, antimicrobial, and immunomodulatory effects.[1][2] This heterocyclic system's rigid structure and hydrogen bonding capabilities allow for high-affinity interactions with various biological targets. While much research has focused on other isomers, the 1,5-naphthyridine core represents a promising, yet relatively underexplored, framework for the design of new anti-inflammatory agents.[3] This application note puts forth 6-Chloro-1,5-naphthyridin-4-ol as a key starting point for a drug discovery campaign aimed at identifying next-generation anti-inflammatory therapeutics. We will outline a strategic, multi-tiered screening cascade to evaluate its potential and guide the synthesis of optimized derivatives.

Scientific Rationale: Targeting Key Nodes of the Inflammatory Cascade

Inflammatory responses are orchestrated by complex signaling networks. A rational drug design strategy involves targeting key nodes within these pathways. Based on the known biological activities of related heterocyclic compounds, we hypothesize that derivatives of this compound may exert their anti-inflammatory effects through the modulation of one or more of the following critical pathways:

  • Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a master transcriptional regulator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[4] Its activation is a central event in many inflammatory diseases. Inhibition of the IκB kinase (IKK) complex, which is upstream of NF-κB activation, is a validated therapeutic strategy.[5]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 MAPK and JNK pathways are activated by cellular stress and inflammatory stimuli, leading to the production of potent inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6]

  • JAK-STAT Pathway: This pathway is crucial for signaling initiated by a wide range of cytokines and growth factors involved in immunity and inflammation.

This application note will focus on a screening workflow designed to identify inhibitors of the NF-κB and p38 MAPK pathways, as these represent high-value targets for anti-inflammatory drug discovery.

Experimental Workflow: A Tiered Approach from In Vitro Screening to In Vivo Validation

A systematic and resource-effective approach to drug discovery involves a tiered screening cascade. This allows for the rapid identification of promising compounds and the elimination of inactive or toxic molecules early in the process.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Mechanism of Action & Potency cluster_2 Tier 3: In Vivo Proof-of-Concept a Compound Library Synthesis (Derivatives of this compound) b Cytotoxicity Assay (MTT) Determine Non-Toxic Concentration Range a->b c LPS-Stimulated Macrophage Assay (Measure NO and Cytokine Production) b->c Non-toxic concentrations d NF-κB Reporter Gene Assay (HEK293 Cells) c->d Active Compounds e Biochemical Kinase Assays (IKKβ, p38α) d->e f Western Blot Analysis (Phospho-p38, IκBα degradation) d->f g LPS-Induced Endotoxemia Model (Mouse) e->g Potent Hits f->g Cellular Activity Confirmed h Measurement of Serum Cytokines (TNF-α, IL-6, IL-1β) g->h i Survival Analysis g->i G cluster_0 NF-κB Signaling Pathway cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Signal Transduction MyD88 MyD88 TLR4->MyD88 Signal Transduction IRAK IRAK MyD88->IRAK Signal Transduction TRAF6 TRAF6 IRAK->TRAF6 Signal Transduction IKK_complex IKK_complex TRAF6->IKK_complex Signal Transduction IkB_p IkB_p IKK_complex->IkB_p Phosphorylation IKK_complex->IkB_p Target of Inhibition Ub_Proteasome Ub_Proteasome IkB_p->Ub_Proteasome Degradation NFkB_IkB NFkB_IkB NFkB_free NFkB_free NFkB_IkB->NFkB_free Release Nucleus Nucleus NFkB_free->Nucleus Translocation Proinflammatory_Genes Proinflammatory_Genes Nucleus->Proinflammatory_Genes Transcription Inhibitor1 IKKβ Inhibitor (e.g., this compound derivative) Inhibitor1->IKK_complex

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Materials:

  • HEK293-NF-κB-luciferase reporter cell line

  • Complete DMEM

  • TNF-α (as a stimulant)

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate.

  • Compound Treatment: Treat the cells with test compounds for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter) and calculate the percentage inhibition of NF-κB activity.

Protocol 2.2: In Vitro Kinase Inhibition Assays (IKKβ and p38α)

Principle: These biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified IKKβ or p38α kinases. [7][8]This helps to confirm direct target engagement.

Materials:

  • Recombinant human IKKβ and p38α enzymes

  • Specific peptide substrates (e.g., IKKtide for IKKβ, ATF2 for p38α)

  • ATP

  • Assay buffer

  • Kinase detection system (e.g., ADP-Glo™)

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and serial dilutions of the test compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies ADP production (which is proportional to kinase activity).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

ParameterIKKβ Assayp38α Assay
EnzymeRecombinant human IKKβRecombinant human p38α
SubstrateIKKtide peptideRecombinant ATF2
ATP Concentration10 µM100 µM
Detection MethodADP-Glo™ADP-Glo™
Protocol 2.3: Western Blot Analysis

Principle: Western blotting allows for the detection of specific proteins in cell lysates. To confirm the mechanism of action, we can measure the levels of phosphorylated (activated) p38 MAPK and the degradation of IκBα in LPS-stimulated macrophages. [9] Materials:

  • RAW 264.7 cells

  • LPS

  • Test compounds

  • Lysis buffer

  • Primary antibodies (anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells, pre-treat with compounds, and stimulate with LPS for a shorter duration (e.g., 30 minutes for p-p38, 60 minutes for IκBα degradation).

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk).

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (β-actin).

PART 3: In Vivo Proof-of-Concept

Protocol 3.1: LPS-Induced Endotoxemia in Mice

Principle: This is a widely used and reproducible animal model of systemic inflammation that mimics aspects of sepsis. [10][11][12][13]Administration of a high dose of LPS leads to a massive release of pro-inflammatory cytokines, which can be lethal. This model is used to evaluate the in vivo efficacy of lead anti-inflammatory compounds.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • LPS (endotoxin-free)

  • Lead compound formulated for intraperitoneal (i.p.) injection

  • Dexamethasone (positive control)

  • Saline (vehicle)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Compound Administration: Administer the lead compound (e.g., 10, 30 mg/kg, i.p.) or dexamethasone (e.g., 5 mg/kg, i.p.) to groups of mice (n=8-10 per group). The vehicle control group receives saline.

  • LPS Challenge: After 1 hour, challenge all mice with a lethal dose of LPS (e.g., 15-20 mg/kg, i.p.).

  • Monitoring and Sample Collection:

    • Survival Study: Monitor the survival of the mice for up to 72 hours.

    • Cytokine Analysis: In a separate cohort of animals, collect blood via cardiac puncture at a peak time point (e.g., 2 hours post-LPS) to measure serum levels of TNF-α, IL-6, and IL-1β by ELISA.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and analyze using the log-rank test.

    • Compare serum cytokine levels between groups using ANOVA.

Conclusion and Future Directions

The 1,5-naphthyridine scaffold holds significant promise for the development of novel anti-inflammatory agents. The protocols detailed in this application note provide a robust framework for the systematic evaluation of this compound and its derivatives. This tiered approach, from initial in vitro screening for activity and toxicity to detailed mechanistic studies and in vivo validation, ensures an efficient and data-driven progression of a drug discovery program. Positive results from this screening cascade would validate this compound as a viable starting point for a medicinal chemistry program aimed at optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate for the treatment of inflammatory diseases.

References

  • Benchchem. The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. URL
  • MDPI.
  • Thermo Fisher Scientific.
  • Protocols.io. MTT (Assay protocol). URL
  • BroadPharm. Protocol for Cell Viability Assays. URL
  • BPS Bioscience. Chemi-Verse™ IKKβ Kinase Assay Kit. URL
  • Sigma-Aldrich. p38 MAP Kinase Assay. URL
  • Bio-protocol. Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice. URL
  • Creative BioMart. p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit. URL
  • Promega Corporation.
  • Benchchem.
  • PMC - NIH.
  • Indigo Biosciences. Human NF-κB Reporter Assay System. URL
  • Indigo Biosciences. Human NF-κB Reporter Assay System (archived). URL
  • PMC - NIH.
  • Promega Corpor
  • Indigo Biosciences.
  • Bio-protocol. Mouse model of LPS-induced sepsis. URL
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. p38 MAPK Activity Assay Kit (CS0250) - Bulletin. URL
  • ResearchGate.
  • Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. URL
  • NIH. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. URL
  • NIH. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. URL
  • Wiley Online Library.
  • AMSBIO.
  • Benchchem.
  • ResearchGate.
  • Spandidos Publications.
  • Taylor & Francis Online. LPS-induced cytokine production in human monocytes and macrophages. URL
  • BellBrook Labs. A Validated IKK beta Inhibitor Screening Assay. URL
  • ResearchGate. (a) Experimental protocol for lipopolysaccharide (LPS)
  • ResearchGate. LPS-induced inflammatory reaction and M1-like properties macrophages. URL
  • Abcam. Western blot protocol. URL
  • ResearchGate. (PDF)
  • ResearchGate.
  • Leinco Technologies. Western Blot Protocol. URL
  • Creative Bioarray. Western Blot Protocol. URL
  • Cell Signaling Technology. Western Blotting Protocol. URL
  • PMC - NIH.

Sources

Application Notes and Protocols: The Strategic Use of 6-Chloro-1,5-naphthyridin-4-ol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across oncology, inflammation, and neurodegenerative diseases. This document provides an in-depth guide to the strategic utilization of a key intermediate, 6-Chloro-1,5-naphthyridin-4-ol , in the synthesis of such inhibitors. We will dissect the chemical logic behind its use, provide detailed, field-proven protocols for its derivatization, and contextualize its application within relevant biological signaling pathways.

Introduction: The Significance of the 1,5-Naphthyridinone Core

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.

The 1,5-naphthyridinone core is particularly attractive for several reasons:

  • Hydrogen Bonding: The pyridinone ring provides a crucial hydrogen bond donor and acceptor motif that can mimic the hinge-binding interaction of ATP with the kinase active site. This is a common feature of many potent kinase inhibitors.

  • Structural Rigidity and Planarity: The bicyclic nature of the scaffold provides a rigid framework that can reduce the entropic penalty of binding to the target kinase, often leading to higher affinity.

  • Vectors for Substitution: The 1,5-naphthyridinone core presents multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Our focus, this compound, is a versatile starting material that offers two primary points for chemical modification: the chloro group at the 6-position and the hydroxyl/oxo group at the 4-position. This dual reactivity is key to its utility in building diverse libraries of kinase inhibitors.

The Strategic Role of this compound

This compound exists in a tautomeric equilibrium with its keto form, 6-Chloro-1H-1,5-naphthyridin-4-one. This equilibrium is fundamental to its synthetic applications.

Reactivity at the 6-Position: Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of side chains, which are often crucial for achieving selectivity and potency against specific kinases. Common nucleophiles include anilines, aliphatic amines, and thiols.[1]

Reactivity at the 4-Position: O-Alkylation and N-Alkylation

The 4-hydroxy group (in the enol form) can be alkylated to form ethers, while the nitrogen at the 1-position (in the keto form) can be alkylated. These modifications can be used to modulate the molecule's solubility, cell permeability, and interactions with the solvent-exposed regions of the kinase active site.

The interplay between these two reactive sites allows for a modular and efficient approach to the synthesis of complex kinase inhibitors.

Exemplary Synthesis: A p38 MAP Kinase Inhibitor

To illustrate the practical application of this compound, we will outline a synthetic route to a hypothetical, yet representative, p38 MAP kinase inhibitor. The p38 MAP kinase pathway is a critical regulator of inflammatory responses, making it a key target for diseases such as rheumatoid arthritis and psoriasis.[2][3]

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the 6-chloro group with a substituted aniline.

  • N-Alkylation: Introduction of a solubilizing group at the N1 position of the naphthyridinone ring.

G start This compound intermediate 6-Anilino-1,5-naphthyridin-4-one Intermediate start->intermediate Step 1: SNAr (Substituted Aniline, Acid Catalyst) final Final p38 MAP Kinase Inhibitor intermediate->final Step 2: N-Alkylation (Alkyl Halide, Base)

Caption: General synthetic workflow for a p38 MAP kinase inhibitor.

Detailed Experimental Protocols

Step 1: Synthesis of 6-((2,4-Difluorophenyl)amino)-1H-1,5-naphthyridin-4(5H)-one (Intermediate 1)

  • Rationale: The 2,4-difluorophenyl moiety is a common feature in many kinase inhibitors, often contributing to favorable binding interactions. The SNAr reaction is typically acid-catalyzed to activate the naphthyridine ring towards nucleophilic attack.

  • Protocol:

    • To a stirred suspension of this compound (1.0 eq) in 2-pentanol, add 2,4-difluoroaniline (1.2 eq).

    • Add concentrated hydrochloric acid (0.2 eq) dropwise.

    • Heat the reaction mixture to reflux (approximately 118 °C) for 18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Cool the mixture to room temperature. The product will precipitate.

    • Filter the solid, wash with cold ethanol, and then with diethyl ether.

    • Dry the solid under vacuum to yield the desired product as an off-white solid.

Step 2: Synthesis of 1-(tert-Butyl)-6-((2,4-difluorophenyl)amino)-1H-1,5-naphthyridin-4(5H)-one (Final Product)

  • Rationale: The tert-butyl group is introduced to enhance cell permeability and potentially occupy a hydrophobic pocket in the kinase active site. A strong base is used to deprotonate the nitrogen at the 1-position, facilitating alkylation.

  • Protocol:

    • Suspend Intermediate 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add tert-butyl bromide (1.3 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final inhibitor.

Biological Context: The p38 MAP Kinase Signaling Pathway

The synthesized inhibitor is designed to target the p38 MAP kinase. This kinase is a key component of a signaling cascade that is activated by cellular stress and inflammatory cytokines.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stress/Cytokines Stress/Cytokines MKK3_6 MKK3/6 Stress/Cytokines->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates MK2->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Inhibitor Synthesized Inhibitor Inhibitor->p38 inhibits

Caption: The p38 MAP kinase signaling pathway and the point of inhibition.

As depicted, activation of the p38 pathway leads to the transcription of pro-inflammatory genes. By inhibiting p38, the synthesized compound can block this cascade, thereby reducing inflammation.

Data Summary and Characterization

The following table summarizes expected data for the synthesized compounds. Actual results may vary.

CompoundMolecular Weight ( g/mol )Expected Yield (%)Purity (LC-MS)p38 IC50 (nM)
Intermediate 1273.2375-85>95%>10,000
Final Product329.3450-65>98%10-50

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its dual reactivity allows for the systematic and efficient exploration of chemical space around the 1,5-naphthyridinone core. The protocols outlined in this document provide a solid foundation for the development of novel inhibitors targeting not only p38 MAP kinase but also a wide range of other kinases implicated in human disease.

Future work could involve:

  • Diversification of the aniline component to explore the structure-activity relationship (SAR) at the 6-position.

  • Modification of the N1-alkyl group to optimize pharmacokinetic properties.

  • Screening of the synthesized compounds against a panel of kinases to determine their selectivity profile.

By leveraging the strategic advantages of this compound, researchers can accelerate the discovery and development of the next generation of targeted therapies.

References

  • Chung, J. Y. L., Cvetovich, R. J., et al. (2006). Synthesis of a naphthyridone p38 MAP kinase inhibitor. The Journal of Organic Chemistry, 71(22), 8602–8609. [Link]
  • Chung, J. Y. L., & Cvetovich, R. J. (2006). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development, 9(6), 792–805. [Link]
  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Development of a Practical Synthesis of Naphthyridone p38 MAP Kinase Inhibitor MK-0913. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
  • Tejedor, R., & García-Tellado, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Fry, J. L., & Pienta, N. J. (1985). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 107(22), 6399-6400. [Link]
  • BYJU'S. Nucleophilic Substitution Reaction. [Link]
  • Pargellis, C., Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268–272. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif integral to the development of numerous therapeutic agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as key building blocks in medicinal chemistry and drug discovery. 6-Chloro-1,5-naphthyridin-4-ol, in particular, serves as a crucial intermediate for the synthesis of compounds with potential applications in various therapeutic areas. The presence of the chloro-substituent offers a versatile handle for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, enabling the generation of diverse molecular libraries for biological screening.

This application note provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable two-step process based on the Gould-Jacobs reaction.[1][2] The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices, process safety, and analytical quality control to ensure the production of high-purity material suitable for downstream applications in drug development.

Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines and their bioisosteres, such as the 4-hydroxy-1,5-naphthyridines.[1][2] The reaction proceeds in two distinct stages:

  • Condensation: An aminopyridine derivative is reacted with diethyl ethoxymethylenemalonate (DEEM) to form a vinylogous amide intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the fused heterocyclic ring system.

For the synthesis of this compound, the selected starting material is 5-amino-2-chloropyridine. The chloro-substituent at the 2-position of the pyridine ring is strategically chosen to yield the desired 6-chloro-substituted 1,5-naphthyridine product upon cyclization.

Reaction Mechanism

The mechanism of the Gould-Jacobs reaction begins with the nucleophilic attack of the amino group of 5-amino-2-chloropyridine on the electrophilic carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol to afford the diethyl (2-chloro-5-pyridylamino)methylenemalonate intermediate. The subsequent thermal cyclization is a 6-electron electrocyclization reaction, which, after tautomerization, yields the thermodynamically stable 4-hydroxy-1,5-naphthyridine ring system.

Gould-Jacobs Reaction Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 5-amino-2-chloropyridine 5-amino-2-chloropyridine Intermediate Diethyl (2-chloro-5-pyridylamino)methylenemalonate 5-amino-2-chloropyridine->Intermediate + DEEM - EtOH DEEM DEEM Cyclization 6-pi Electrocyclization Intermediate->Cyclization High Temperature (e.g., Dowtherm A) Tautomerization Keto-Enol Tautomerization Cyclization->Tautomerization Final_Product This compound Tautomerization->Final_Product

Caption: Overall workflow of the Gould-Jacobs reaction for the synthesis of this compound.

Large-Scale Synthesis Protocol

This protocol is designed for a multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood or a designated manufacturing area with appropriate engineering controls. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

Part 1: Condensation of 5-Amino-2-chloropyridine and Diethyl Ethoxymethylenemalonate

Objective: To synthesize the intermediate, diethyl (2-chloro-5-pyridylamino)methylenemalonate.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)
5-Amino-2-chloropyridine5350-93-6128.565.0038.9
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.229.2842.9
Toluene108-88-392.1425.0 L-

Equipment:

  • 50 L glass-lined reactor with mechanical stirrer, thermocouple, and condenser

  • Heating/cooling system for the reactor

  • Vacuum pump

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with 5-amino-2-chloropyridine (5.00 kg, 38.9 mol) and toluene (25.0 L). Begin stirring to form a slurry.

  • Addition of DEEM: Slowly add diethyl ethoxymethylenemalonate (9.28 kg, 42.9 mol) to the reactor over a period of 30-60 minutes. An exotherm may be observed; maintain the internal temperature below 40°C using the reactor's cooling system.

  • Reaction: Once the addition is complete, heat the reaction mixture to 80-85°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to 0-5°C over 2-3 hours to induce crystallization of the product.

  • Filtration: Filter the precipitated solid using a Nutsche filter-dryer.

  • Washing: Wash the filter cake with cold toluene (2 x 5.0 L) to remove any unreacted starting materials and impurities.

  • Drying: Dry the isolated solid under vacuum at 50-60°C until a constant weight is achieved.

Expected Yield: 10.5 - 11.5 kg (85-95% yield) of diethyl (2-chloro-5-pyridylamino)methylenemalonate as a pale yellow solid.

Part 2: Thermal Cyclization to this compound

Objective: To cyclize the intermediate to the final product.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)
Diethyl (2-chloro-5-pyridylamino)methylenemalonateN/A314.7310.031.8
Dowtherm A8004-13-5~16650.0 L-
Toluene108-88-392.1450.0 L-

Equipment:

  • 100 L glass-lined or stainless steel reactor with a high-torque mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • High-temperature heating system (e.g., hot oil circulator).

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Drying oven.

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Dowtherm A: Charge the reactor with Dowtherm A (50.0 L) and heat to 240-250°C.

  • Addition of Intermediate: Slowly and carefully add the diethyl (2-chloro-5-pyridylamino)methylenemalonate (10.0 kg, 31.8 mol) to the hot Dowtherm A in portions over 1-2 hours. Control the addition rate to maintain a steady reaction temperature and to manage the evolution of ethanol.

  • Reaction: After the addition is complete, maintain the reaction mixture at 240-250°C for 2-3 hours. The product will precipitate from the hot solution. Monitor the reaction completion by HPLC.

  • Cooling and Dilution: Cool the reaction mixture to 80-90°C. Slowly add toluene (50.0 L) to the mixture to facilitate the precipitation of the product and to reduce the viscosity of the slurry.

  • Further Cooling and Isolation: Continue cooling the mixture to 20-25°C.

  • Filtration: Filter the solid product using a Nutsche filter-dryer.

  • Washing: Wash the filter cake thoroughly with toluene (3 x 10.0 L) to remove the high-boiling Dowtherm A solvent.

  • Drying: Dry the product in a vacuum oven at 80-90°C until a constant weight is achieved.

Expected Yield: 5.0 - 5.5 kg (80-90% yield) of this compound as an off-white to light brown solid.

Process Safety and Optimization

Safety Considerations for Dowtherm A:

Dowtherm A is a high-boiling point heat transfer fluid. When working with Dowtherm A at high temperatures, the following precautions are essential:

  • Ventilation: All operations must be conducted in a well-ventilated area to avoid the inhalation of vapors.[3][4][5][6]

  • Personal Protective Equipment: Use appropriate PPE, including heat-resistant gloves, chemical-resistant clothing, and eye/face protection.[3][4][5][6]

  • Fire Safety: Dowtherm A is combustible. Ensure that no open flames or ignition sources are present in the vicinity of the reaction. Have appropriate fire extinguishing media (e.g., foam, dry chemical) readily available.[7]

  • Spill Management: In case of a spill, contain the material and absorb it with an inert material.[3][4][5][6]

Optimization:

  • Reaction Monitoring: Close monitoring of both reaction steps by HPLC is crucial to determine the optimal reaction time and to minimize the formation of by-products.

  • Solvent Selection: While Dowtherm A is effective, other high-boiling point solvents such as diphenyl ether can also be used for the cyclization step. The choice of solvent may influence the reaction time and the impurity profile.

  • Purification: For higher purity, the final product can be recrystallized from a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Analytical Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques should be employed:

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for purity assessment and reaction monitoring.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectroscopy should be used to confirm the structure of the final product.

  • 1H NMR (400 MHz, DMSO-d6): The expected spectrum would show characteristic signals for the aromatic protons on the naphthyridine ring system and a broad singlet for the hydroxyl proton.

  • 13C NMR (100 MHz, DMSO-d6): The spectrum should display the expected number of carbon signals corresponding to the structure of this compound.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the product.

  • Expected m/z: [M+H]+ = 181.02 (for C8H5ClN2O)

Conclusion

The Gould-Jacobs reaction provides an efficient and scalable route for the large-scale synthesis of this compound. By following the detailed protocols and adhering to the safety guidelines outlined in this application note, researchers and drug development professionals can reliably produce high-purity material for further investigation and development. The analytical methods described will ensure the quality and consistency of the final product, which is paramount in the pharmaceutical industry.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Dow. (n.d.). Dowtherm A SDS. Loikits Distribution.
  • Dow. (n.d.). Dowtherm A. Scribd.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Thermal Fluids Hub. (n.d.). Material Safety Data Sheet - Dowtherm A.
  • The Dow Chemical Company. (2023). SAFETY DATA SHEET - DOWTHERM™ A Heat Transfer Fluid.
  • Dow. (n.d.). Dowtherm SR-1 Coolant.
  • Perez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[5][8]naphthyridine-3-carbonitriles. Materials Today: Proceedings.

Sources

The 1,5-Naphthyridine Landscape: Reactivity and Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the 1,5-Naphthyridine Core for Researchers and Drug Development Professionals

The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2] As a bioisostere of quinoline and naphthalene, this rigid, planar system, containing two fused pyridine rings, serves as an excellent framework for interacting with various biological targets.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent kinase inhibition for anticancer therapy, as well as antimalarial and antibacterial properties.[1][2][4]

However, the very electronic nature that makes the 1,5-naphthyridine core biologically interesting—its electron-deficient character—presents distinct challenges and opportunities for its chemical modification. This guide provides an in-depth exploration of the key strategies for the regioselective functionalization of the 1,5-naphthyridine ring system. We will move beyond simple recitation of steps to explain the underlying chemical principles, offering field-proven protocols and insights to empower researchers in medicinal chemistry and materials science.[4][5]

The reactivity of the 1,5-naphthyridine system is analogous to that of quinoline.[3] The nitrogen atoms withdraw electron density, rendering the ring susceptible to nucleophilic attack but resistant to classical electrophilic aromatic substitution. The positions adjacent to the nitrogen atoms (C2, C4, C6, C8) are particularly electron-poor and are primary targets for nucleophilic and radical-based functionalization.

Diagram 1: Structure and Numbering of the 1,5-Naphthyridine Core

Caption: Chemical structure and IUPAC numbering of the 1,5-naphthyridine scaffold.

Part 1: Foundational Strategies — Halogenation as a Gateway to Diversity

The introduction of a halogen atom onto the 1,5-naphthyridine core is arguably the most critical initial step for diversification. Halogenated naphthyridines are versatile intermediates, primed for a vast array of palladium-catalyzed cross-coupling reactions.

Principle and Rationale

Direct halogenation of the electron-deficient core can be challenging. A more robust and common strategy involves the conversion of a pre-installed hydroxyl or carbonyl group (i.e., a naphthyridinone) into a halide.[3] This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[3][6] Alternatively, direct bromination can be achieved on the parent heterocycle under specific conditions.[3][7]

Protocol 1: Chlorination of Hydroxy-1,5-naphthyridines

This protocol is adapted from methodologies used in the synthesis of kinase inhibitors.[6] It describes the conversion of a 2-hydroxy-1,5-naphthyridine to a 2-chloro-1,5-naphthyridine.

Materials and Reagents:

  • Hydroxy-1,5-naphthyridine derivative (e.g., 2-hydroxy-6-methyl-[3][4]naphthyridine)

  • Phosphorus oxychloride (POCl₃), reagent grade

  • Anhydrous N,N-Dimethylformamide (DMF, optional catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the hydroxy-1,5-naphthyridine derivative (1.0 eq) in phosphorus oxychloride (10-15 eq). The large excess of POCl₃ serves as both reagent and solvent.

  • Catalyst Addition (Optional): Add a catalytic amount of anhydrous DMF (0.1 eq). This can often accelerate the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. Caution: This is a highly exothermic process and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL for a 1g scale reaction).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chloro-1,5-naphthyridine.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Diagram 2: Conversion of Naphthyridinone to Chloro-Naphthyridine

mechanism Start Hydroxy-1,5-Naphthyridine Reagent POCl₃, Heat Start->Reagent Reaction Product Chloro-1,5-Naphthyridine (Cross-Coupling Precursor) Reagent->Product Conversion

Caption: Workflow for generating versatile halo-naphthyridine intermediates.

Part 2: Core Functionalization via Cross-Coupling Reactions

With halogenated 1,5-naphthyridines in hand, the door is open to a vast chemical space through palladium-catalyzed cross-coupling reactions. These methods are pillars of modern medicinal chemistry for their reliability and broad functional group tolerance.[8]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is the preeminent method for introducing aryl and heteroaryl moieties.[8][9][10]

Principle and Rationale: This reaction couples the halo-naphthyridine (electrophile) with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. Its advantages include mild reaction conditions, commercial availability of a vast library of boronic acids, and tolerance of diverse functional groups.[8]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for functionalizing halo-heterocycles.[8][9]

Materials and Reagents:

  • Halo-1,5-naphthyridine derivative (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture, DMF, Toluene)

  • Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel (e.g., Schlenk tube or microwave vial), add the halo-1,5-naphthyridine (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Dioxane:H₂O).

  • Heating: Heat the reaction mixture to 80-100 °C for 4-16 hours. For microwave-assisted reactions, typical conditions are 120-150 °C for 15-60 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10075-95[9]
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane9080-98[8]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11085-99[3]

Diagram 3: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-R Transmetal->RedElim Naphthyridine Naph-X Naphthyridine->OxAdd Boronic R-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.

B. Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is a powerful tool for installing primary and secondary amines, critical functional groups in many pharmaceuticals.[3]

Principle and Rationale: Similar to Suzuki coupling, this palladium-catalyzed reaction couples a halo-naphthyridine with an amine in the presence of a suitable phosphine ligand and a strong base. The choice of ligand is crucial for achieving high efficiency and broad substrate scope.[3]

Protocol 3: Buchwald-Hartwig Amination of a Chloro-1,5-Naphthyridine

Materials and Reagents:

  • Chloro-1,5-naphthyridine derivative (1.0 eq)

  • Amine (primary or secondary, 1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XantPhos, 4-6 mol%)[3]

  • Base (e.g., Cs₂CO₃, NaOtBu) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial under an inert atmosphere, combine the chloro-1,5-naphthyridine (1.0 eq), palladium pre-catalyst, ligand, and base.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Heating: Seal the vial and heat the mixture to 80-110 °C for 12-24 hours, until the starting material is consumed (monitored by LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired amino-1,5-naphthyridine derivative.[3]

Part 3: Direct C-H Functionalization Strategies

While cross-coupling is powerful, it requires pre-functionalization (halogenation). Modern methods increasingly focus on the direct functionalization of C-H bonds, which is more atom- and step-economical.

Minisci Reaction: A Radical Approach for Alkylation

The Minisci reaction is ideal for functionalizing electron-deficient heterocycles like 1,5-naphthyridine.[7]

Principle and Rationale: The reaction involves the addition of a nucleophilic carbon-centered radical to the protonated, electron-deficient naphthyridine ring.[7][11] The regioselectivity is governed by the positions of lowest electron density (typically C2, C4) and steric factors. Modern protocols often use photoredox catalysis for mild and efficient radical generation.[3]

Protocol 4: Photoredox-Mediated Minisci-Type C-H Amination

This protocol describes the direct amination of the 1,5-naphthyridine core using protected amines under photoredox conditions.[3]

Materials and Reagents:

  • 1,5-Naphthyridine (1.0 eq)

  • Boc-protected amine (e.g., Boc-piperidine, 2.0-3.0 eq)

  • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%)

  • Oxidant (e.g., (NH₄)₂S₂O₈)

  • Acid (e.g., Trifluoroacetic acid, TFA)

  • Solvent (e.g., Acetonitrile/Water)

  • Blue LED light source

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, dissolve 1,5-naphthyridine (1.0 eq), the Boc-protected amine (2.5 eq), and the photocatalyst (0.01 eq) in the chosen solvent system.

  • Degassing: Degas the solution by sparging with nitrogen or argon for 15-20 minutes.

  • Reaction: Add the acid and oxidant, then place the vial before a blue LED light source with stirring.

  • Monitoring: Allow the reaction to proceed for 12-24 hours at room temperature.

  • Work-up: Quench the reaction with aqueous Na₂S₂O₃ solution, then basify with NaHCO₃.

  • Extraction and Purification: Extract with an organic solvent, dry, concentrate, and purify via column chromatography.

Diagram 4: High-Level Drug Discovery Workflow

Drug_Discovery Scaffold 1,5-Naphthyridine Core Functionalization Functionalization (e.g., Suzuki, Minisci) Scaffold->Functionalization Library Compound Library (Diverse Derivatives) Functionalization->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1,5-naphthyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting protocols, and answer frequently asked questions based on extensive laboratory experience.

Introduction: The Synthetic Challenge

This compound is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of various biologically active compounds. The most prevalent and robust route to this and similar structures is the Gould-Jacobs reaction . This pathway typically begins with the condensation of 3-amino-2-chloropyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][2][3] While effective, this synthesis is notorious for challenges related to yield, reaction control, and product purification, which this guide aims to address.

Core Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis proceeds in two primary stages. Understanding the function of each stage is critical for effective troubleshooting.

  • Condensation: A nucleophilic substitution reaction where the amino group of 3-amino-2-chloropyridine attacks the electrophilic carbon of DEEM, eliminating ethanol to form the vinylogous amide intermediate, diethyl 2-((2-chloro-3-pyridyl)amino)methylenemalonate.[3]

  • Thermal Cyclization: An intramolecular 6-electron electrocyclization of the intermediate at high temperatures. This step forms the second pyridine ring of the naphthyridine core, which then tautomerizes to the more stable 4-ol (or 4-one) form.[2][3]

Gould_Jacobs_Workflow A 3-Amino-2-chloropyridine S1 Step 1: Condensation (Heat, ~120-150°C) A->S1 B Diethyl Ethoxymethylenemalonate (DEEM) B->S1 C Vinylogous Amide Intermediate (Diethyl 2-((2-chloro-3-pyridyl)amino)methylenemalonate) S2 Step 2: Thermal Cyclization (High Temp. Solvent, ~240-260°C) C->S2 D This compound S1->C S2->D Troubleshooting_Logic Start Low Overall Yield Step1_Issue Problem in Step 1 (Condensation) Start->Step1_Issue Step2_Issue Problem in Step 2 (Cyclization) Start->Step2_Issue Pur_Issue Loss During Purification Start->Pur_Issue Cause1a Impure DEEM Step1_Issue->Cause1a Cause1b Suboptimal Temp/Time Step1_Issue->Cause1b Cause2a Incorrect Solvent Step2_Issue->Cause2a Cause2b Poor Temp Control (Decomposition) Step2_Issue->Cause2b Cause3a Incomplete Precipitation Pur_Issue->Cause3a Cause3b Product Soluble in Wash Pur_Issue->Cause3b

Sources

Technical Support Center: 1,5-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,5-naphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing this privileged heterocyclic scaffold. Instead of a rigid manual, this resource is structured as a series of troubleshooting scenarios and frequently asked questions gathered from our field experience. Here, we delve into the causality behind common synthetic pitfalls, focusing on the identification and mitigation of side products, to enhance the yield, purity, and success of your experiments.

Introduction: The Challenge of Selectivity

The synthesis of the 1,5-naphthyridine core, while achievable through several classic named reactions, is often plagued by issues of low yield and difficult purifications. The high temperatures, strong acids, and reactive intermediates common to many routes can create a landscape of potential side reactions. Understanding the mechanisms that lead to these undesired products is the first step toward rationally designing experiments that minimize their formation. This guide will address the most common challenges and provide actionable, field-proven solutions.

FAQ 1: My Skraup/Doebner-von Miller reaction is producing a low yield of a dark, intractable tar. What is happening and how can I fix it?

Answer:

This is the most frequent issue encountered with the Skraup and Doebner-von Miller syntheses for 1,5-naphthyridines, which typically involve reacting a 3-aminopyridine with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) under harsh acidic and oxidative conditions.[1][2]

The Root Cause: Polymerization of Reactive Intermediates

The reaction conditions are designed to generate highly reactive electrophiles in situ. In the Skraup reaction, glycerol dehydrates to form acrolein, a notoriously reactive Michael acceptor.[1] Under the strong acid catalysis and high heat, acrolein and other unsaturated intermediates can readily polymerize or condense in non-productive pathways, leading to the formation of complex, high-molecular-weight, nitrogen-containing aromatic tars.[3] This process competes directly with the desired cyclization pathway.

// Nodes Reactants [label="3-Aminopyridine + Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; Acrolein [label="Acrolein (in situ)", fillcolor="#FBBC05", fontcolor="#202124"]; Michael_Adduct [label="Michael Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclized_Intermediate [label="Cyclized Dihydro-Naphthyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired 1,5-Naphthyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tar [label="Polymerization / Tar", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2];

// Edges Reactants -> Acrolein [label="H₂SO₄, Heat", style=dashed]; Reactants -> Michael_Adduct [label="Michael Addition"]; Michael_Adduct -> Cyclized_Intermediate [label="Cyclization"]; Cyclized_Intermediate -> Product [label="Oxidation"]; Acrolein -> Tar [label="Self-Polymerization\n(Major Side Reaction)", color="#EA4335", style=bold]; Michael_Adduct -> Tar [label="Degradation", color="#EA4335", style=dashed]; }

Caption: Competing pathways in the Skraup synthesis.

Troubleshooting and Mitigation Protocol

The key is to favor the intramolecular cyclization over intermolecular polymerization.

  • Temperature Control: Avoid excessive temperatures. While the reaction requires heat, runaway temperatures significantly accelerate tar formation. Aim for the lowest temperature that allows for a reasonable reaction rate.

  • Slow Addition: Instead of adding all reagents at once, add the 3-aminopyridine substrate slowly to the acidic glycerol mixture. This keeps the concentration of the amine low, favoring the intramolecular reaction pathway after the initial Michael addition.

  • Milder Oxidizing Agents: The traditional oxidizing agent is the nitrobenzene co-substrate or arsenic pentoxide. These can be aggressive. Consider using milder and more controllable oxidizing agents like iodine or manganese dioxide (MnO₂).[4]

  • Solvent Choice: While often run neat, using a high-boiling, inert solvent like diphenyl ether or Dowtherm A can help moderate the reaction temperature and prevent localized overheating.

FAQ 2: My NMR spectrum shows two distinct sets of signals. I suspect an isomer or an intermediate. How do I identify it?

Answer:

The identity of the major byproduct is highly dependent on the synthetic route. Let's break it down by the most common methods.

Case A: Gould-Jacobs Reaction

If you are using the Gould-Jacobs reaction, which involves condensing 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization, the most common "side product" is actually the uncyclized vinylogous amide intermediate .[5]

  • Identification: This intermediate is stable and often isolates with the product. Its key NMR signatures are:

    • The presence of ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm).

    • A characteristic vinyl proton singlet (C=CH-N) typically downfield around 8.5 ppm.

    • An N-H proton, often broad.

  • Troubleshooting Protocol:

    • Increase Cyclization Temperature: The cyclization step is a high-activation-energy 6-π electrocyclization. If you are isolating the intermediate, your cyclization temperature is too low or the reaction time is too short.[5]

    • Change Solvent: The reaction is typically performed in a high-boiling solvent like Dowtherm A or diphenyl ether at temperatures up to 250 °C.[4] Ensure your solvent can reach these temperatures without degradation.

    • Microwave Irradiation: Microwave-assisted synthesis can be highly effective at promoting the cyclization, often requiring shorter reaction times and leading to cleaner products.[5]

// Nodes Start [label="3-Aminopyridine + DEEM", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Vinylogous Amide Intermediate\n(Often Isolated)", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Thermal Cyclization\n(High Temp Required)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="4-Hydroxy-1,5-naphthyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Condensation (-EtOH)"]; Intermediate -> Cyclization; Cyclization -> Product; }

Caption: Gould-Jacobs workflow showing the key intermediate.

Case B: Friedländer Annulation

In the Friedländer synthesis (e.g., 3-amino-4-formylpyridine reacting with a ketone), a common side product arises from the self-condensation of the ketone reactant .

  • Identification: An aldol condensation of a ketone like acetone, for example, will produce diacetone alcohol and ultimately mesityl oxide. These impurities can often be identified by their characteristic NMR signals and can be difficult to separate from the desired product due to similar polarities.

  • Troubleshooting Protocol:

    • Order of Addition: Add the ketone slowly to the reaction mixture containing the amino-aldehyde and the catalyst (base or acid). This keeps the ketone concentration low and favors the cross-condensation with the more electrophilic aldehyde.

    • Choice of Base: Strong bases like NaOH or KOH can promote self-condensation. Consider using a milder catalyst like piperidine or L-proline, which can favor the desired cross-reaction pathway.

Case C: Isomeric Naphthyridines

While less common when starting with a simple 3-aminopyridine, using substituted 3-aminopyridines in a Skraup-type reaction can potentially lead to the formation of constitutional isomers (e.g., 1,7-naphthyridine alongside the desired 1,5-). This occurs if the initial Michael addition and subsequent cyclization lack complete regioselectivity.

  • Identification: Distinguishing between isomers often requires careful 2D NMR analysis (NOESY, HMBC) to establish connectivity. High-resolution mass spectrometry will confirm they have the same molecular formula.

  • Troubleshooting Protocol:

    • Modify Catalyst: The choice of acid catalyst can influence regioselectivity. Experiment with different Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (e.g., p-TsOH, HClO₄) to see if the isomer ratio can be improved.[6]

    • Alternative Strategy: If isomer formation is unavoidable, a more regioselective synthetic strategy, such as a Friedländer or a cross-coupling based approach, may be necessary.[7]

FAQ 3: My desired product is contaminated with partially reduced or oxidized species. How do I resolve this?

Answer:

This issue is most prevalent in syntheses that require a final oxidation step, such as the Skraup or Doebner-von Miller reactions. The cyclized intermediate is a di- or tetrahydro-1,5-naphthyridine, which must be oxidized to the aromatic product.[8]

  • Identification: The presence of non-aromatic, hydrogenated side products can be confirmed by ¹H NMR, which will show aliphatic signals (typically between 1.5-4.0 ppm) corresponding to the saturated portion of the ring. Mass spectrometry will show peaks corresponding to M+2 or M+4 relative to the desired product.

  • Troubleshooting Protocol:

    • Stronger Oxidant/Longer Reaction Time: The oxidation may be incomplete. Increase the amount of the oxidizing agent or prolong the reaction time at the oxidation temperature.

    • Post-Synthesis Oxidation: If you have already isolated a mixture, you can subject the entire crude product to a separate oxidation step. A common and effective method is to heat the mixture in an inert solvent with a dehydrogenation catalyst like Palladium on carbon (Pd/C).

    • Purification: These hydrogenated byproducts are typically less polar than the aromatic naphthyridine. They can often be separated effectively using silica gel column chromatography.

Summary of Common Side Products and Identification
Side ProductAssociated SynthesisKey Analytical Signatures (¹H NMR)Mitigation Strategy
Polymeric Tar Skraup, Doebner-von MillerBroad, unresolved signals; insoluble materialLower temperature, slow addition, milder reagents
Vinylogous Amide Gould-JacobsEthyl ester signals (~4.2, 1.3 ppm), vinyl H (~8.5 ppm)Higher cyclization temp, microwave irradiation
Aldol Self-Condensation FriedländerSignals corresponding to the dimer of the ketone reactantSlow addition of ketone, milder base
Hydrogenated Species Skraup, Doebner-von MillerAliphatic protons (1.5-4.0 ppm), M+2, M+4 peaks in MSMore aggressive oxidation, post-synthesis dehydrogenation
Isomeric Naphthyridine Skraup (with substituted pyridines)Complex aromatic region, requires 2D NMR to confirmScreen different acid catalysts, change synthetic route
General Purification Workflow

Purifying polar, basic heterocycles like 1,5-naphthyridines from neutral or acidic side products can often be achieved with a well-designed workup.

Purification_Workflow Dry_Concentrate Dry_Concentrate Crude_Product Crude_Product Dry_Concentrate->Crude_Product

Caption: A general purification workflow for 1,5-naphthyridines.

  • Acid-Base Extraction: After the reaction, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash with a weakly basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.[9] Then, extract the organic layer with dilute acid (e.g., 1M HCl). Your basic 1,5-naphthyridine product will move into the aqueous layer, leaving many neutral organic impurities behind. The acidic aqueous layer can then be washed with an organic solvent one more time, after which it is basified (e.g., with 2M NaOH) and the pure product is re-extracted into an organic solvent.

  • Column Chromatography: For stubborn impurities or isomers, silica gel chromatography is essential. Given the basicity of the naphthyridine nitrogen atoms, it is often beneficial to add a small amount of triethylamine (~1%) to the eluent to prevent peak tailing. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point.[10]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is the final step to obtain highly pure material.

By understanding the potential side reactions inherent to your chosen synthetic route, you can proactively adjust your experimental conditions to favor the formation of the desired 1,5-naphthyridine, simplifying purification and ultimately leading to a more successful synthesis.

References
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(14), 3208.
  • Chen, Y., et al. (2015). Methods for preparing naphthyridines. Google Patents, US9133188B2.
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(13), 3043.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
  • Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia.
  • RSC Publishing. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
  • Sahu, R., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Zhang, R., et al. (2023). Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. MDPI.
  • Basar, S. (2022). Mechanism in the formation of tar. ResearchGate.
  • Matschke, M., et al. (2017). Synthesis of Naphthyridine Dimers with Conformational Restriction and Binding to DNA and RNA. PubMed.
  • Request PDF. (n.d.). Doebner–von Miller reaction. ResearchGate.

Sources

Technical Support Center: Troubleshooting the Purification of Chlorinated Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorinated naphthyridines. This guide is designed to provide practical, in-depth solutions to the common and complex purification challenges associated with this important class of heterocyclic compounds. Drawing from established chemical principles and field-proven experience, we will explore the causality behind purification issues and offer robust, self-validating protocols to enhance the purity, yield, and stability of your target molecules.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format, providing both immediate remedies and the underlying scientific rationale.

Q1: My product yield is very low after silica gel chromatography. What's happening and how can I fix it?

A1: Low recovery from silica gel chromatography is a frequent and frustrating issue when purifying nitrogen-containing heterocycles like naphthyridines. The problem typically stems from two primary sources: irreversible adsorption onto the stationary phase and on-column degradation.

Causality: The nitrogen atoms in the naphthyridine ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction can lead to irreversible binding, causing your product to remain on the column. Furthermore, these acidic sites can catalyze the degradation of sensitive molecules.[1]

Solutions:

  • Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically done by pre-treating the silica or including a basic modifier in your mobile phase.

    • Mobile Phase Modification: Add a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N) or pyridine, to your eluent system. This base will preferentially interact with the acidic silanol groups, effectively "masking" them from your product.

    • Stationary Phase Slurry Treatment: For particularly sensitive compounds, you can pre-treat the silica gel before packing the column. A detailed method is provided in Protocol 2 .

  • Switch to a Less Acidic Stationary Phase: If basic modification is insufficient or incompatible with your molecule, consider alternative stationary phases.

    • Alumina (Neutral or Basic): Alumina is a robust alternative to silica gel. Neutral or basic alumina can prevent acid-catalyzed degradation and reduce strong binding of basic compounds.[1]

    • Reversed-Phase Chromatography (C18): For less polar chlorinated naphthyridines, reversed-phase chromatography using solvents like acetonitrile and water can be an excellent alternative, avoiding the issues of acidic stationary phases altogether.

Q2: I'm struggling to remove a persistent impurity that co-elutes with my product. What are my options?

A2: The co-elution of impurities is a classic purification challenge, often caused by byproducts with very similar polarity and structural characteristics to the desired compound. For chlorinated naphthyridines, these are frequently positional isomers or over-chlorinated products.[1]

Common Culprits & Targeted Solutions:

  • Isomeric Impurities: Chlorination reactions can sometimes yield mixtures of positional isomers (e.g., 5-chloro vs. 3-chloro-1,8-naphthyridine). Due to their nearly identical polarities, these are notoriously difficult to separate.

    • Solution: High-Performance Column Chromatography with a very shallow solvent gradient is often required.[1] A gradient of 0-10% methanol in dichloromethane, run over many column volumes, may provide the necessary resolution.

  • Di-substituted Byproducts: Over-chlorination can lead to impurities like 3,5-dichloro-1,8-naphthyridine, which may have a polarity close to your mono-chlorinated product.

    • Solution: Meticulous optimization of column chromatography is the primary approach.[1] If the impurity is significantly less basic, a carefully controlled acid wash during the workup might selectively protonate and remove the more basic desired product into an aqueous layer, leaving the less basic impurity behind.

  • Unreacted Starting Material: Precursors such as 2-aminopyridine derivatives are common contaminants.[2]

    • Solution: An acidic wash during the initial workup is highly effective. The basic starting material will be protonated to form a water-soluble salt and partition into the aqueous layer, efficiently separating it from your less basic chlorinated product.[2] See Protocol 1 for a detailed procedure.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This is undesirable because the oil can trap impurities, defeating the purpose of recrystallization. The primary cause is that the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system.[3]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: The simplest first step is to heat the solution to re-dissolve the oil, then add more of the primary solvent to reduce the saturation level. Allow it to cool very slowly.[4]

  • Modify the Solvent System: If the above fails, the solvent is likely suboptimal.

    • Add a "Poorer" Solvent: While the solution is hot, add a few drops of a miscible solvent in which your compound is less soluble (an anti-solvent). This can lower the overall solvating power and encourage crystallization over oiling.[5] For example, if your compound is dissolved in hot ethanol, adding small amounts of water could induce crystallization.

  • Induce Nucleation: A supersaturated solution may need a "trigger" to begin crystallization.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1][3]

    • Seed the Solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This seed crystal acts as a template for further crystal growth.[1][3]

Q4: My final product shows signs of degradation after purification. How can I prevent this?

A4: Chlorinated naphthyridines, while generally stable, can be susceptible to degradation under certain conditions, particularly exposure to strong acids or bases, high temperatures, or even light.[6][7]

Preventative Measures:

  • Avoid Harsh pH: As discussed in Q1, the acidic nature of silica gel can be a source of degradation.[1] Using deactivated silica or alumina is a key preventative step. During workups, avoid prolonged exposure to highly concentrated acids or bases.

  • Temperature Control: Perform chromatographic separations at room temperature unless there is a specific reason to do otherwise. When removing solvent on a rotary evaporator, use a moderate water bath temperature to avoid thermal decomposition.

  • Protection from Light: Some heterocyclic compounds are photosensitive. It is good practice to protect reaction and purification flasks from direct light by wrapping them in aluminum foil, especially if the purification process takes a long time.[7]

  • Inert Atmosphere: If your compound is sensitive to oxidation, performing the final stages of purification and drying under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Part 2: Frequently Asked Questions (FAQs)

Q5: What are the most common impurities I should expect from a typical chlorination reaction of a naphthyridine precursor? A5: The impurity profile largely depends on the starting material and chlorinating agent (e.g., POCl₃, SOCl₂, NCS). However, common impurities include unreacted starting materials (especially aminopyridine derivatives), positional isomers, over-chlorinated species (di- or tri-chlorinated), and hydrolyzed byproducts where a chlorine atom is replaced by a hydroxyl group.[1][2][8]

Q6: How can I efficiently remove unreacted basic starting materials like aminopyridines? A6: The most effective method is a liquid-liquid extraction using a dilute aqueous acid.[2] Because aminopyridines are generally more basic than their chlorinated naphthyridine products, they will be preferentially protonated by an acid like 1M HCl. This converts them into water-soluble hydrochloride salts that partition into the aqueous phase, leaving your desired product in the organic layer. See Protocol 1 for a step-by-step guide.

Q7: What is the best way to remove residual metal catalysts (e.g., Pd, Rh) used in upstream synthetic steps? A7: Residual metals from reactions like Suzuki or Buchwald couplings can be challenging.

  • Filtration: Passing a solution of your crude product through a pad of Celite® can remove some heterogeneous catalysts.

  • Specialized Scavengers: For dissolved metals, using silica-based metal scavengers (e.g., SiliaMetS® Thiol) can be highly effective. These are functionalized silica gels that chelate and bind the metal, which can then be removed by simple filtration.

  • Acidic Washes: In some cases, residual chlorine from precursors can interact with metal catalysts, affecting their properties.[9][10][11] A dilute acid wash can sometimes help remove catalyst residues.

Q8: Which analytical techniques are best for assessing the final purity of my chlorinated naphthyridine? A8: A combination of techniques is always recommended for a comprehensive purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified internal standard.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for detecting trace-level impurities and confirming the molecular weight of the product and any byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable chlorinated naphthyridines. It is highly sensitive for detecting volatile organic impurities.[13]

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical value is a strong indicator of high purity.

Part 3: Detailed Experimental Protocols & Data

Protocol 1: Acid/Base Extraction for Removal of Basic/Acidic Impurities

This protocol is designed for the efficient removal of basic impurities (e.g., unreacted 2-aminopyridine) from a crude reaction mixture containing a less basic chlorinated naphthyridine.[2]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The volume of the aqueous layer should be about half that of the organic layer. Shake vigorously for 1 minute and allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the protonated basic impurities.

  • Repeat (Optional): For significant amounts of impurities, repeat the acid extraction with a fresh portion of 1M HCl.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Column Chromatography on Deactivated Silica Gel

This method minimizes product loss and degradation for acid-sensitive basic compounds.[1]

  • Prepare Slurry: In a beaker, add the required amount of silica gel for your column.

  • Add Base: Add your chosen non-polar solvent (e.g., hexane) to create a slurry. Add triethylamine (Et₃N) to constitute ~1% of the total solvent volume you anticipate using for the entire purification.

  • Stir: Stir the slurry gently for 5-10 minutes to allow the triethylamine to coat the silica surface.

  • Pack Column: Pack the column with the treated silica slurry as you normally would.

  • Equilibrate: Equilibrate the packed column with your starting mobile phase, ensuring that the mobile phase also contains 0.5-1% triethylamine.

  • Load and Elute: Load your sample (dissolved in a minimum amount of mobile phase or pre-adsorbed onto a small amount of treated silica) and begin the elution, maintaining the presence of triethylamine in your eluent throughout the process.

Protocol 3: Systematic Approach to Recrystallization

This protocol provides a structured workflow for developing a successful recrystallization procedure.[4][5][14]

  • Solvent Screening: Test the solubility of your crude solid in a range of solvents at both room temperature and at boiling. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven, to remove all traces of solvent.

Table 1: Comparative Overview of Analytical Purity Assessment Techniques
TechniqueInformation ProvidedAdvantagesLimitationsBest For
¹H-NMR Structural confirmation, ratio of impurities to product.Fast, non-destructive, provides structural information on impurities.May not detect non-protonated or trace-level impurities. Requires pure standards for quantification.Routine purity checks and structural verification.
qNMR [12]Absolute purity determination.Primary ratio method (no calibration curve needed), high precision.Requires a certified internal standard, access to high-field NMR.Definitive purity assignment for reference standards.
LC-MS [15]Molecular weight confirmation, detection of non-volatile impurities.High sensitivity, applicable to a wide range of polarities.Response factors can vary, may not detect compounds that do not ionize well.Detecting trace impurities and reaction monitoring.
GC-MS [13][16]Molecular weight confirmation, separation of volatile isomers.Excellent separation efficiency, high sensitivity for volatile compounds.Compound must be thermally stable and volatile.Analyzing for residual solvents and volatile byproducts.
Elemental Analysis %C, H, N composition.Provides a fundamental measure of elemental composition.Does not give information about the nature of impurities, requires a highly pure sample for accuracy.Final purity confirmation of a new compound.

Part 4: Visualization of Key Processes

Diagram 1: Troubleshooting Workflow for Low Recovery in Column Chromatography

start Low Recovery from Silica Column q1 Is the compound basic? (e.g., contains N-heterocycle) start->q1 a1_yes Strong Adsorption or Degradation Likely q1->a1_yes Yes q2 Is the compound streaking on TLC? q1->q2 No sol1 Solution 1: Add 1% Et3N to Eluent a1_yes->sol1 sol2 Solution 2: Use Neutral Alumina Column a1_yes->sol2 sol3 Solution 3: Use Reversed-Phase (C18) a1_yes->sol3 a2_yes Strong Interaction with Stationary Phase q2->a2_yes Yes a2_yes->a1_yes cluster_0 Organic Phase (e.g., EtOAc) cluster_1 Aqueous Phase (1M HCl) Product Chlorinated Naphthyridine (Less Basic) Mix Add 1M HCl & Shake Product->Mix Impurity Aminopyridine Impurity (More Basic) Impurity->Mix ProtonatedImpurity Protonated Impurity [Impurity-H]+Cl- (Water Soluble) Mix->Product Remains in Organic Phase Mix->ProtonatedImpurity Partitions to Aqueous Phase

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,5-Naphthyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 1,5-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of modifying this important heterocyclic scaffold. The 1,5-naphthyridine core is a key structural motif in numerous biologically active compounds, and its selective functionalization is crucial for the development of new therapeutic agents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the 1,5-naphthyridine core?

A1: The functionalization of 1,5-naphthyridines can be broadly categorized into three main approaches:

  • Cross-Coupling Reactions: This is the most prevalent strategy, typically involving the reaction of a halo-1,5-naphthyridine with a suitable coupling partner. Key examples include:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1]

    • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with various amines.

    • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.

  • Direct C-H Functionalization: This modern approach avoids the pre-functionalization (e.g., halogenation) of the naphthyridine ring. The Minisci reaction, a radical-based method, is a notable example for introducing alkyl or acyl groups.[2]

  • Classical Synthetic Methods: These involve building the functionalized 1,5-naphthyridine ring from simpler precursors, such as through the Skraup or Gould-Jacobs reactions.[3][4]

Q2: How can I control the regioselectivity of functionalization on the 1,5-naphthyridine ring?

A2: Controlling regioselectivity is a significant challenge due to the presence of two pyridine rings and multiple reactive positions. The outcome is influenced by several factors:

  • Electronic Effects: The nitrogen atoms are electron-withdrawing, making the ring system electron-deficient. This generally directs nucleophilic attack to the 2- and 4-positions.

  • Directing Groups: In C-H activation, an existing functional group on the ring can direct the catalyst to a specific C-H bond.

  • Steric Hindrance: Bulky substituents can block access to certain positions, favoring reaction at less hindered sites.

  • Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature can significantly influence the regiochemical outcome. For instance, in palladium-catalyzed cross-couplings of dihaloheteroarenes, the choice of ligand can dramatically switch the site of reactivity.[5]

Q3: What are the key considerations when choosing a catalyst system for a cross-coupling reaction on a 1,5-naphthyridine substrate?

A3: The choice of catalyst is critical for a successful reaction. Key considerations include:

  • Nature of the Coupling Partners: The reactivity of the aryl halide (I > Br > OTf >> Cl) and the nucleophile will dictate the required catalyst activity.[6] For less reactive chlorides, highly active catalysts with electron-rich, bulky phosphine ligands are often necessary.[7]

  • Potential for Catalyst Poisoning: The nitrogen atoms in the 1,5-naphthyridine ring can coordinate to the metal center of the catalyst, potentially leading to deactivation.[8] The use of appropriate ligands that can compete with this coordination is crucial.

  • Desired Regioselectivity: As mentioned, the ligand can play a key role in directing the reaction to a specific position on the ring.[5]

  • Functional Group Tolerance: Ensure the chosen catalyst system is compatible with other functional groups present in your starting materials.

Troubleshooting Guide

Problem 1: Low or No Yield

Q: I am attempting a Suzuki-Miyaura coupling with a halo-1,5-naphthyridine, but I am getting a very low yield of the desired product. What should I check?

A: Low yields in Suzuki couplings are a common issue and can often be resolved by systematically evaluating the following parameters:

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids can be prone to decomposition, especially if they are electron-deficient.[6] Consider using a freshly opened bottle or purifying the reagent. Alternatively, more stable boronic esters (e.g., pinacol esters) can be used.[7]

    • Palladium Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[6] Ensure they have been stored under an inert atmosphere. Using a fresh batch is advisable if degradation is suspected.

    • Solvent and Base: The use of anhydrous and degassed solvents is critical, as oxygen can deactivate the catalyst.[6] Ensure the base is of high purity and appropriate for the reaction.

  • Reaction Conditions:

    • Temperature: While many Suzuki reactions require heating, excessively high temperatures can lead to catalyst decomposition or side reactions. If you suspect decomposition, try lowering the temperature and extending the reaction time.

    • Base: The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The base not only facilitates the catalytic cycle but can also influence the stability of the boronic acid. A screen of different bases may be necessary.

    • Inert Atmosphere: Inadequate exclusion of oxygen is a frequent cause of failure. Ensure your reaction vessel is properly sealed and has been thoroughly purged with an inert gas like argon or nitrogen.[9]

  • Catalyst System:

    • Catalyst Loading: If the reaction is sluggish, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may improve the yield.

    • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, screening a panel of ligands (e.g., phosphine-based ligands like XPhos, SPhos, or NHC-based ligands) can be highly effective.[7]

Problem 2: Poor Regioselectivity

Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A: Achieving high regioselectivity in the functionalization of 1,5-naphthyridines requires careful control over the reaction conditions.

  • Steric and Electronic Control:

    • If you are starting with an unsubstituted halo-1,5-naphthyridine, the inherent electronic properties will favor reaction at certain positions. To override this, you might need to introduce a blocking group at one of the reactive sites, perform the desired functionalization, and then remove the blocking group.

    • For C-H functionalization, the installation of a directing group is a powerful strategy to achieve high regioselectivity.

  • Ligand-Controlled Selectivity:

    • In palladium-catalyzed cross-coupling reactions of dihalo-1,5-naphthyridines, the choice of ligand can be used to direct the reaction to a specific halogen. For example, a sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote coupling at the C4 position of 2,4-dichloropyridines with high selectivity.[5] Experimenting with different classes of ligands (e.g., bulky phosphines vs. NHCs) can be a fruitful approach.

  • Temperature and Reaction Time:

    • In some cases, the kinetic and thermodynamic products may be different. Running the reaction at a lower temperature for a longer time may favor the formation of the kinetic product, while higher temperatures could lead to the thermodynamic product.

Problem 3: Side Product Formation

Q: I am observing significant amounts of a homocoupled product from my boronic acid in a Suzuki reaction. How can I suppress this?

A: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[7]

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. Bubbling an inert gas through the solvent for an extended period before adding the catalyst is recommended.

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), which require in situ reduction that can sometimes be inefficient and lead to side reactions.

  • Control of Stoichiometry: Using a slight excess of the halo-1,5-naphthyridine relative to the boronic acid can help to consume the boronic acid in the desired cross-coupling pathway.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the cross-coupling reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Chloro-1,5-naphthyridine

This protocol is a general starting point for the arylation of a chloro-1,5-naphthyridine.

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2 equivalents)

  • Anhydrous, degassed toluene/water (10:1 mixture)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-1,5-naphthyridine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the toluene/water mixture.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the toluene/water mixture to the Schlenk tube via syringe.

  • Add the catalyst solution to the reaction mixture.

  • Seal the tube and heat the reaction at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-1,5-naphthyridine

This protocol provides a general method for the amination of a bromo-1,5-naphthyridine.

Materials:

  • 3-Bromo-1,5-naphthyridine

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • Xantphos (3 mol%)

  • NaOtBu (1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • To a glovebox, add 3-bromo-1,5-naphthyridine, Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Remove the tube from the glovebox, add the amine and toluene via syringe under a positive pressure of argon.

  • Seal the tube and heat the reaction at 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[10]

Data and Workflow Visualizations

Table 1: Comparison of Reaction Conditions for 1,5-Naphthyridine Functionalization
Reaction TypeHalide (X)Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Cl, Br, IR-B(OH)₂Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100
Buchwald-Hartwig Br, IR₂NHPd₂(dba)₃/XantphosNaOtBuToluene90-110
Minisci (Photoredox) C-HR-COOHRu(bpy)₃Cl₂N/ADMSORoom Temp
Diagrams

Experimental_Workflow reagents 1. Reagent Preparation (Substrate, Coupling Partner, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst Addition setup->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring workup 6. Workup (Quench, Extraction) monitoring->workup Reaction Complete purification 7. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Quality (Purity, Stability) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Ligand Screen, Loading) check_conditions->optimize_catalyst Conditions Correct optimize_base Screen Different Bases optimize_catalyst->optimize_base success Improved Yield optimize_base->success

Caption: A decision tree for troubleshooting low reaction yields.

References

Click to expand
  • BenchChem. (2025).
  • McNally, A. (2018). Selective functionalization of pyridines and diazines via heterocyclic phosphonium salts.
  • Fors, B. P., & Buchwald, S. L. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • McNally, A. (2025).
  • LibreTexts. (2023).
  • Procter, D. J., et al. (2015). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. NIH.
  • ACS Green Chemistry Institute. (2025).
  • McNally, A. (n.d.). Selective Functionalization of Pyridines and Diazines via Heterocyclic Phosphonium Salts. Grantome.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.).
  • Daugulis, O., et al. (2016). Overcoming the Limitations of C-H Activation with Strongly Coordinating N-Heterocycles by Cobalt Catalysis.
  • McNally, A. (n.d.). Site-selective functionalization of azines and polyazines via heterocyclic phosphonium salts.
  • Procter, D. J., et al. (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis.
  • Procter, D. J., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Reddit. (2018).
  • Scott group, Warwick University. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Norrby, P.-O., et al. (2017).
  • Chirik, P. J., et al. (2022).
  • Buchwald, S. L., & Biscoe, M. R. (2008).
  • BenchChem. (2025).
  • Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. NIH.
  • The Organic Chemist. (2025).
  • Sharma, U., et al. (2022). Construction of N-heterocycles through group 9 (Co, Rh, Ir) metal-catalyzed C-H activation: utilizing alkynes and olefins as coupling partners.
  • Chen, G., & Daugulis, O. (2015).
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Bergman, R. G., & Ellman, J. A. (2011).
  • Bergman, R. G., & Ellman, J. A. (2011).
  • Common Organic Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Palacios, F., et al. (2020).
  • Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • Procter, D. J., & Nicewicz, D. A. (2021). Recent Advances in Minisci-Type Reactions. SciSpace.
  • Van der Eycken, E. V., & Pillitteri, S. (2025). Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow.

Sources

solubility issues of 6-Chloro-1,5-naphthyridin-4-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-1,5-naphthyridin-4-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common yet challenging solubility issues associated with this heterocyclic compound. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure your experimental success.

Section 1: Understanding the Molecule - Physicochemical Profile

The solubility behavior of a compound is intrinsically linked to its structure. This compound possesses features—a planar heterocyclic core, a hydroxyl group capable of tautomerization to a ketone, and nitrogen atoms—that contribute to strong intermolecular interactions in the solid state (high crystal lattice energy). These interactions, primarily hydrogen bonding, must be overcome by the solvent for dissolution to occur.[1][2]

Below is a summary of its key computed physicochemical properties.

PropertyValueSource
CAS Number 1312760-59-0[3][4]
Molecular Formula C₈H₅ClN₂O[3]
Molecular Weight 180.59 g/mol [3]
Predicted pKa 8.72 ± 0.50[3]
XLogP3-AA 1.8[3]
Complexity 229[3]

The predicted pKa of ~8.7 suggests the molecule is weakly acidic, corresponding to the deprotonation of the 4-ol group. This is a critical piece of information for solubility modulation via pH adjustment.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its structure—a rigid, planar naphthyridine core with a hydrogen bond donor (-OH) and acceptors (N, O)—this compound is predicted to be poorly soluble in many common organic solvents. Its flat structure can lead to efficient crystal packing, and the hydrogen bonding capabilities result in high lattice energy, making it difficult for solvent molecules to break the solid-state structure apart.[1][2] It is expected to have limited solubility in nonpolar solvents (e.g., hexanes, toluene) and moderate-to-low solubility in some polar aprotic solvents.

Q2: Which organic solvents should I try first for solubilizing this compound?

A2: For initial screening and biological assays, we recommend starting with highly polar, aprotic solvents. A suggested starting order is:

  • Dimethyl Sulfoxide (DMSO) : This is typically the most effective solvent for a wide range of heterocyclic compounds used in biological screening.

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

For chemical reactions or purification, you might explore solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), potentially with the addition of a more polar co-solvent or with heating.

Q3: My compound dissolved in DMSO initially but precipitated upon addition to my aqueous assay buffer. Why did this happen and what can I do?

A3: This is a classic case of kinetic versus thermodynamic solubility. Your compound may have formed a supersaturated solution in the DMSO/aqueous mixture which is not stable over time.[5] Since the compound is poorly soluble in water, its addition to a predominantly aqueous environment causes it to crash out.

Mitigation Strategies:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

  • Increase DMSO Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1-2%) can help maintain solubility.

  • Use a Different Formulation: Consider creating a stock solution in a different solvent system, such as a mixture of DMSO and a solubilizing agent like PEG400 or Solutol HS 15, before dilution into the aqueous buffer.

Section 3: Troubleshooting Guide - Specific Issues

Q4: My compound is insoluble in DMSO, even with heating. What are my next steps for preparing a stock solution for a biological screen?

A4: This indicates very strong intermolecular forces in the solid state. When DMSO fails, a systematic approach is necessary.

  • Try a Co-Solvent System: A mixture of solvents can disrupt crystal packing more effectively than a single solvent. Try a 1:1 mixture of DMSO and NMP.

  • Attempt pH Modification: Since the molecule has a weakly acidic proton (pKa ~8.7), you can attempt to deprotonate it to form a more soluble salt. Add a small molar excess (e.g., 1.1 equivalents) of a non-aqueous base like sodium hydroxide (as a concentrated solution in water or methanol) or a strong organic base like DBU to your DMSO suspension. The resulting anionic species is often significantly more soluble. Caution: Ensure the pH change will not affect your downstream application.

  • Use Specialized Solvents: For characterization purposes where biological compatibility is not a concern (e.g., NMR), highly acidic solvents like trifluoroacetic acid (TFA-d) or a mixture of DMSO-d6 with a few drops of TFA-d can be effective at protonating the nitrogens and breaking up intermolecular interactions.[6]

Q5: I need to perform an NMR analysis, but the compound has very low solubility in DMSO-d6, leading to a poor signal-to-noise ratio. What can I do?

A5: This is a common problem for heterocyclic compounds.[6]

  • Increase the Number of Scans: The simplest approach is to increase the acquisition time by significantly increasing the number of scans.

  • Use a Micro-NMR Tube: If you only have a small amount of material, using a micro-NMR tube can help concentrate your sample in the detection volume of the probe.

  • Acidify the Solvent: As mentioned in Q4, adding a small amount of deuterated trifluoroacetic acid (TFA-d) to your DMSO-d6 sample can protonate the basic nitrogens, breaking hydrogen bonds and improving solubility. Be aware that this will shift your peaks and add a TFA peak to the spectrum.[6]

  • Try Alternative Deuterated Solvents: While less common, deuterated pyridine (Pyridine-d5) can sometimes be effective for nitrogen-containing heterocycles.[6]

Q6: I am attempting a chemical reaction (e.g., a Suzuki coupling), but my this compound has poor solubility in common reaction solvents like dioxane or toluene. How can I improve this?

A6: Reaction success often depends on getting the starting materials into the solution phase.

  • Use a High-Boiling Point Polar Aprotic Solvent: Solvents like DMF, DMAc (N,N-Dimethylacetamide), or NMP are often better choices for poorly soluble substrates and can be heated to higher temperatures to facilitate dissolution.

  • Phase-Transfer Catalysis: If your reaction involves an aqueous phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the naphthyridine between the organic and aqueous phases.

  • Protecting Group Chemistry: The 4-hydroxyl group is a key driver of the poor solubility. Protecting it as an ether (e.g., O-methyl, O-benzyl) or a silyl ether can drastically reduce the hydrogen bonding capability, disrupt crystal packing, and improve solubility in less polar organic solvents like THF, DCM, or dioxane. This adds steps to your synthesis but can often solve intractable solubility problems.

Section 4: Protocols & Methodologies

Protocol 1: Small-Scale Equilibrium Solubility Assessment

This protocol uses the well-established shake-flask method to determine the equilibrium solubility of your compound in a given solvent.[5][7]

Objective: To determine the approximate solubility (e.g., in mg/mL) of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • 2 mL glass vials with screw caps

  • Solvent of interest (e.g., DMSO, Ethanol, Acetonitrile)

  • Vortex mixer

  • Orbital shaker in a temperature-controlled incubator (e.g., set to 25 °C)

  • Centrifuge

  • 0.22 µm syringe filters (ensure filter material is compatible with your solvent)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of solid this compound to a pre-weighed 2 mL vial (e.g., add ~5-10 mg). The key is to have undissolved solid remaining at the end.

  • Add a known volume of the solvent (e.g., 1.0 mL).

  • Cap the vial tightly and vortex for 1 minute to suspend the solid.

  • Place the vial on an orbital shaker in an incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.[7]

  • After incubation, visually confirm that excess solid is still present at the bottom of the vial. If not, you must repeat the experiment with more solid.

  • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).

  • Determine the concentration of the diluted sample using a pre-established calibration curve.

  • Calculate the original solubility in mg/mL, accounting for the dilution factor.

Protocol 2: Preparing a Solution Using a Co-Solvent System

Objective: To prepare a high-concentration stock solution when a single solvent is insufficient.

Materials:

  • This compound (solid)

  • Primary solvent (e.g., DMSO)

  • Co-solvent (e.g., NMP, PEG400)

  • Glass vial

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the desired amount of this compound into a glass vial.

  • Add a volume of the primary solvent (e.g., DMSO) equivalent to half the desired final volume.

  • Vortex vigorously for 2-3 minutes.

  • Place the vial in a water bath sonicator for 10-15 minutes. Gentle heating of the water bath (to 30-40 °C) can also be applied.

  • If the solid is not fully dissolved, begin adding the co-solvent (e.g., NMP) dropwise while continuing to vortex or sonicate.

  • Continue adding the co-solvent until the solid is completely dissolved.

  • Add the primary solvent to reach the final desired concentration and volume.

  • Visually inspect the solution for any particulates. The final solution should be clear. Store appropriately, and always check for precipitation before use.

Section 5: Visual Workflow

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a systematic approach to addressing the solubility challenges of this compound.

G start Start: Compound Insoluble in Primary Solvent (e.g., DMSO) heat 1. Apply Energy - Vortex - Sonicate - Gentle Heat (30-40°C) start->heat check1 Is it Soluble? heat->check1 cosolvent 2. Use Co-Solvent System - Add NMP, DMF, or PEG400 - Re-apply energy check1->cosolvent No success Success: Proceed with Experiment check1->success Yes check2 Is it Soluble? cosolvent->check2 ph_mod 3. Attempt pH Modification (for aqueous-tolerant systems) - Add base (e.g., NaOH, DBU) to form soluble salt check2->ph_mod No check2->success Yes check3 Is it Soluble? ph_mod->check3 fail Failure: Re-evaluate solvent choice or compound concentration chem_mod 4. Consider Chemical Modification (for synthesis) - Protect -OH group (e.g., OMe, OBn) check3->chem_mod No (for biological screens, stop here) check3->success Yes chem_mod->fail If not feasible

Sources

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 6-Chloro-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 6-Chloro-1,5-naphthyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this important heterocyclic building block. My goal is to provide not just solutions, but a mechanistic understanding of the common issues encountered, enabling you to rationalize your experimental design and efficiently troubleshoot your cross-coupling reactions.

The 1,5-naphthyridine core is a privileged scaffold in drug discovery, but its unique electronic and structural properties can present significant hurdles in palladium-catalyzed cross-coupling reactions. This guide consolidates field-proven insights and best practices to help you navigate these challenges.

Section 1: Understanding the Substrate - Inherent Reactivity Challenges

Before diving into specific reaction troubleshooting, it's crucial to understand the intrinsic properties of this compound that make it a "difficult" substrate.

Q1: Why is this compound challenging for cross-coupling reactions?

Answer: The difficulty arises from a combination of three core factors:

  • Electronic Deficiency: The 1,5-naphthyridine ring system is highly electron-deficient due to the presence of two nitrogen atoms. This strengthens the C-Cl bond, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle significantly more challenging compared to simpler aryl chlorides.[1][2] More forcing conditions or highly active catalysts are typically required.

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms (at positions 1 and 5) can act as ligands, coordinating to the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes, effectively sequestering the active catalyst and halting the reaction.[2][3] This is a well-documented issue for many nitrogen-containing heterocycles.

  • Tautomerism: The substrate exists in a tautomeric equilibrium between the 4-hydroxy-1,5-naphthyridine form and the 1,5-naphthyridin-4(1H)-one form. This equilibrium can impact solubility, electronic properties, and introduce competing reaction pathways.

Q2: How does the 4-hydroxy group and its tautomerism affect reactivity?

Answer: The 4-hydroxy group introduces significant complexity due to keto-enol style tautomerism, which is fundamental to its reactivity.[4]

  • Pyridone vs. Hydroxypyridine: The molecule rapidly interconverts between the aromatic 'ol' tautomer and the non-aromatic 'one' tautomer. The pyridone form often predominates in solution. These tautomers have different electronic profiles and steric environments, which can affect the rate of oxidative addition.

  • Acidity: The proton on the oxygen (in the 'ol' form) or nitrogen (in the 'one' form) is acidic. In the presence of strong bases required for many cross-coupling reactions (e.g., NaOtBu, K₃PO₄), the substrate will be deprotonated to form a naphthyridinolate anion. This anion is highly electron-rich, which can further complicate catalyst behavior.

  • Competing Nucleophilicity: The resulting anion has two potential sites of nucleophilicity: the nitrogen and the oxygen. This creates the possibility of undesired side reactions, such as O-arylation in Buchwald-Hartwig type reactions, competing with the desired C-N coupling.

Section 2: General Troubleshooting - Frequently Asked Questions (FAQs)
Q3: My reaction shows no conversion or is extremely sluggish. What are the first steps to troubleshoot?

Answer: When facing a stalled reaction, a systematic approach is key. Before making drastic changes to the core conditions, verify the fundamentals. The flowchart below outlines a logical diagnostic workflow.

G Start Low / No Conversion Observed Reagents 1. Verify Reagent Quality & Purity Start->Reagents Is starting material pure? Is base fresh/anhydrous? Is solvent anhydrous/degassed? Inert 2. Confirm Rigorous Inert Atmosphere Reagents->Inert Passed sub_reagents Boronic acid degraded? Amine oxidized? Catalyst bottle old? Reagents->sub_reagents Catalyst 3. Re-evaluate Catalyst System Inert->Catalyst Passed sub_inert Degas solvent thoroughly? (Freeze-Pump-Thaw x3) Maintained positive Ar/N2 pressure? Inert->sub_inert Conditions 4. Screen Reaction Parameters Catalyst->Conditions Passed sub_catalyst Is ligand air-stable? Is precatalyst appropriate for Ar-Cl? Increase catalyst loading? Catalyst->sub_catalyst sub_conditions Increase temperature? Screen alternative bases? Change solvent system? Conditions->sub_conditions

Caption: A decision tree for initial troubleshooting of stalled cross-coupling reactions.

Q4: I'm observing significant byproduct formation, such as debromination or homocoupling. How can I minimize these?

Answer: These side reactions point to specific flaws in the reaction setup or catalytic cycle.

  • Dechlorination (Reduction): The C-Cl bond is being replaced by a C-H bond. This often occurs when the palladium catalyst reacts with a hydride source.

    • Cause: Solvents like alcohols or residual water can act as hydride sources, especially at high temperatures. Some amine bases can also contribute.

    • Solution: Ensure you are using high-purity, anhydrous solvents. If using an alcohol/water co-solvent system (common in Suzuki reactions), ensure it is thoroughly degassed. Consider a non-protic solvent system if the problem persists.[2]

  • Homocoupling (e.g., Biaryl from Boronic Acid): This is particularly common in Suzuki reactions and is almost always caused by the presence of oxygen.

    • Cause: Oxygen can promote the oxidative homocoupling of boronic acids. It can also oxidize the Pd(0) catalyst, disrupting the catalytic cycle.[2][3]

    • Solution: Rigorous degassing of all solvents, reagents, and the reaction vessel is critical. Use a robust inert gas (argon is preferred over nitrogen) manifold and maintain a positive pressure throughout the reaction. Freeze-pump-thaw is the most effective degassing method for solvents.[3]

Section 3: Specific Troubleshooting Guides
3.1 Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful tool, but the electron-deficient nature of the naphthyridine requires a highly active catalyst system.

FAQ: My Suzuki reaction has low yield with significant unreacted starting material and protodeboronation of my boronic acid.

Answer: This classic symptom points to a transmetalation step that is too slow, allowing the competing protodeboronation pathway to dominate. The base is not effective enough, or the catalyst is not active enough.

Causality & Solution:

  • Strengthen the Base: The base's role is to form the more nucleophilic boronate species ([R-B(OH)₃]⁻) required for transmetalation. For challenging substrates, weak bases like Na₂CO₃ are often insufficient.

    • Action: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. These bases are highly effective for coupling electron-deficient heteroaryl chlorides.[2][3]

  • Enhance Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the strong C-Cl bond.

    • Action: Employ a modern catalyst system using a bulky, electron-rich phosphine ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for this purpose. They accelerate both the oxidative addition and the reductive elimination steps.[5]

  • Protect the Boronic Acid: If protodeboronation persists, the boronic acid itself may be unstable under the reaction conditions.

    • Action: Switch from the boronic acid to a more robust boronic ester, such as a pinacol (BPin) or neopentyl glycol ester. Alternatively, potassium trifluoroborate salts (R-BF₃K) offer excellent stability and can be highly effective.[3]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Standard Pd(0) and Pd(II) sources.
Ligand SPhos or XPhos (2-4 mol% for Pd₂(dba)₃; 4-8 mol% for Pd(OAc)₂)Bulky, electron-rich ligands essential for activating Ar-Cl bonds.[5]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.)Strong inorganic bases that promote efficient transmetalation.[2]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OAprotic organic solvent with a small amount of water to aid base and boronic acid solubility.
Temperature 80 - 110 °CHigher temperatures are often needed to drive the sluggish oxidative addition.

Protocol 1: General Procedure for Suzuki Coupling

  • To an oven-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and K₃PO₄ (2.0 eq.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the vial with a septum cap and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v) via syringe to achieve a substrate concentration of ~0.1 M.

  • Place the vial in a preheated block and stir vigorously at 100 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.

3.2 Buchwald-Hartwig Amination

This reaction is sensitive to catalyst inhibition from both the starting material and the aminated product.

FAQ: My amination reaction stalls at 50-60% conversion, even after extended time or heating.

Answer: This is a classic sign of product inhibition. The newly formed amino-naphthyridine product is often a better ligand for palladium than the phosphine ligand itself, leading to the formation of a highly stable, catalytically dead Pd(product)₂ complex.

Causality & Solution:

  • Steric Hindrance is Key: The solution is to use a ligand that is so sterically bulky that it prevents the formation of the inactive bis-ligated product complex.

    • Action: Use a highly hindered dialkylbiaryl phosphine ligand like BrettPhos or the Josiphos-type ligand CyPF-tBu.[6][7] These ligands have been specifically designed to overcome product inhibition in the amination of N-heterocycles. Their steric profile favors the formation of the monoligated Pd(0)L species, which is the active catalyst, and disfavors the binding of a second product molecule.[6]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Palladacycle Precatalyst (1-2 mol%)G3/G4 precatalysts ensure efficient and reliable generation of the active Pd(0)L species.
Ligand BrettPhos or AdBrettPhos (1.1-1.2 eq. relative to Pd)Specifically designed, highly hindered ligands to prevent product inhibition.[8]
Base NaOtBu or LHMDS (1.5 - 2.0 equiv.)Strong, non-nucleophilic bases required to deprotonate the amine.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents are standard for this transformation.
Temperature 90 - 110 °CThermal energy is needed to drive the reaction.
3.3 Sonogashira Coupling

The primary challenge here is mitigating issues related to the traditional copper co-catalyst.

FAQ: My Sonogashira reaction is low-yielding, and I see a lot of alkyne homocoupling (Glaser byproduct).

Answer: This strongly suggests an issue with the copper(I) co-catalyst. The naphthyridine nitrogens can chelate the copper, disrupting its role in the catalytic cycle. This leads to an accumulation of the copper acetylide, which can then undergo oxidative homocoupling.

Causality & Solution:

  • Eliminate the Copper: The most robust solution for N-heterocyclic substrates is to use a copper-free Sonogashira protocol.[9][10] These methods rely on a palladium catalyst and a suitable base (often an amine) to facilitate the deprotonation of the alkyne and the subsequent steps.

    • Action: Switch to a copper-free system. A common and effective method involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in an amine base like triethylamine or diisopropylamine, which can often serve as both the base and the solvent.[11] This completely avoids the Glaser coupling side reaction and often leads to cleaner reactions and easier purification.[9]

Table 3: Recommended Conditions for Copper-Free Sonogashira Coupling

ComponentRecommendationRationale
Pd Precatalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A reliable and common catalyst for Sonogashira reactions.
Ligand (None needed if using Pd(PPh₃)₂Cl₂)The phosphines are part of the precatalyst complex.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Acts as both the base and often as the solvent or co-solvent.
Solvent Amine base (as above) or a co-solvent like THF or DMFAnhydrous conditions are important.
Temperature Room Temperature to 80 °CReaction can often be run at milder temperatures than other couplings.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

  • To a reaction vial, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).

  • Seal the vial and create an inert atmosphere (evacuate/backfill with argon).

  • Add anhydrous triethylamine (or other amine base/solvent) via syringe.

  • Add the terminal alkyne (1.2 - 1.5 eq.) via syringe.

  • Stir the reaction at the desired temperature (start at room temperature and heat if necessary).

  • Monitor by TLC or LC-MS. Upon completion, remove the amine solvent under reduced pressure, and purify the residue by column chromatography.

Section 4: Visual Guides & Workflows

G cat_cycle Active Pd(0)L Catalyst inhibition Catalyst Inhibition N-Coordination by Substrate N-Coordination by Product cat_cycle->inhibition:f0 Inhibited by degradation Catalyst Degradation O₂ Exposure (Oxidation) Thermal Decomposition cat_cycle->degradation:f0 Degraded by aggregation Aggregation Formation of inactive Pd Black/Nanoparticles cat_cycle->aggregation:f0 Aggregates to ligands Ligand Choice Bulky & Electron-Rich (e.g., SPhos, BrettPhos) ligands:f1->cat_cycle Promotes Reductive Elim. precatalyst Precatalyst Activation Use G3/G4 Palladacycles Ensure complete reduction of Pd(II) precatalyst:f1->cat_cycle Generates

Caption: Factors influencing the stability and activity of the Pd(0) catalyst for N-heterocyclic substrates.

References
  • Nolan, S. P., et al. (2012).
  • De Vries, J. G. (2019). "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Wikipedia.
  • Zapf, A. (2008). "Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Denmark, S. E., & Smith, R. C. (2009).
  • Zhang, G., et al. (2013). "Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides.
  • Organ, M. G., et al. (2018). "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl." ACS Omega.
  • Anderson, K. W., & Buchwald, S. L. (2017). "Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions." Organic Letters.
  • Stradiotto, M., & Kelly, C. P. (2017). "Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands." Chemical Society Reviews.
  • Chinchilla, R., & Nájera, C. (2011). "Copper-free Sonogashira cross-coupling reactions: an overview." Chemical Society Reviews.
  • Nájera, C., & Chinchilla, R. (2021). "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances.
  • LibreTexts.
  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Accessed January 2026.
  • Buchwald, S. L., et al. (2003). "A General and Mild Copper-Free Sonogashira Coupling of Aryl Bromides and Iodides." Organic Letters.
  • Glorius, F., et al. (2023). "Catalytic Enantioselective Cross-Nucleophile Coupling via Valence Tautomerism." Journal of the American Chemical Society.
  • Novák, Z., et al. (2012). "Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism." Journal of Molecular Structure: THEOCHEM.
  • BenchChem. "Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine." Accessed January 2026.
  • Reddit r/Chempros. "How to approach choosing reaction conditions for Suzuki?" Accessed January 2026.
  • Gribble, G. W., et al. (2000). "Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines." Journal of Medicinal Chemistry.
  • Alajarin, R., & Alvarez-Builla, J. (2021). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules.
  • BenchChem. "Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting." Accessed January 2026.
  • Beilstein-Institut. "Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions." Beilstein Journal of Organic Chemistry.
  • Alajarin, R., & Alvarez-Builla, J. (2021). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules.
  • National Center for Biotechnology Information. "What impact does tautomerism have on drug discovery and development?" Expert Opinion on Drug Discovery.
  • Chinchilla, R., & Nájera, C. (2011). "Recent Advances in Sonogashira Reactions." Chemical Society Reviews.
  • Gouverneur, V., et al. (2019). "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei." Organic & Biomolecular Chemistry.
  • Glorius, F., et al. (2023). "Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive." ChemRxiv.
  • Jeong, L. S., et al. (2022). "Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines." Organic Chemistry Frontiers.
  • Kapdi, A. R. (2023).
  • Kollár, L. (2022). "27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021)." Molecules.
  • Willis, M. C., et al. (2014). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Organic & Biomolecular Chemistry.
  • Ichikawa, J. (2014). "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Journal of Synthetic Organic Chemistry, Japan.
  • Taylor & Francis Online. "Cross-coupling reactions – Knowledge and References." Accessed January 2026.
  • Kapdi, A. R., & Fairlamb, I. J. S. (2022). "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development.

Sources

Navigating the Labyrinth: A Technical Support Center for the Degradation Pathways of 1,5-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, esteemed researchers, to your dedicated resource for understanding and troubleshooting the degradation of 1,5-naphthyridine compounds. This technical support center is designed to move beyond simple protocols, offering in-depth, field-proven insights into the stability challenges associated with this vital class of molecules. As drug development professionals, a comprehensive grasp of a compound's stability profile is not just a regulatory hurdle, but a cornerstone of developing safe and efficacious therapeutics. Here, we will dissect the primary degradation pathways—hydrolysis, oxidation, and photolysis—providing you with the expert guidance needed to anticipate, identify, and mitigate these challenges in your own research.

I. The 1,5-Naphthyridine Core: A Double-Edged Sword of Reactivity and Instability

The 1,5-naphthyridine scaffold, a fusion of two pyridine rings, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, the very electronic properties that make it a versatile pharmacophore also render it susceptible to various degradation pathways.[1][2] The two nitrogen atoms withdraw electron density from the aromatic system, creating sites that are both activated towards nucleophilic attack and prone to oxidation. Understanding this inherent reactivity is the first step in designing robust stability studies and formulating stable drug products.

II. Troubleshooting Guide: From Unexpected Peaks to Mechanistic Insights

In the laboratory, unexpected results are the norm, not the exception. This section is designed to address specific issues you may encounter during your stability and degradation studies, providing not just solutions, but the scientific reasoning behind them.

A. Hydrolytic Degradation: The Unseen Influence of Water

Question 1: I've observed a new, more polar peak in my HPLC chromatogram after storing my 1,5-naphthyridine derivative in an aqueous buffer. What is the likely cause?

Answer: The appearance of a more polar species upon incubation in an aqueous environment strongly suggests hydrolytic degradation. The 1,5-naphthyridine ring itself is relatively stable to hydrolysis under neutral conditions, but this stability can be significantly influenced by the nature and position of substituents.

  • Causality: Amide or ester functionalities on the 1,5-naphthyridine core are prime candidates for hydrolysis. Under both acidic and basic conditions, these groups can be cleaved to form carboxylic acids and amines or alcohols, respectively. These resulting functional groups dramatically increase the polarity of the molecule, leading to earlier elution times in reversed-phase HPLC.

  • Troubleshooting Steps:

    • pH Profiling: Conduct forced degradation studies across a range of pH values (e.g., pH 1, 3, 7, 9, and 12) to determine the pH at which the degradation is most pronounced. This will provide clues about the mechanism (acid-catalyzed vs. base-catalyzed hydrolysis).

    • Structural Elucidation: Isolate the degradant using preparative HPLC and characterize its structure using high-resolution mass spectrometry (HRMS) and NMR spectroscopy. An increase in mass corresponding to the addition of a water molecule, followed by fragmentation analysis, can often confirm hydrolysis.

    • Mechanism-Based reformulation: If the degradation is significant, consider reformulating at a pH where the compound is most stable, or modifying the susceptible functional group if still in the lead optimization phase.

Question 2: My 1,5-naphthyridine compound, which lacks obvious hydrolysable groups, is showing degradation in strongly acidic (pH < 2) or basic (pH > 12) conditions at elevated temperatures. What could be the degradation pathway?

Answer: Even without labile functional groups, the 1,5-naphthyridine ring can be forced to undergo degradation under harsh hydrolytic conditions, potentially through ring-opening reactions.

  • Causality: The nitrogen atoms in the 1,5-naphthyridine ring can be protonated under strongly acidic conditions, making the ring more electron-deficient and susceptible to nucleophilic attack by water. Conversely, under strongly basic conditions, direct nucleophilic attack by hydroxide ions on the electron-deficient carbon atoms of the ring can occur. Both scenarios can lead to the formation of hydroxylated intermediates that may undergo subsequent ring-opening.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Employ UPLC-MS/MS to analyze the stressed samples. Look for the appearance of degradant peaks with m/z values corresponding to the addition of one or more water molecules. The fragmentation pattern of these degradants can provide valuable structural information.

    • Kinetic Studies: Monitor the degradation over time at different temperatures to determine the rate of degradation and to identify if any intermediates are formed.

    • Forced Degradation Protocol:

      Protocol 1: Forced Hydrolytic Degradation

      • Prepare stock solutions of your 1,5-naphthyridine compound in a suitable organic solvent (e.g., acetonitrile or methanol).

      • For acidic hydrolysis, dilute the stock solution into 0.1 M HCl.

      • For basic hydrolysis, dilute the stock solution into 0.1 M NaOH.

      • For neutral hydrolysis, dilute the stock solution into purified water.

      • Incubate the solutions at a controlled temperature (e.g., 60°C).

      • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the acidic and basic samples before analysis.

      • Analyze all samples by a stability-indicating HPLC method.

B. Oxidative Degradation: The Peril of Reactive Oxygen Species

Question 3: I've noticed a new peak with a mass increase of 16 Da in my LC-MS analysis after exposing my compound to air and light. What is the likely degradation product?

Answer: A mass increase of 16 Da is a classic signature of oxidation, most commonly the formation of an N-oxide.

  • Causality: The lone pair of electrons on the nitrogen atoms of the 1,5-naphthyridine ring are susceptible to oxidation by various oxidizing agents, including atmospheric oxygen (autoxidation), hydrogen peroxide, or peroxy acids. This results in the formation of a 1,5-naphthyridine-N-oxide. N-oxides are generally more polar than the parent compound.

  • Troubleshooting Steps:

    • Controlled Oxidation Study: Perform a forced degradation study using a common oxidizing agent like hydrogen peroxide (H₂O₂). The formation of the same +16 Da peak will confirm the oxidative nature of the degradation.

    • NMR Spectroscopy: The formation of an N-oxide can be confirmed by ¹H and ¹³C NMR. The protons and carbons on the ring bearing the N-oxide will experience a significant downfield shift due to the electron-withdrawing nature of the N-oxide group.

    • Forced Degradation Protocol:

      Protocol 2: Forced Oxidative Degradation

      • Dissolve the 1,5-naphthyridine compound in a suitable solvent.

      • Add a solution of 3% hydrogen peroxide.

      • Incubate the mixture at room temperature, protected from light.

      • Monitor the reaction progress by HPLC at various time intervals.

      • If no degradation is observed, the temperature can be increased to 40-60°C.

Question 4: My compound is degrading in the presence of H₂O₂, but I'm seeing multiple degradation products, some with mass increases of more than 16 Da. What other oxidative pathways could be at play?

Answer: While N-oxidation is common, other oxidative degradation pathways can occur, especially with more potent oxidizing agents or under prolonged exposure.

  • Causality:

    • Hydroxylation: The aromatic rings can be hydroxylated, leading to the formation of phenolic derivatives. This would also result in a +16 Da mass shift, but the location of the modification is on a carbon atom.

    • Ring Opening: Severe oxidation can lead to the cleavage of the pyridine rings, resulting in a complex mixture of smaller, highly oxidized fragments.

    • Side-Chain Oxidation: If your 1,5-naphthyridine derivative has alkyl or other oxidizable side chains, these can also be a primary site of oxidative attack.

  • Troubleshooting Steps:

    • Multi-Stage Mass Spectrometry (MSⁿ): Utilize MSⁿ to fragment the various degradation products. The fragmentation patterns can help to pinpoint the site of oxidation.

    • Comparison with Standards: If possible, synthesize potential degradation products (e.g., the N-oxide or a hydroxylated analog) and compare their retention times and mass spectra with the observed degradants.

C. Photodegradation: The Destructive Power of Light

Question 5: My 1,5-naphthyridine compound is stable in solution when stored in the dark, but degrades rapidly when exposed to light. What kind of reactions should I expect?

Answer: Photodegradation proceeds through different mechanisms than thermal or hydrolytic degradation and can lead to a unique set of degradation products.

  • Causality: Aromatic N-heterocycles like 1,5-naphthyridine can absorb UV and visible light, promoting them to an excited electronic state. This excited molecule can then undergo various reactions, including:

    • Photoreduction: In the presence of a hydrogen donor, the excited molecule can be reduced.

    • Photooxidation: In the presence of oxygen, the excited molecule can generate reactive oxygen species (ROS) that then degrade the parent compound.

    • Rearrangement and Isomerization: Light can induce rearrangements of the aromatic system.

    • Polymerization: In some cases, photolysis can lead to the formation of polymeric materials.

  • Troubleshooting Steps:

    • ICH Q1B Photostability Testing: Conduct a formal photostability study according to ICH guidelines. This involves exposing the compound to a controlled source of UV and visible light for a specified duration. A dark control sample should be run in parallel to differentiate between photolytic and thermal degradation.

    • LC-MS Analysis of Photodegradants: Analyze the stressed samples by LC-MS to identify the photoproducts. The mass and fragmentation patterns will provide clues to the degradation pathway.

    • Forced Degradation Protocol:

      Protocol 3: Forced Photodegradation

      • Prepare a solution of the 1,5-naphthyridine compound in a photochemically inert solvent (e.g., acetonitrile/water).

      • Place the solution in a quartz cuvette or other UV-transparent container.

      • Expose the sample to a light source that emits both UV and visible light (a photostability chamber is ideal).

      • Simultaneously, keep a control sample in the same conditions but protected from light (e.g., wrapped in aluminum foil).

      • Analyze samples at appropriate time intervals by HPLC.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for 1,5-naphthyridine compounds?

A: The most prevalent degradation pathways are oxidation (leading to N-oxides), hydrolysis (especially of susceptible functional groups), and photolysis. The specific pathway that dominates will depend on the substitution pattern of the 1,5-naphthyridine ring and the environmental conditions.

Q2: How can I develop a stability-indicating HPLC method for my 1,5-naphthyridine compound?

A: A stability-indicating method is one that can separate the parent compound from all its potential degradation products and process impurities. To develop such a method:

  • Perform forced degradation studies under hydrolytic, oxidative, photolytic, and thermal conditions to generate the degradation products.

  • Use a high-resolution HPLC column (e.g., a sub-2 µm particle size column) and a gradient elution method to achieve the best possible separation.

  • Employ a photodiode array (PDA) detector to check for peak purity and to select the optimal detection wavelength.

  • Couple the HPLC to a mass spectrometer to confirm the masses of the parent compound and the degradation products.

Q3: Are there any structural features that can improve the stability of 1,5-naphthyridine derivatives?

A: Yes, strategic medicinal chemistry can enhance stability. For example:

  • Replacing hydrolytically labile ester groups with more stable amides or other bioisosteres.

  • Introducing electron-donating groups to the ring system may decrease its susceptibility to nucleophilic attack, but could increase its susceptibility to oxidation.

  • Steric hindrance around the nitrogen atoms can reduce the rate of N-oxidation.

Q4: What analytical techniques are essential for characterizing degradation products?

A: A combination of techniques is usually required for unambiguous structure elucidation:

  • LC-MS/MS: For determining the molecular weight and fragmentation pattern of the degradants.

  • High-Resolution Mass Spectrometry (HRMS): To obtain the accurate mass and elemental composition.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): For the definitive structural assignment of isolated degradants.

IV. Visualizing Degradation: Pathways and Workflows

To aid in your understanding, the following diagrams illustrate the key concepts discussed.

DegradationPathways cluster_stress Stress Conditions cluster_compound 1,5-Naphthyridine Derivative cluster_products Degradation Products Acid_Base Acid/Base (Hydrolysis) Parent Parent Compound Acid_Base->Parent Oxidant Oxidant (H₂O₂) (Oxidation) Oxidant->Parent Light Light (UV/Vis) (Photolysis) Light->Parent Hydrolysis_Product Hydrolysis Products (e.g., Ring-Opened, Hydroxylated) Parent->Hydrolysis_Product Oxidation_Product Oxidation Products (e.g., N-Oxide) Parent->Oxidation_Product Photolysis_Product Photolysis Products (e.g., Isomers, Radicals) Parent->Photolysis_Product caption Figure 1: Overview of Forced Degradation Pathways.

Caption: Figure 1: Overview of Forced Degradation Pathways.

StabilityWorkflow Start Start: Unexpected Peak in Stability Study Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) Start->Forced_Degradation LCMS_Analysis Analyze Stressed Samples by LC-MS/MS Forced_Degradation->LCMS_Analysis Isolate_Degradant Isolate Major Degradants (Prep-HPLC) LCMS_Analysis->Isolate_Degradant Structure_Elucidation Elucidate Structure (HRMS, NMR) Isolate_Degradant->Structure_Elucidation Identify_Pathway Identify Degradation Pathway and Mechanism Structure_Elucidation->Identify_Pathway Mitigation Develop Mitigation Strategy (Formulation, Packaging, Structural Modification) Identify_Pathway->Mitigation

Caption: Figure 2: Workflow for Investigating Degradation.

V. Quantitative Data Summary

The following table provides a general guideline for the conditions used in forced degradation studies, as recommended by the International Council for Harmonisation (ICH).

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acidic Hydrolysis 0.1 M - 1 M HCl, 60-80°CHydrolysis of esters, amides; Ring opening
Basic Hydrolysis 0.1 M - 1 M NaOH, 60-80°CHydrolysis of esters, amides; Ring opening
Oxidation 3% - 30% H₂O₂, Room Temperature - 60°CN-oxidation, hydroxylation, side-chain oxidation
Photolysis ICH specified light source (UV/Vis), Ambient Temp.Photoreduction, photooxidation, isomerization
Thermal Dry heat, 80-100°CThermally induced rearrangements, cleavage

VI. Conclusion

The journey of a 1,5-naphthyridine compound from discovery to a marketed drug is fraught with challenges, with chemical stability being a critical parameter. This technical support center has provided a framework for understanding and addressing the degradation pathways of this important class of molecules. By combining a fundamental understanding of their reactivity with systematic forced degradation studies and state-of-the-art analytical techniques, researchers can proactively tackle stability issues, leading to the development of safer and more effective medicines. Remember, a well-characterized degradation profile is not a setback, but a roadmap to a more robust and successful drug candidate.

VII. References

  • Molecules. 2020 Jul; 25(14): 3252. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • J Med Chem. 2004 Aug 26;47(18):4494-506. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. [Link]

  • Molecules. 2020 Aug; 25(15): 3508. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • SpectraBase. 1,5-Naphthyridine. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. 2004 Jun 29;35(4):727-38. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Stability Indicating HPLC Method Development – A Review. [Link]

Sources

preventing N-oxide formation in naphthyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthyridine scaffolds. This guide is designed to provide expert advice and actionable troubleshooting strategies to address a common and often frustrating side reaction: the unwanted formation of N-oxides. By understanding the underlying principles and implementing the strategies outlined below, you can significantly improve the selectivity and yield of your naphthyridine reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Question 1: "I'm attempting a C-H functionalization/oxidation on my naphthyridine, but the major product is the N-oxide. How can I favor the desired reaction at the carbon skeleton?"

This is a classic selectivity challenge. The lone pair of electrons on the naphthyridine nitrogen is often more nucleophilic and susceptible to oxidation than the C-H bonds of the aromatic ring, especially with common oxidants like m-CPBA or H₂O₂.[1] To shift the selectivity, you must decrease the reactivity of the nitrogen atom.

Root Cause Analysis:

The nitrogen atom's lone pair represents the molecule's HOMO (Highest Occupied Molecular Orbital), making it the primary site of attack for electrophilic oxidizing agents. Your goal is to make the nitrogen less available for reaction, thereby allowing the typically less reactive C-H bonds to be targeted.

Solutions:

  • Strategy 1: In Situ Protonation (Nitrogen Deactivation)

    • Principle: By adding a strong acid, you can protonate the naphthyridine nitrogen. The resulting positive charge drastically reduces the nucleophilicity of the nitrogen, effectively "hiding" it from the oxidant.[2][3] This is a rapid and reversible method that avoids separate protection/deprotection steps.

    • Protocol:

      • Dissolve your naphthyridine substrate in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile).

      • Before adding the oxidant, add 1.0 to 1.2 equivalents of a strong acid like Trifluoroacetic Acid (TFA). Stir for 5-10 minutes at room temperature.

      • Proceed with the addition of your oxidizing agent at the desired reaction temperature.

      • Upon completion, the reaction can be quenched with a mild base (e.g., saturated NaHCO₃ solution) during work-up to deprotonate the nitrogen and isolate the neutral product.

  • Strategy 2: Choice of Oxidizing System

    • Principle: Some oxidation systems are inherently less likely to target nitrogen atoms. For instance, systems that proceed through radical mechanisms may exhibit different chemoselectivity compared to electrophilic oxidants. Photoinduced Hydrogen Atom Transfer (HAT) catalysis is an emerging strategy for C-H functionalization that can be selective.[4]

    • Recommendation: Explore alternative, specialized oxidation methods. For example, for benzylic C-H oxidation, electrochemical methods using pyridine N-oxide mediators have been developed, where the conditions can be finely tuned.[5] While this seems counterintuitive, the catalytic cycle may favor C-H abstraction over direct oxidation of your substrate's nitrogen.

Troubleshooting Workflow for C-H Oxidation

G start Problem: N-Oxide is major product in C-H functionalization strategy Goal: Decrease reactivity of N-atom start->strategy protonation Strategy 1: In Situ Protonation strategy->protonation reagent Strategy 2: Change Reagent/Catalyst strategy->reagent protocol_p Add 1.1 eq. TFA before oxidant. Quench with base during workup. protonation->protocol_p How? protocol_r Explore radical-based methods (e.g., HAT catalysis) or systems with different chemoselectivity. reagent->protocol_r How? outcome_p Desired C-H product favored protocol_p->outcome_p Result outcome_r Improved selectivity for C-H product protocol_r->outcome_r Result

Caption: Decision workflow for minimizing N-oxide formation during C-H oxidation.

Question 2: "I need to perform a reaction that is incompatible with acidic conditions, but N-oxidation is still a problem. What are my options?"

When acidic additives are not viable, a more robust, covalent modification of the nitrogen is required. This is a classic case for using a protecting group.

Root Cause Analysis:

Your reaction conditions (e.g., using a base, acid-sensitive functional groups elsewhere in the molecule) preclude the simple protonation strategy. Therefore, you must render the nitrogen lone pair unavailable through the formation of a temporary, stable covalent bond.

Solutions:

  • Strategy: Nitrogen Protection with tert-Butoxycarbonyl (Boc) Group

    • Principle: The Boc group is a widely used protecting group for amines. It effectively masks the nitrogen's lone pair by converting it into a carbamate, which is significantly less nucleophilic and resistant to a wide range of non-acidic reagents.[6][7][8] The Boc group can be reliably removed under acidic conditions that are often orthogonal to the main reaction sequence.

    • Detailed Protocols:

      Part A: Boc Protection of Naphthyridine

      • Dissolve the naphthyridine (1.0 equiv) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

      • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 equiv).

      • Add a base such as triethylamine (TEA, 1.2 equiv) or use 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst.

      • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.[8]

      • Upon completion, perform an aqueous workup. The Boc-protected naphthyridine is typically less polar and can be purified by silica gel chromatography.

      Part B: Perform Desired Reaction

      • With the nitrogen atom protected, proceed with your intended reaction (e.g., cross-coupling, base-mediated substitution). The Boc group is stable to most basic, reductive, and organometallic conditions.

      Part C: Boc Deprotection

      • Dissolve the Boc-protected product in a solvent such as DCM or 1,4-dioxane.

      • Add a strong acid. Commonly, a 20% solution of TFA in DCM or a 4M solution of HCl in dioxane is used.[6][9]

      • Stir at room temperature for 1-4 hours, monitoring by TLC.

      • Evaporate the solvent and excess acid under reduced pressure to yield the deprotected naphthyridine salt, or neutralize with a base to obtain the free base.

Data Summary: Comparison of Prevention Strategies

StrategyPrincipleProsConsTypical Reagents
In Situ Protonation Decrease N-nucleophilicity via acid/base chemistry.Atom economical, no extra steps, readily reversible.Incompatible with acid-sensitive substrates or basic reaction conditions.Trifluoroacetic Acid (TFA), HCl
Protecting Group Covalently mask the nitrogen atom.Robust, compatible with a wide range of conditions.Adds two steps (protection/deprotection) to the synthesis.Boc₂O, DMAP, TEA
Reaction Conditions Utilize kinetic vs. thermodynamic control.[7][10][11]Can be simple to implement (change temp/time).May not be effective for all reactions; requires careful optimization.Low temperature, shorter reaction times
Reagent Selection Choose reagents with different chemoselectivity.Can provide a direct solution without extra steps.May require screening of less common or more expensive reagents.Varies by reaction (e.g., specific catalysts)

Frequently Asked Questions (FAQs)

Q1: Why are naphthyridines so susceptible to N-oxide formation?

The susceptibility arises from the electronic structure of the pyridine rings. Like pyridine, the nitrogen atom is sp²-hybridized and has a lone pair of electrons in an sp² orbital that is available for donation to electrophiles, including the oxygen atom of peroxy acids.[1] This makes the nitrogen a nucleophilic center. In many cases, this site is more reactive towards electrophilic oxidants than the C-H bonds on the ring. The exact reactivity can be modulated by substituents; electron-donating groups increase the basicity and nucleophilicity of the nitrogen, making oxidation more likely, while electron-withdrawing groups have the opposite effect.[12][13]

Q2: I've already generated a large amount of the N-oxide byproduct. Is there a way to salvage my material?

Yes. Instead of preventing formation, you can reverse it. N-oxides can be efficiently deoxygenated back to the parent naphthyridine. This adds a step but can be highly effective for recovering valuable material.

Recommended Deoxygenation Protocol:

  • Method: A common and effective method involves using phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

  • Procedure:

    • Dissolve the crude mixture containing the N-oxide in a suitable solvent like Chloroform or Acetonitrile.

    • Cool the solution to 0 °C.

    • Slowly add PCl₃ (1.1 - 1.5 equivalents) dropwise. The reaction is often exothermic.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) to recover the deoxygenated naphthyridine. A variety of other modern deoxygenation methods exist, including those using samarium iodide, indium/pivaloyl chloride, or even electrochemical conditions, offering milder alternatives.[14]

Q3: How do substituents on the naphthyridine ring affect the likelihood of N-oxide formation?

Substituents have a profound electronic effect. The pKa of the naphthyridine nitrogen is a good proxy for its nucleophilicity and, consequently, its susceptibility to oxidation.[14][15]

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, -CF₃, or halogens decrease the electron density on the nitrogen atom. This lowers its basicity (lower pKa) and makes it less nucleophilic, thus reducing the rate of N-oxide formation.[12]

  • Electron-Donating Groups (EDGs) like -CH₃, -OCH₃, or -NH₂ increase the electron density on the nitrogen. This raises its basicity (higher pKa) and makes it more nucleophilic, thereby increasing the likelihood of N-oxide formation.

This relationship can be visualized as follows:

G cluster_0 Substituent Effect on N-Oxidation EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) reactivity_low Lower N-Reactivity (Less N-Oxide) EWG->reactivity_low decreases electron density EDG Electron-Donating Group (e.g., -OCH3, -CH3) reactivity_high Higher N-Reactivity (More N-Oxide) EDG->reactivity_high increases electron density

Caption: Influence of electronic effects on N-oxide formation tendency.

Q4: Can reaction temperature be used to control N-oxide formation?

Yes, this is an application of kinetic versus thermodynamic control.[10][11] In many reactions, N-oxidation is a rapid, kinetically favored process with a lower activation energy. The desired C-H functionalization might have a higher activation energy but lead to a more stable (thermodynamic) product.

  • At low temperatures: The reaction is under kinetic control . There is only enough energy to overcome the lowest activation barrier, leading preferentially to the kinetically favored product, which is often the unwanted N-oxide.

  • At higher temperatures: The reaction may become reversible and approach thermodynamic control . If the desired product is more thermodynamically stable, allowing the reaction to run at a higher temperature for a longer time can favor its formation as the initial kinetic product (N-oxide) reverts and eventually forms the more stable isomer.

Practical Advice: If you are seeing significant N-oxide formation, try running the reaction at a lower temperature with a shorter reaction time to see if you can isolate any of the desired product before the N-oxidation takes over. Conversely, if you suspect your desired product is more stable, cautiously increasing the temperature might shift the equilibrium in its favor, but this risks decomposition. Careful optimization is key.

References

  • Organic Chemistry Portal. Deoxygenation of Aza-aromatics.
  • Teye, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Al-Tel, T. H., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Wikipedia. (2023). Thermodynamic versus kinetic reaction control.
  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content.
  • Wikipedia. Lewis acid catalysis.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides.
  • Gibson, N. J., et al. (2021). Group 13 Lewis Acid Catalyzed Synthesis of Cu2O Nanocrystals via Hydroxide Transmetallation. ChemRxiv.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Beilstein Journals. (2017). EXPERIMENTAL PROCEDURES. Supporting Information.
  • Wang, Y., et al. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. Journal of the American Chemical Society.
  • Chatti, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry.
  • Hansen, T. S., et al. (2025). Proton-Coupled Electron Transfer Deoxygenation of Pyridine N-Oxide: A Mechanistic Study. ChemPhysChem.
  • Mondal, J., et al. (2022). Lewis acid–dominated aqueous electrolyte acting as co-catalyst and overcoming N2 activation issues on catalyst surface. PNAS.
  • Nguyen, V. Q. & Turecek, F. (1997). Gas-phase protonation of pyridine. A variable-time neutralization-reionization and Ab initio study of pyridinium radicals. Journal of Mass Spectrometry.
  • NC State University Libraries. (2020). 20.4 Substituent Effects on Acidity. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Li, J., et al. (2021). Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. Frontiers in Chemistry.
  • Paquette, L. A. (Ed.). (1997). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2020). 8.15: The Effect of Substituents on pKa.
  • Bryson, A. & Matthews, R. W. (1961). The Effects of Substituents on the pKa Values of "meta"-Substituted 1- and 2-Naphthols. Australian Journal of Chemistry.
  • Semantic Scholar. (1996). AND 2,14][6][11]NAPHTHYRIDINES AND OXIDATION. HETEROCYCLES, Vol. 43, NO. W.
  • van der Zeijden, A. A. H., et al. (1996). Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions. Journal of the Chemical Society, Dalton Transactions.
  • Li, A., et al. (2016). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. Physical Chemistry Chemical Physics.
  • Yin, C., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules.
  • Farkas, E., et al. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. International Journal of Molecular Sciences.
  • El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
  • ACS Fall 2025. (2025). Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT catalyst. Poster Board #931.
  • Energy & Fuels. (2024). Thermodynamic and Chemical Kinetic Parameters in Ammonia Oxidation: A Comparison of Recent Studies and Parameter Recommendations.
  • ResearchGate. (2018). Kinetics and thermodynamic study on the oxidation of 1,1-dimethylhydrazine by iodine: A MNDO and DFT approach.

Sources

Technical Support Center: Scale-Up Synthesis of 6-Chloro-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1,5-naphthyridin-4-ol. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this important heterocyclic intermediate. We will explore common problems through a detailed troubleshooting guide and a frequently asked questions section, grounded in established chemical principles and process experience.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific, practical issues that can arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale. The primary synthetic route discussed is the Gould-Jacobs reaction, which involves the condensation of 5-chloro-pyridin-3-amine with a malonic ester derivative, followed by a high-temperature thermal cyclization.

Q1: My initial condensation reaction to form the enamine intermediate is sluggish, resulting in low yields and unreacted starting material. What are the causative factors and how can I improve this step?

A1: Root Cause Analysis & Optimization Strategy

Low conversion in the initial condensation step is a common scale-up hurdle. The reaction involves the nucleophilic attack of 5-chloro-pyridin-3-amine on diethyl ethoxymethylenemalonate (DEEM) or a similar malonate derivative, followed by the elimination of ethanol to form the vinylogous amide intermediate, diethyl 2-{[(5-chloro-pyridin-3-yl)amino]methylene}malonate.

Causality & Solutions:

  • Insufficient Heat/Mixing: On a larger scale, inadequate heat transfer and inefficient mixing can lead to localized "cold spots" where the reaction rate is significantly slower.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and a heating mantle or oil bath that provides uniform heating. Monitor the internal reaction temperature, not just the bath temperature. The reaction is typically run at elevated temperatures, often between 90-150 °C, to drive the elimination of ethanol.

  • Ethanol Removal: The reaction is an equilibrium process. Failure to effectively remove the ethanol byproduct will inhibit the reaction from proceeding to completion, as dictated by Le Châtelier's principle.

    • Solution: On a lab scale, this is often less of an issue. On scale-up, consider performing the reaction under a slow stream of inert gas (e.g., nitrogen) to facilitate the removal of ethanol vapor. Alternatively, equipping the reactor with a Dean-Stark trap or a short-path distillation head can be highly effective.

  • Purity of Starting Materials: The presence of moisture or other impurities in the 5-chloro-pyridin-3-amine or DEEM can lead to side reactions and lower yields.

    • Solution: Always use reagents of high purity. Ensure 5-chloro-pyridin-3-amine is dry, as water can hydrolyze DEEM. DEEM itself should be clear and colorless; a yellow tint may indicate decomposition.

Workflow Diagram: Condensation Step Optimization

cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Start Low Yield in Condensation Step Mixing Poor Mixing or Heat Transfer? Start->Mixing Ethanol Inefficient Ethanol Removal? Start->Ethanol Purity Impure Starting Materials? Start->Purity Sol_Mixing Improve Agitation & Monitor Internal Temp Mixing->Sol_Mixing Sol_Ethanol Use N2 Sweep or Short-Path Distillation Ethanol->Sol_Ethanol Sol_Purity Verify Reagent Purity & Dryness Purity->Sol_Purity

Caption: Troubleshooting workflow for the condensation step.

Q2: The high-temperature thermal cyclization step is giving a dark, impure product with inconsistent yields. How can I optimize this critical ring-closing reaction?

A2: Controlling the Thermal Cyclization

The thermal cyclization of the enamine intermediate is the most challenging step to scale up. It requires very high temperatures (typically 220-250 °C) to drive the intramolecular 6-electron electrocyclization. The choice of heat-transfer fluid and control over the reaction conditions are paramount.

Causality & Solutions:

  • Solvent Selection & Purity: High-boiling solvents like Dowtherm A or diphenyl ether are used to achieve the necessary temperatures. Impurities in these solvents or degradation over time can introduce contaminants.

    • Solution: Use high-purity, fresh, or redistilled heat-transfer fluid. Ensure the solvent is completely inert to the reaction components at 250 °C. Chlorobenzene has also been reported as a solvent for similar cyclizations, potentially offering a lower boiling point option, though still requiring high temperatures.

  • Overheating and "Hot Spots": Localized overheating in the reactor can cause thermal decomposition of the intermediate and the product, leading to charring and the formation of dark, polymeric impurities.

    • Solution: This is a critical scale-up parameter. Use a reactor with good overhead stirring to ensure the bulk mixture is homogenous in temperature. Add the intermediate portion-wise to the pre-heated solvent to maintain better control over the temperature and minimize the risk of runaway decomposition.

  • Reaction Time: Prolonged exposure to high temperatures can degrade the product. Conversely, insufficient time will result in incomplete cyclization.

    • Solution: Optimize the reaction time at the target temperature. Monitor the reaction progress using an appropriate analytical method (e.g., sampling for HPLC or TLC analysis if feasible) to determine the point of maximum product formation before significant degradation occurs. Often, a holding time of 1-2 hours at peak temperature is sufficient.

ParameterLaboratory Scale (e.g., 1-10 g)Pilot/Production Scale (e.g., >1 kg)Key Considerations for Scale-Up
Heating Method Heating mantle, oil bathJacketed reactor with thermal fluidEnsure uniform heat transfer; avoid direct heating elements which create hot spots.
Solvent Dowtherm A, Diphenyl EtherDowtherm A, Diphenyl EtherSolvent purity is critical. Consider solvent recovery and reuse protocols.
Temperature 240-250 °C240-250 °C (internal)Precise control of internal temperature is crucial. Overheating leads to degradation.
Addition Method All at oncePortion-wise or slow addition of intermediateControls exotherm (if any) and minimizes thermal shock and decomposition.
Stirring Magnetic stir barOverhead mechanical stirrer (e.g., anchor, pitched-blade)Vigorous stirring is essential to prevent charring on reactor walls and ensure even heating.
Q3: I am struggling with the isolation and purification of the final product. It precipitates as a fine powder that is difficult to filter, or it remains oily. What are some effective work-up strategies?

A3: Optimizing Product Isolation and Purification

After the cyclization is complete, the product needs to be isolated from the high-boiling solvent. The physical properties of the crude product can make this challenging on a large scale.

Causality & Solutions:

  • Precipitation/Crystallization Control: Rapid cooling of the reaction mixture often leads to "crashing out" of the product as a very fine, amorphous solid or an oil. Fine particles can clog filter cloths and make filtration slow and inefficient.

    • Solution: Implement a controlled cooling profile. Once the reaction is complete, allow the mixture to cool slowly (e.g., over several hours) to a temperature where the product is still soluble but supersaturation is approaching (e.g., 100-120 °C). Then, add a co-solvent in which the product is insoluble but the Dowtherm A is soluble, such as hexanes or heptane. This anti-solvent addition should be done slowly with good agitation to promote the growth of larger, more easily filterable crystals.

  • Washing and Filtration: The high viscosity and boiling point of the reaction solvent make it difficult to wash from the product cake.

    • Solution: After filtration, wash the product cake thoroughly with a low-boiling solvent like hexanes, heptane, or toluene to remove residual Dowtherm A. Multiple washes are more effective than a single large wash. Consider re-slurrying the crude product in a hot non-polar solvent to further remove trapped impurities before a final filtration.

  • Final Purification: The crude product may still contain colored impurities or byproducts.

    • Solution: Recrystallization is often necessary. Suitable solvents include high-boiling polar aprotic solvents like DMF or DMSO, potentially with the addition of an anti-solvent. Another effective method is to perform an acid-base workup. The 4-ol tautomerizes with the 4-oxo form and has acidic/basic properties. Dissolving the crude product in an acidic aqueous solution, filtering to remove insoluble non-basic impurities, and then neutralizing to precipitate the purified product can be a highly effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the established synthetic pathway for this compound? The most common and well-documented method is the Gould-Jacobs reaction. This two-step process begins with the condensation of 5-chloro-pyridin-3-amine with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate, diethyl 2-{[(5-chloro-pyridin-3-yl)amino]methylene}malonate, is then subjected to high-temperature thermal cyclization to yield the final product.

Q2: Why are high-boiling point solvents like Dowtherm A required for the cyclization? The intramolecular cyclization is a thermally driven electrocyclic reaction that has a high activation energy barrier. Temperatures in the range of 240-250 °C are necessary to provide sufficient thermal energy for the reaction to proceed at a practical rate. Solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or pure diphenyl ether have boiling points well above this range, making them suitable heat-transfer media.

Q3: Are there any alternative, lower-temperature methods for the cyclization step? While high-temperature thermal cyclization is the classical approach, research into alternative methods exists. Microwave-assisted synthesis has been shown to accelerate Gould-Jacobs type reactions, sometimes at lower bulk temperatures but often with localized superheating. However, scaling up microwave reactions beyond the kilogram scale presents significant engineering challenges. Acid-catalyzed cyclizations (e.g., using polyphosphoric acid) are also known for related quinoline syntheses but may not be suitable for this specific substrate and can complicate the work-up.

Q4: How does the purity of 5-chloro-pyridin-3-amine impact the synthesis? The purity of the starting aminopyridine is critical. Isomeric impurities (e.g., 3-amino-2-chloropyridine) will lead to the formation of isomeric naphthyridinone byproducts that can be very difficult to separate from the desired product. Other reactive impurities can lead to colored byproducts and lower the overall yield. It is essential to start with material of >98% purity.

Q5: What analytical techniques are recommended for monitoring the process? For reaction monitoring and quality control, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. It can effectively separate the starting materials, intermediate, final product, and any byproducts, allowing for quantitative assessment of reaction conversion and product purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

References

  • Molecules. (2020).
  • Materials Today: Proceedings. (2023). Development of methodologies for synthesis of 4-hydroxy-naphthyridine-3-carbonitriles. [Link]
  • PubMed. (2009).
  • Wiley Online Library. (2001). Gould-Jacobs Reaction. [Link]
  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
  • ResearchGate. (n.d.). Gould–Jacobs reaction. [Link]
  • ACS Publications. (2020).
  • National Center for Biotechnology Information. (2020).
  • ACS Publications. (2004).
  • MDPI. (2021).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
  • ResearchGate. (2016). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? [Link]
  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]
  • ResearchGate. (2000). Synthesis of 6-chloro-7-phenyldibenzo[b,h]naphthyridines. [Link]
  • MDPI. (2020).
  • ScienceDirect. (1999). FT-i.r. study of thermal cyclization processes in synthesis of polyesterimidazopyrrolones. [Link]
  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. (2025). Thermal Analysis of Acrylonitrile Polymerization and Cyclization in the Presence of N,N-Dimethylformamide. [Link]
  • ResearchGate. (2025). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. [Link]
  • Royal Society of Chemistry. (1985). Purines, pyrimidines, and imidazoles. Part 61. Reaction of 6-alkylamino-4-chloro-5-nitropy

Validation & Comparative

Navigating the Kinome: A Comparative Guide to Kinase Inhibitors Featuring the Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms for a multitude of malignancies. Their success lies in the specific targeting of protein kinases, enzymes that play a pivotal role in cellular signaling pathways frequently dysregulated in cancer. This guide provides an in-depth comparison of the emerging 1,5-naphthyridine scaffold, represented here by the conceptual molecule 6-Chloro-1,5-naphthyridin-4-ol, against established classes of kinase inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for navigating this complex field.

The Kinase Inhibitor Landscape: An Overview

Protein kinases, by catalyzing the phosphorylation of substrate proteins, act as critical nodes in signaling cascades that regulate cell growth, proliferation, differentiation, and survival. Their aberrant activation is a common driver of oncogenesis. Kinase inhibitors function by blocking the activity of these enzymes, thereby interrupting the downstream signaling that fuels cancer progression.

The diversity of the human kinome, with over 500 members, presents both a wealth of therapeutic targets and a significant challenge in developing selective inhibitors.[1] Early kinase inhibitors often targeted the highly conserved ATP-binding site, leading to off-target effects.[1] Subsequent generations of inhibitors have achieved greater specificity through various mechanisms, including targeting inactive kinase conformations or allosteric sites.[2][3]

This guide will focus on a comparative analysis of inhibitors targeting key kinases in prominent cancer signaling pathways: BRAF, MEK, and EGFR. We will use the 1,5-naphthyridine scaffold as a novel structural class for comparison, highlighting its potential in kinase inhibitor design. While specific experimental data for this compound is not extensively available in the public domain, its structural features are representative of a class of compounds with demonstrated kinase inhibitory activity.[4][5][6][7][8]

The MAPK/ERK Pathway: A Key Target in Oncology

The RAS-RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that, when constitutively activated by mutations in components like BRAF or RAS, drives a significant portion of human cancers, particularly melanoma.[2][9][10] This has made the kinases within this pathway, notably BRAF and MEK, prime targets for inhibitor development.

BRAF Inhibitors: Targeting the Apex of the Cascade

First-generation BRAF inhibitors, such as Vemurafenib and Dabrafenib, were revolutionary in the treatment of BRAF V600E-mutant melanoma.[9][11] These type I inhibitors bind to the active conformation of the BRAF kinase. However, their efficacy can be limited by the development of resistance, often through reactivation of the MAPK pathway.[10][12]

MEK Inhibitors: A Synergistic Approach

MEK1 and MEK2 are dual-specificity kinases that act directly downstream of RAF kinases.[2] MEK inhibitors, such as Trametinib and Cobimetinib, are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site.[2][] This non-competitive inhibition offers a distinct mechanism of action.[2] The combination of BRAF and MEK inhibitors has proven to be more effective than BRAF inhibitor monotherapy, delaying the onset of resistance and improving patient outcomes.[10][12][14]

dot graph "MAPK_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; BRAF [label="BRAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

BRAFi [label="BRAF Inhibitors\n(e.g., Vemurafenib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEKi [label="MEK Inhibitors\n(e.g., Trametinib)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaphthaKinib [label="Naphthyridine-based\nInhibitors (Conceptual)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

RTK -> RAS; RAS -> BRAF; BRAF -> MEK; MEK -> ERK; ERK -> Proliferation;

BRAFi -> BRAF [arrowhead=tee, color="#EA4335"]; MEKi -> MEK [arrowhead=tee, color="#4285F4"]; NaphthaKinib -> BRAF [arrowhead=tee, style=dashed, color="#5F6368"]; NaphthaKinib -> MEK [arrowhead=tee, style=dashed, color="#5F6368"]; } caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway and points of intervention.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[15] Mutations or overexpression of EGFR are implicated in various cancers, most notably non-small cell lung cancer (NSCLC).[15][16] Several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed.

  • First-Generation EGFR TKIs (e.g., Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the kinase domain. They are effective against common activating EGFR mutations.[15][16][17][18]

  • Second-Generation EGFR TKIs (e.g., Afatinib, Dacomitinib): These inhibitors form a covalent bond with the kinase, leading to irreversible inhibition. They have shown efficacy against a broader range of EGFR mutations.[16][17]

  • Third-Generation EGFR TKIs (e.g., Osimertinib): Developed to overcome resistance mechanisms to earlier-generation TKIs, such as the T790M mutation, these inhibitors exhibit a different selectivity profile.[17][19]

The Naphthyridine Scaffold: A Promising New Frontier

The 1,5-naphthyridine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[5] Several substituted naphthyridine derivatives have been investigated as inhibitors of various kinases, including CDK5, EGFR, and CK2.[4][6][7] The rigid, planar structure of the naphthyridine ring system provides a robust framework for the precise positioning of functional groups to interact with the kinase active site. The nitrogen atoms within the rings can act as hydrogen bond acceptors, a common feature in kinase-inhibitor interactions.

While this compound itself is not a widely characterized inhibitor, its structure suggests the potential for ATP-competitive inhibition. The chloro and hydroxyl substitutions offer sites for further chemical modification to enhance potency and selectivity.

Comparative Performance Data

The following tables summarize the biochemical potency and cellular activity of representative kinase inhibitors from the classes discussed. This data, compiled from publicly available sources, serves as a benchmark for evaluating novel compounds like those based on the naphthyridine scaffold.

Table 1: Biochemical Potency (IC50) of Selected Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Reference
BRAF Inhibitors
VemurafenibBRAF V600E<1[12]
DabrafenibBRAF V600E<1[12]
EncorafenibBRAF V600E<0.4[12]
MEK Inhibitors
TrametinibMEK1/20.7 / 0.9[12]
CobimetinibMEK1/20.9 / 199[12]
BinimetinibMEK1/212[12]
EGFR Inhibitors
GefitinibEGFR2-37[15]
ErlotinibEGFR2[15]
AfatinibEGFR0.5[15]
OsimertinibEGFR T790M<10[17]
VEGFR Inhibitors
SorafenibVEGFR290[20]
LenvatinibVEGFR24[20]
CabozantinibVEGFR20.035[21]

Table 2: Cellular Activity of Selected Kinase Inhibitors

InhibitorCell LineAssay TypeEC50 / GI50 (nM)Reference
BRAF/MEK Combination
Dabrafenib + TrametinibBRAF V600E MelanomaProliferationVaries[12]
EGFR Inhibitors
GefitinibNSCLC (EGFR mutant)ProliferationVaries[15]
OsimertinibNSCLC (T790M)ProliferationVaries[17]

Experimental Protocols for Kinase Inhibitor Evaluation

The rigorous evaluation of kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess activity in a more physiologically relevant context.[1][22][23][24]

Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

dot graph "Biochemical_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Kinase, Substrate,\nand Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; Add_ADP_Glo [label="Add ADP-Glo™ Reagent\n(Terminate Kinase Reaction,\nDeplete ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_1 [label="Incubate at Room Temp", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Detection [label="Add Kinase Detection Reagent\n(Convert ADP to ATP,\nGenerate Light)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_2 [label="Incubate at Room Temp", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="Read Luminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Analyze Data (IC50)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Incubate; Incubate -> Add_ADP_Glo; Add_ADP_Glo -> Incubate_1; Incubate_1 -> Add_Detection; Add_Detection -> Incubate_2; Incubate_2 -> Read; Read -> End; } caption: Workflow for a typical biochemical kinase assay (e.g., ADP-Glo™).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase, substrate, ATP, and test compound (e.g., this compound) solutions. Perform serial dilutions of the test compound.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase solution, 2.5 µL of substrate/ATP mix, and 1 µL of test compound. Incubate for 1 hour at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (no inhibitor and no enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of a kinase inhibitor on cell proliferation.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375 for BRAF inhibitors, H1975 for EGFR inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

The development of kinase inhibitors continues to be a dynamic and highly successful area of oncology research. While established inhibitor classes targeting BRAF, MEK, and EGFR have demonstrated significant clinical benefit, the emergence of novel scaffolds like 1,5-naphthyridine holds promise for overcoming existing challenges such as acquired resistance and off-target toxicities.

The comparative framework and detailed experimental protocols provided in this guide offer a robust system for the evaluation of new chemical entities. The conceptual application of these methods to a representative molecule like this compound illustrates the pathway from initial biochemical characterization to cellular efficacy assessment. As our understanding of kinase biology deepens, the continued exploration of diverse chemical matter will be paramount in expanding the arsenal of targeted therapies for cancer patients.

References

  • Lin, J. J., et al. (2020). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. Cancers, 12(10), 2879.
  • Zimmer, L., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers, 14(19), 4896.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Di Giacomo, A. M., et al. (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. Cancers, 13(2), 287.
  • Riely, G. (2015). Are There Distinctions Among Currently Available Oral EGFR Inhibitors?. GRACE.
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
  • ASCO Publications. (2021). Outcomes of first-generation versus third-generation epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer with brain metastases (NSCLCBM). ASCO Publications.
  • AACR Journals. (2013). BRAF and MEK Inhibitors Approved for Melanoma. Cancer Discovery.
  • Ascierto, P. A., et al. (2020). BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. Cancers, 12(9), 2499.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Eye. (2020). Comparison of vascular endothelial growth factor inhibitors on macular oedema secondary central retinal vein occlusion. Eye, 34, 258–259.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • ResearchGate. (n.d.). Comparison of inhibitor characteristics and efficacies in the resistant cell lines and clinical studies. ResearchGate.
  • Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. Altmeyers Encyclopedia.
  • Addeo, R., et al. (2019). Network indirect comparison of 3 BRAF + MEK inhibitors for the treatment of advanced BRAF mutated melanoma. Clinical and Translational Oncology, 21, 1559–1566.
  • Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. Drugs.com.
  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Creative Biolabs.
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161748.
  • ResearchGate. (n.d.). Differences of various VEGF inhibitors. ResearchGate.
  • ACS Publications. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(7), 1184–1185.
  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.
  • Molecules. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3148.
  • PubMed. (2004). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[2][3] and[2][17] naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 14(6), 1411-1416.
  • PubMed. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][27]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654.
  • ACS Publications. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against K-RAS Mutant Cell Lines. Journal of Medicinal Chemistry, 58(10), 4265-4270.

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1,5-naphthyridin-4-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Naphthyridine Scaffold in Modern Drug Discovery

The 1,5-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and the specific positioning of hydrogen bond donors and acceptors allow it to mimic the adenine moiety of ATP, making it an ideal core for developing potent kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy.

This guide focuses specifically on the 6-Chloro-1,5-naphthyridin-4-ol core. This particular substitution pattern offers a unique combination of features:

  • The 4-ol (or 4-oxo tautomer) group often acts as a critical hydrogen bond donor, anchoring the molecule within the hinge region of the kinase ATP-binding pocket.

  • The 6-Chloro group provides a key site for synthetic modification. It can act as a handle for cross-coupling reactions to introduce diverse substituents that can probe deeper pockets of the enzyme, enhancing potency and selectivity. Its electron-withdrawing nature also modulates the electronics of the entire ring system.

  • The N1 and N5 atoms serve as hydrogen bond acceptors, further stabilizing the inhibitor-enzyme complex.

This guide will provide an in-depth analysis of the structure-activity relationships (SAR) for this scaffold, compare its performance with alternative heterocyclic systems, and provide detailed experimental protocols for its evaluation.

Core Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound derivatives are dictated by the nature and position of various substituents. The following analysis dissects the key modification points on the scaffold.

The Indispensable Role of the 4-ol/4-oxo Group

The 4-hydroxy group exists in tautomeric equilibrium with its 4-oxo form. This functionality is paramount for activity against many kinases. It typically forms one or two crucial hydrogen bonds with the "hinge region" of the kinase, the flexible loop connecting the N- and C-lobes of the enzyme. This interaction is a cornerstone of binding for many Type I and Type II kinase inhibitors. Any modification that removes this hydrogen-bonding capability, such as replacing it with a hydrogen or an alkyl group, generally leads to a complete loss of inhibitory activity.

Modifications at the C-2 Position: Probing the Hydrophobic Pocket

The C-2 position is a primary vector for introducing substituents that can occupy a nearby hydrophobic pocket in the ATP-binding site.

  • Small Alkyl Groups: Simple methyl or ethyl groups are often well-tolerated but may not provide significant potency gains.

  • Aryl and Heteroaryl Groups: The introduction of a phenyl, pyridyl, or pyrazolyl ring at this position is a common and highly effective strategy. These groups can form beneficial pi-stacking and van der Waals interactions. The substitution pattern on these appended rings is critical. For instance, in related scaffolds, a 2-alkoxyphenyl or 2-chlorophenyl group has been shown to be more potent than an unsubstituted phenyl ring[1]. This suggests that ortho-substituents can force a specific dihedral angle that is more favorable for binding.

Modifications at the C-7 Position: The Gateway to Selectivity and Solubility

The C-7 position often points towards the solvent-exposed region of the ATP-binding site. This makes it an ideal location for introducing groups that can modulate pharmacokinetic properties without disrupting core binding interactions.

  • Rationale for Modification: Introducing polar, flexible chains containing morpholine, piperazine, or other basic nitrogenous groups at this position is a well-established strategy to enhance aqueous solubility, a critical parameter for oral bioavailability.

  • Impact on Selectivity: Because the solvent-exposed region varies significantly between different kinases, modifications at C-7 can be exploited to achieve selectivity. A bulky group at this position might be accepted by one kinase but clash with the binding site of another. Studies on related naphthyridine isomers have shown that specific substitutions can drastically alter the selectivity profile, for example, achieving high selectivity for MET kinase over VEGFR-2[2].

The 6-Chloro Group: More Than a Synthetic Handle

While the chlorine atom at C-6 is an excellent leaving group for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, its presence is not merely a synthetic convenience.

  • Electronic Effects: The electron-withdrawing nature of chlorine influences the pKa of the ring nitrogens and the 4-ol group, which can fine-tune the strength of the hinge-binding interactions.

  • Direct Interactions: In some kinases, the chlorine atom can occupy a small hydrophobic pocket or form specific halogen bonds, directly contributing to binding affinity. Replacing it with other halogens (F, Br) or a methyl group can therefore have a significant impact on potency, and the optimal substituent is target-dependent.

The logical relationship between these modification points and their expected impact on inhibitor properties is summarized in the diagram below.

SAR_Logic Scaffold This compound Core 4-ol/oxo 6-Chloro C-2 Position C-7 Position Hinge Hinge Binding (Potency Anchor) Scaffold:p4->Hinge H-Bonds Coupling Synthetic Handle (Diversity) Scaffold:p6->Coupling Cross-Coupling Hydrophobic Hydrophobic Pocket (Potency) Scaffold:p2->Hydrophobic van der Waals π-Stacking Solvent Solvent Interface (Solubility & Selectivity) Scaffold:p7->Solvent Polarity/ Sterics

Caption: Key SAR points on the this compound scaffold.

Comparative Analysis with Alternative Scaffolds

The 1,5-naphthyridine scaffold does not exist in a vacuum. Its performance is often benchmarked against other well-known kinase inhibitor cores like quinazolines and other naphthyridine isomers.

ScaffoldKey Hinge Interaction MoietyCommon Target ClassesAdvantagesDisadvantagesRepresentative Compounds
1,5-Naphthyridin-4-ol 4-ol/oxo and N1TGF-βRI, various TKs[3]Rigid structure, multiple H-bond acceptors/donors.Can be challenging to synthesize compared to quinazolines.GSK ALK5 Inhibitors[3]
Quinazoline N1 and 4-amino groupEGFR, VEGFR, PAK4[4][5]Highly validated scaffold, well-established synthetic routes.Potential for off-target effects due to widespread use.Gefitinib, Erlotinib
1,6-Naphthyridin-4-one 4-oxo and N1c-Met, VEGFR-2[2]Favorable PK profiles have been reported[2].SAR can be highly sensitive to substituent placement.In-house developmental compounds[2]
1,8-Naphthyridin-4-one 4-oxo and N1Topoisomerase, various TKs[6][7]Broad anticancer activity reported[6][7].Can suffer from poor solubility depending on substitution.Vosaroxin

Causality Behind Performance: The choice of scaffold is a critical first step in drug design. While quinazolines are synthetically accessible and highly validated, the additional nitrogen atom in the naphthyridine core alters the electronic distribution and provides an additional hydrogen bond acceptor. This can be leveraged to achieve higher potency or novel selectivity profiles that are inaccessible with the quinazoline core. For example, the specific geometry of the 1,5-naphthyridine core was found to be optimal for potent inhibition of the TGF-beta type I receptor (ALK5)[3].

Experimental Protocols for Evaluation

To validate the SAR hypotheses and quantify the performance of newly synthesized derivatives, a robust set of biochemical and cellular assays is required.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the dissociation constant (Kd) of a test compound for a target kinase.

Principle: The assay relies on a fluorescently labeled "tracer" that binds to the kinase's ATP pocket. A europium (Eu)-labeled antibody binds to the kinase. When the tracer and antibody are both bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs. Test compounds compete with the tracer for binding, causing a decrease in the FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X stock of the target kinase (e.g., VEGFR-2, c-Met) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X stock of the Eu-labeled anti-tag antibody (e.g., anti-GST) in kinase buffer.

    • Prepare a 4X stock of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

    • Prepare a serial dilution of the test compounds (e.g., 11-point, 3-fold dilution starting from 100 µM) in DMSO, then dilute into kinase buffer to create a 4X stock.

  • Assay Procedure:

    • In a 384-well microplate, add 2.5 µL of the 4X test compound solution to the sample wells. Add 2.5 µL of 4% DMSO/buffer to control wells.

    • Combine equal volumes of the 4X kinase and 4X Eu-antibody solutions to create a 2X Kinase/Antibody mixture. Add 5 µL of this mixture to all wells.

    • Combine equal volumes of the 4X tracer and kinase buffer to create a 2X Tracer solution. Add 2.5 µL of this mixture to all wells. Note: For the "0% Inhibition" control, add 2.5 µL of buffer instead.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), such as a Tecan Spark® or PerkinElmer EnVision®.

    • Measure emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Normalize the data using the "0% Inhibition" (buffer) and "100% Inhibition" (high concentration of control inhibitor) wells.

    • Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic model to determine the IC₅₀ value.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plating (384-well) cluster_readout 3. Data Acquisition & Analysis Prep_Cmpd Prepare 4X Compound Serial Dilution Add_Cmpd Add 2.5 µL Compound Prep_Cmpd->Add_Cmpd Prep_Kin Prepare 2X Kinase/ Eu-Ab Mixture Add_Kin Add 5 µL Kinase/Ab Mix Prep_Kin->Add_Kin Prep_Tracer Prepare 2X Tracer Solution Add_Tracer Add 2.5 µL Tracer Mix Prep_Tracer->Add_Tracer Add_Cmpd->Add_Kin Add_Kin->Add_Tracer Incubate Incubate 60 min at RT Add_Tracer->Incubate Read_Plate Read TR-FRET (340ex / 615, 665em) Incubate->Read_Plate Calc_Ratio Calculate Emission Ratio (665nm / 615nm) Read_Plate->Calc_Ratio Plot_Curve Plot Dose-Response Curve & Calculate IC50 Calc_Ratio->Plot_Curve

Caption: Workflow for a TR-FRET based kinase binding assay.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.

Methodology:

  • Cell Plating:

    • Harvest cancer cells (e.g., A549, HUVEC) from culture and perform a cell count.

    • Dilute the cells to a final concentration of 5,000-10,000 cells per 90 µL in the appropriate cell culture medium.

    • Dispense 90 µL of the cell suspension into each well of a 96-well, solid white-walled plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of test compounds in cell culture medium at 10X the final desired concentration.

    • Add 10 µL of the 10X compound solution to the appropriate wells. Add 10 µL of medium with 1% DMSO to control wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract background luminescence (wells with medium only).

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic model to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold is a highly promising framework for the development of novel kinase inhibitors. The key to unlocking its potential lies in a systematic exploration of its structure-activity relationship. The 4-ol group serves as a non-negotiable anchor to the kinase hinge region, while strategic modifications at the C-2, C-7, and C-6 positions are critical for tuning potency, selectivity, and pharmacokinetic properties. Future efforts should focus on applying modern synthetic methods, such as DNA-encoded library technology (DELT) and fragment-based screening, to rapidly explore the chemical space around this versatile core. By combining insightful SAR-driven design with robust biological evaluation, the this compound scaffold can be developed into next-generation targeted therapies.

References

  • Discovery and SAR study of 1H-imidazo[4,5-h][8][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.Organic & Biomolecular Chemistry.[Link]
  • Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors.ACS Medicinal Chemistry Letters.[Link]
  • Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors.PubMed.[Link]
  • Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors.MedChemComm.[Link]
  • Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold.European Journal of Medicinal Chemistry.[Link]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.Molecules.[Link]
  • Evaluation of 1,5-naphthyridine-based molecules as antimalarial agents.
  • Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents.Molecules.[Link]
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.International Journal of Medical Sciences.[Link]
  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors.Molecules.[Link]
  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.Journal of Medicinal Chemistry.[Link]
  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups.Molecules.[Link]
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.RSC Medicinal Chemistry.[Link]
  • Computational study on novel natural inhibitors targeting c-MET.Medicine (Baltimore).[Link]
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives.Bioorganic & Medicinal Chemistry Letters.[Link]
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
  • Biological Activity of Naturally Derived Naphthyridines.Molecules.[Link]
  • Anti-inflammatory activity of a naphthyridine derivative...
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.Journal of Medicinal Chemistry.[Link]
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.RSC Advances.[Link]
  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist.Molecules.[Link]

Sources

antimicrobial spectrum of 6-Chloro-1,5-naphthyridin-4-ol compared to nalidixic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by meticulously searching Google. My focus is gathering comprehensive data on the antimicrobial activity of 6-Chloro-1,5-naphthyridin-4-ol and nalidixic acid. Specifically, I am seeking their spectrum against Gram-positive and Gram-negative bacteria, and I'm prioritizing minimum inhibitory concentration (MIC) data.

Exploring Key Differences

I've expanded my search to include the mechanism of action for both compounds. I am now noting potential variations in their targets and any established resistance patterns. Simultaneously, I am researching standardized antimicrobial susceptibility testing protocols to inform my future comparison guide.

Defining Scope & Structure

I'm now zeroing in on defining the scope and structure of the comparison guide. I'll cover the compounds' chemical structures, antimicrobial spectra (with MIC data tables), and then discuss their structure-activity relationships, and mechanisms of action. A detailed MIC assay protocol, along with a Graphviz diagram of the workflow, will be included. I also plan to visualize the quinolone mechanism of action.

Analyzing Antimicrobial Spectrum

My initial search for "this compound" has been somewhat unfruitful. Specific data on its antimicrobial spectrum is sparse. I'm seeing more general information about naphthyridine derivatives as a class, but no direct comparisons to nalidixic acid have surfaced yet. I'll need to expand my search terms and explore related compounds.

Expanding Search Parameters

I've widened my search to include chloro-substituted naphthyridines and 1,5-naphthyridine derivatives, hoping for relevant antimicrobial data. I'm also looking at synthetic method papers, as they sometimes have preliminary screening results. The plan is to structure the guide, present findings, and explain experimental protocols, acknowledging the need for direct comparison studies given the data limitations.

Reviewing the Literature

I've been looking at the literature. While the initial search offered some leads, direct data on this compound's antimicrobial action is absent. However, review articles on naphthyridine derivatives are helping me infer potential activity for the target. Specifically, I'm examining these reviews to gain insight.

Structuring the Guide

I've gathered more information. The review articles have been insightful, particularly those that discuss structure-activity relationships of related naphthyridine derivatives. I've also compiled details on nalidixic acid, including its spectrum, mechanism, and MIC values. The protocols for broth microdilution are ready. Now, the challenge is structuring the guide to compare the target compound, where direct data is lacking, with nalidixic acid, while clearly flagging the need for experimental verification.

Drafting the Comparison Guide

I've assembled a wealth of information. While specific antimicrobial data for this compound remains elusive, I've leveraged review articles and data on related compounds to infer its potential activity. I've also solidified my understanding of nalidixic acid, its mechanisms, and MIC values. The broth microdilution protocols are ready. Now, I will be structuring a theoretical comparison guide, clearly highlighting the need for future experimental validation of this compound's properties.

The Halogen Effect: A Comparative Guide to the Cytotoxicity of Halogenated Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the 1,8-naphthyridine scaffold has emerged as a "privileged structure," demonstrating a wide array of biological activities.[1] Chemical modifications to this core structure are a key strategy for enhancing therapeutic efficacy. Among these modifications, halogenation—the introduction of fluorine, chlorine, bromine, or iodine—plays a pivotal role in modulating the physicochemical properties and biological activity of these compounds. This guide offers a comparative analysis of the cytotoxicity of halogenated naphthyridines, supported by available experimental data, to inform the rational design of next-generation anticancer agents.

The Rationale for Halogenation: More Than Just an Isosteric Replacement

The introduction of halogen atoms into a drug candidate is a well-established strategy in medicinal chemistry to fine-tune its properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2][3] For instance, fluorine and chlorine are often incorporated to enhance physicochemical characteristics, while bromine and iodine may be used to improve selectivity.[4]

A critical aspect of halogen-mediated activity is the formation of halogen bonds, a type of non-covalent interaction between the electrophilic region of a halogen and a nucleophilic site on a biological macromolecule, such as a protein.[1][5] The strength of these interactions generally increases down the group (Cl < Br < I), offering a tool to modulate binding affinity.[6] Increased lipophilicity due to halogenation can also enhance the ability of a compound to cross cellular membranes.[3]

Comparative Cytotoxicity of Halogenated Naphthyridines: A Look at the Data

One study highlighted the potent cytotoxic activity of halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives. Specifically, compound 47 , which features halogen substitutions, demonstrated significant cytotoxicity with IC₅₀ values of 0.41 µM against the pancreatic cancer cell line MIAPaCa and 0.77 µM against the leukemia cell line K-562. Another halogenated derivative, compound 36 , showed an IC₅₀ of 1.19 µM against the ovarian cancer cell line PA-1.[7]

Further evidence for the positive impact of halogenation comes from a study on the antibacterial activity of naphthyridines, which can often correlate with cytotoxicity. The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold was found to enhance antibacterial activity, suggesting a potential role for halogens at this position in modulating biological effects.[8]

Insights from the Structurally Similar Quinoline Scaffold

Given the structural similarity between naphthyridines and quinolines, insights from the latter can provide valuable inferences. A comparative study on 7-halogenated 5,8-quinoline derivatives revealed that chloro-substitution at the 7-position conferred higher cytotoxicity against the HCT-15 colon cancer cell line than bromo-substitution.[7] This indicates that for certain scaffolds and substitution patterns, chlorine may be the more favorable halogen for enhancing anticancer activity. Conversely, in a different series of quinoline derivatives, a bromo-substituted compound exhibited slightly superior or equivalent antimicrobial activity compared to its chloro-analog, underscoring that the optimal halogen can be context-dependent.[7]

The following table summarizes the available cytotoxicity data for halogenated naphthyridine derivatives.

Compound IDHalogen SubstitutionCancer Cell LineIC₅₀ (µM)
47 Halogen substitutedMIAPaCa (Pancreatic)0.41
47 Halogen substitutedK-562 (Leukemia)0.77
36 Halogen substitutedPA-1 (Ovarian)1.19

Experimental Protocol: Evaluating Cytotoxicity Using the MTT Assay

A common and reliable method for assessing the cytotoxic effects of novel compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated naphthyridine derivatives in the appropriate cell culture medium. Add the compounds to the designated wells and incubate for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2 to 4 hours.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add halogenated naphthyridines incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize formazan incubate_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Directions

The available data, though limited, strongly suggests that halogenation is a promising strategy for enhancing the cytotoxic potential of naphthyridine derivatives. The choice of halogen and its position on the naphthyridine scaffold are critical determinants of activity. Insights from the closely related quinoline scaffold suggest that chloro- and bromo-substitutions can both be beneficial, with the optimal choice being context-dependent.

Future research should focus on the systematic synthesis and evaluation of a complete series of halogenated naphthyridines (F, Cl, Br, I) at various positions on the core structure. Such studies, conducted against a panel of diverse cancer cell lines, will be invaluable for elucidating clear structure-activity relationships and for the rational design of more potent and selective anticancer agents.

References

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • Hernandez-Vargas, H., & Ringshausen, I. (2019). Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. Journal of Medicinal Chemistry, 62(12), 5675-5687. [Link]
  • Mele, A., & Rizzato, S. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1667. [Link]
  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025).
  • Lu, Y., Wang, Y., & Zhu, W. (2010). Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. Physical Chemistry Chemical Physics, 12(18), 4543-4551. [Link]
  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]
  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel
  • Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. (2015). PubMed. [Link]
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015).
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (n.d.).
  • Antimicrobial Activity of Naphthyridine Deriv

Sources

A Comparative Efficacy Analysis of 6-Chloro-1,5-naphthyridin-4-ol and Structurally Related Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless, with heterocyclic compounds forming the bedrock of many drug discovery programs.[1][2][3] Among these, the naphthyridine scaffold has garnered significant attention due to its versatile synthesis and a wide spectrum of biological activities.[4][5][6] This guide provides an in-depth comparative analysis of the potential efficacy of 6-Chloro-1,5-naphthyridin-4-ol against similar heterocyclic compounds, drawing upon existing experimental data for structurally related analogs to forecast its therapeutic promise.

The strategic placement of nitrogen atoms within the fused pyridine ring system of naphthyridines, along with the nature and position of substituents, critically influences their pharmacological profile.[7] This guide will explore these structure-activity relationships (SAR) to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of molecules.

The Naphthyridine Core: A Privileged Scaffold in Medicinal Chemistry

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in a system of two fused pyridine rings. Six isomers of naphthyridine exist, with the 1,5- and 1,8-isomers being extensively studied for their therapeutic potential.[5] These scaffolds are considered "privileged structures" as they can interact with a variety of biological targets, leading to a broad range of activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[8][9]

Focus on this compound: A Candidate for Exploration

While specific experimental efficacy data for this compound is not extensively published, its structural motifs—a 1,5-naphthyridine core, a chloro substituent at position 6, and a hydroxyl group (in its tautomeric form as a 4-one) at position 4—suggest significant potential. The chloro group can act as a key interaction point or a site for further chemical modification, while the 4-oxo functionality is a common feature in many biologically active naphthyridines.

Comparative Efficacy in Oncology

Naphthyridine derivatives have shown considerable promise as anticancer agents, primarily through mechanisms such as kinase inhibition and topoisomerase inhibition.[8][9]

Kinase Inhibition: Targeting Aberrant Signaling in Cancer

Several 1,5- and 1,8-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Novel 1,5- and 1,7-naphthyridine derivatives have been designed as potent inhibitors of the FGFR family of kinases.[10] Aberrant FGFR signaling is implicated in numerous cancers, making these compounds promising candidates for targeted therapy.[10]

  • Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5) Inhibition: Optimization of screening hits has led to the identification of 1,5-naphthyridine aminothiazole and pyrazole derivatives as potent and selective inhibitors of ALK5.[11][12][13] Compounds have demonstrated low nanomolar IC50 values in inhibiting ALK5 autophosphorylation.[11][12][13]

  • Aurora Kinase Inhibition: 7-Aryl-substituted (1,5-naphthyridin-4-yl)ureas have been discovered as inhibitors of Aurora kinases, which are key regulators of cell division.[5]

Based on these findings, it is plausible that this compound could exhibit inhibitory activity against one or more of these kinase families. The 4-oxo group is a common feature in many kinase inhibitors, and the chloro-substituent could potentially be directed into a hydrophobic pocket of the ATP-binding site.

Topoisomerase Inhibition: Inducing DNA Damage in Cancer Cells

Certain naphthyridine derivatives function as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[8][9]

  • Topoisomerase I Inhibition: Phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and shown to inhibit Topoisomerase I and exhibit antiproliferative activity against human colon cancer cells.[14]

  • Topoisomerase II Inhibition: Some naphthyridine derivatives, such as vosaroxin, are known to inhibit topoisomerase II.[9] The 1,8-naphthyridine scaffold, in particular, has been associated with DNA intercalation and topoisomerase II inhibition.[15]

The planar nature of the 1,5-naphthyridine ring in this compound suggests a potential for DNA intercalation, a key step in the mechanism of many topoisomerase inhibitors.

Table 1: Comparative Anticancer Activity of Naphthyridine Derivatives

Compound ClassTargetReported Activity (IC50)Reference
1,5-Naphthyridine derivativesFGFR1, 2, 3, 4Nanomolar affinity[10]
1,5-Naphthyridine aminothiazole/pyrazoleALK54-6 nM[11][12][13]
Phenyl-1,5-naphthyridinesTopoisomerase IAntiproliferative in COLO 205 cells[14]
2-Phenyl-1,8-naphthyridin-4-onesTubulin PolymerizationPotent cytotoxicity (IC50 ~ µM)[9]

Efficacy in Infectious Diseases

The naphthyridine scaffold is historically significant in the field of antibacterial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable example.

Antibacterial Activity: Targeting Bacterial Topoisomerases

Novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridine scaffold have been developed as broad-spectrum antibacterial agents.[7] These compounds target bacterial DNA gyrase and topoisomerase IV at a site distinct from fluoroquinolones, thus showing no cross-resistance.[7] Structure-activity relationship studies on these 1,5-naphthyridine analogs have indicated that substitutions at the C-2 and C-7 positions are critical for optimal antibacterial activity.[7] While this compound has a substitution at C-6, its potential as an antibacterial agent, perhaps through a different binding mode or as a scaffold for further derivatization, should not be dismissed.

Modulating Antibiotic Activity

Interestingly, some 1,8-naphthyridine derivatives that lack direct antibacterial activity have been shown to potentiate the efficacy of fluoroquinolone antibiotics against multi-resistant bacterial strains.[16] This synergistic effect is thought to arise from the inhibition of bacterial efflux pumps.[15][16] This opens up an alternative therapeutic strategy for this compound and its analogs as antibiotic adjuvants.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound and its analogs, standardized and robust experimental protocols are essential.

Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR Kinase)

This protocol outlines a typical procedure to assess the inhibitory activity of a test compound against a specific protein kinase.

Objective: To determine the IC50 value of this compound against a member of the FGFR kinase family.

Materials:

  • Recombinant human FGFR kinase

  • ATP (Adenosine triphosphate)

  • Biotinylated peptide substrate

  • Test compound (this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-coated plates

  • Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme)

  • Substrate for the reporter enzyme

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Reaction: a. In a microplate well, add the assay buffer. b. Add the test compound at various concentrations. c. Add the recombinant FGFR kinase and the biotinylated peptide substrate. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: a. Stop the reaction by adding EDTA. b. Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind. c. Wash the plate to remove unbound components. d. Add a primary antibody that specifically recognizes the phosphorylated substrate. e. Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP). f. Add the appropriate substrate for the reporter enzyme to generate a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: a. Measure the signal intensity using a plate reader. b. Plot the percentage of inhibition versus the logarithm of the compound concentration. c. Determine the IC50 value using a non-linear regression analysis.

Causality and Self-Validation: This protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly. The use of a specific antibody for the phosphorylated substrate provides a direct measure of enzyme activity.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value by plotting viability against compound concentration.

Visualizing Relationships and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound Test Compound (this compound) treatment Compound Treatment compound->treatment cells Cancer Cell Lines cells->treatment incubation Incubation treatment->incubation mtt MTT Addition incubation->mtt solubilization Formazan Solubilization mtt->solubilization readout Absorbance Reading solubilization->readout data_analysis GI50 Calculation readout->data_analysis

Caption: Workflow for determining the cytotoxic activity of a test compound using the MTT assay.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR activates FGF FGF Ligand FGF->FGFR Transcription Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->FGFR blocks

Caption: Simplified FGFR signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives.

Conclusion and Future Directions

While direct efficacy data for this compound remains to be fully elucidated, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery. The 1,5-naphthyridine core is a versatile platform for developing potent inhibitors of kinases and topoisomerases, as well as novel antibacterial agents. The chloro-substituent on this compound offers a handle for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of this compound and a library of its derivatives against a panel of cancer cell lines and clinically relevant bacterial strains. The experimental protocols outlined in this guide provide a robust framework for such investigations. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this promising class of heterocyclic compounds.

References

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Google Vertex AI Search.
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Google Vertex AI Search.
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930. [Link]
  • (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]
  • (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722–2728. [Link]
  • Angibaud, P. R., Obringer, M., Marin, J., Jeanty, M., Esser, N., Gilissen, R., King, P., Meerpoel, L., Querolle, O., Rees, D. C., Roux, B., Saxty, G., Verhulst, T., Wroblowski, B., Murray, C. C., & Vialard, J. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research. [Link]
  • (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2345–2351. [Link]
  • Design, synthesis, and biological evaluation of 1,8‐naphthyridine glucosamine conjugates as antimicrobial agents. (n.d.). Semantic Scholar.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3233. [Link]
  • Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., Laroze, A., Nguyen, V. L., Sautet, S., Wang, R., Janson, C., Smith, W., Krysa, G., Boullay, V., De Gouville, A. C., Huet, S., & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (n.d.). CoLab.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). ResearchGate.
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (n.d.). ResearchGate.
  • (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]
  • (PDF) Recent Advances: Heterocycles in Drugs and Drug Discovery. (n.d.). ResearchGate.
  • (2022).
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Student Research. [Link]
  • (2010). Design, Synthesis, and Evaluation of Dibenzo[c,h][5][11]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(5), 2149–2158. [Link]
  • (2022). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 27(23), 8251. [Link]
  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3838. [Link]
  • Fused 1,5-naphthyridines. (n.d.). Encyclopedia.pub.
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.).
  • (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(22), 5267. [Link]
  • 6-Chloro-1,8-naphthyridin-4-ol. (n.d.). Benchchem.
  • Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI.
  • (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]
  • (2016). Bioactive compounds, antibacterial and antioxidant activities of methanol extract of Tamarindus indica Linn. Beni-Suef University Journal of Basic and Applied Sciences, 5(4), 336–343. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Chloro-1,5-naphthyridin-4-ol for Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Importance of Multi-Modal Spectroscopic Analysis

Confirming the structure of a novel or synthesized compound like 6-Chloro-1,5-naphthyridin-4-ol demands more than a single analytical technique. A multi-modal approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a synergistic and self-validating system. Each technique offers a unique piece of the structural puzzle, and their combined interpretation builds a comprehensive and trustworthy chemical portrait.

Predicted Spectroscopic Profile of this compound

The structure of this compound, with its distinct arrangement of aromatic protons, a hydroxyl group, and a chloro-substituent on the naphthyridine core, will give rise to a unique spectroscopic fingerprint.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR spectroscopy will be instrumental in defining the number, connectivity, and chemical environment of the protons on the aromatic rings. Given the tautomeric nature of the 4-ol, which likely exists predominantly as the 4-one, we can predict the following proton signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for its ability to dissolve a wide range of organic compounds and to ensure the observation of exchangeable protons (such as the N-H and O-H, though in this keto-enol system, we expect an N-H).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is critical for resolving the closely spaced aromatic protons.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): Approximately 4 seconds.

Predicted ¹H NMR Data

Predicted ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.5Doublet~5Ortho-coupling to H-3. Deshielded due to proximity to N-1.
H-3~6.5Doublet~5Ortho-coupling to H-2. Shielded by the adjacent carbonyl group.
H-7~8.2Doublet~9Ortho-coupling to H-8.
H-8~7.8Doublet~9Ortho-coupling to H-7.
N-H>12.0Broad Singlet-Exchangeable proton, characteristic of an N-H in a pyridone-like system.

Comparative Analysis

For the parent 1,5-naphthyridine, the protons at positions 2 and 6, and 4 and 8 are equivalent and appear at δ 8.99 and δ 8.41 respectively[1]. The introduction of the chloro and carbonyl groups in this compound breaks this symmetry and significantly alters the chemical shifts, providing a clear comparative basis for structure confirmation.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024 to 2048 scans are typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

Predicted ¹³C NMR Data

Predicted CarbonChemical Shift (δ, ppm)Rationale
C-2~140Aromatic carbon adjacent to N-1.
C-3~110Aromatic carbon adjacent to the carbonyl.
C-4~175Carbonyl carbon, highly deshielded.
C-4a~145Quaternary carbon at the ring junction.
C-6~150Carbon bearing the chloro substituent.
C-7~125Aromatic carbon.
C-8~130Aromatic carbon.
C-8a~148Quaternary carbon at the ring junction.

Visualizing the Structure and Key Correlations

Caption: Molecular structure of this compound with key atoms labeled.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)N-H stretchAmide/Lactam
~1660C=O stretchAmide/Lactam carbonyl
1600-1450C=C and C=N stretchesAromatic rings
~1100C-Cl stretchChloroalkane

The presence of a strong absorption band around 1660 cm⁻¹ for the carbonyl group and a broad N-H stretching band would provide strong evidence for the 4-oxo tautomer being the predominant form.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a strong protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, will provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Predicted Mass Spectrum Data

Ionm/z (calculated)Observation
[M]⁺ (with ³⁵Cl)180.0090Molecular ion
[M]⁺ (with ³⁷Cl)182.0061Isotope peak, ~1/3 the intensity of the M peak
[M+H]⁺ (with ³⁵Cl)181.0168Protonated molecular ion
[M+H]⁺ (with ³⁷Cl)183.0139Isotope peak for the protonated molecule

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a critical diagnostic feature to look for in the mass spectrum.

Workflow for Spectroscopic Structure Confirmation

G cluster_workflow Structure Confirmation Workflow start Synthesized Compound: This compound ms Mass Spectrometry (ESI-TOF/Orbitrap) start->ms Determine Molecular Formula & Chlorine Presence ir IR Spectroscopy (FTIR-ATR) start->ir Identify Key Functional Groups (C=O, N-H) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Elucidate Connectivity & Proton/Carbon Environment data_analysis Integrated Data Analysis ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed Consistent with Predicted Structure

Caption: A logical workflow for the comprehensive spectroscopic confirmation of this compound.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic techniques. By systematically applying ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and by comparing the acquired data with the predicted values based on known chemical principles and analogous structures, researchers can achieve an unambiguous confirmation of the target molecule. This guide provides the necessary framework, from experimental design to data interpretation, to confidently undertake this critical analytical task.

References

  • ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019-07-31). [Link]
  • PubChem. 1,5-Naphthyridin-4-ol. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 6-Chloro-1,5-naphthyridin-4-ol Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of kinase inhibitor development, the 1,5-naphthyridine scaffold represents a privileged chemical structure. Its derivatives have demonstrated significant potency against a range of kinase targets. This guide focuses on a specific subset: 6-Chloro-1,5-naphthyridin-4-ol based inhibitors. Our objective is to provide a comprehensive framework for assessing their cross-reactivity, a critical step in drug discovery that informs on potential off-target effects and therapeutic windows.

While specific kinome-wide screening data for the this compound scaffold is not extensively published, we can draw valuable insights from closely related 1,5-naphthyridine derivatives. A seminal study in the Journal of Medicinal Chemistry identified 1,5-naphthyridine derivatives as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5)[1][2][3]. This study also highlighted the importance of assessing selectivity against other kinases, such as p38 mitogen-activated protein kinase (MAPK)[1][2][3]. Therefore, this guide will use the ALK5/p38 MAPK pair as a primary example to illustrate the principles and methodologies of cross-reactivity profiling.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share structural homology in their ATP-binding pockets. This conservation is a double-edged sword for drug developers. While it allows for the design of broad-spectrum inhibitors, it also presents a significant challenge in achieving target selectivity. Off-target inhibition can lead to unforeseen toxicities or even desired polypharmacological effects[4][5]. A thorough understanding of an inhibitor's cross-reactivity is therefore not just a regulatory requirement but a fundamental aspect of its preclinical characterization.

Key Kinase Targets and Signaling Pathways

Primary Target: ALK5 (TGF-β Type I Receptor)

ALK5 is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. Upon binding of TGF-β ligands, the type II receptor (TβRII) phosphorylates and activates ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate gene expression[6][7][8]. This pathway is implicated in a wide array of cellular processes, including cell growth, differentiation, and extracellular matrix production[7][8]. Dysregulation of TGF-β/ALK5 signaling is associated with fibrosis and cancer[8][9].

dot

TGF_beta_ALK5_Pathway TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Binds Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Gene Expression (e.g., Fibrosis, EMT) Nucleus->Gene_expression Regulates Inhibitor This compound based inhibitor Inhibitor->ALK5 Inhibits

Caption: Simplified TGF-β/ALK5 signaling pathway and the point of intervention for ALK5 inhibitors.

Potential Off-Target: p38 MAPK

The p38 MAPKs are a family of serine/threonine kinases involved in cellular responses to stress stimuli, such as cytokines, UV radiation, and osmotic shock. They play a crucial role in inflammation and apoptosis. The p38 MAPK pathway involves a cascade of upstream kinases that ultimately lead to the phosphorylation and activation of p38. Activated p38 then phosphorylates various downstream substrates, including transcription factors and other kinases, to orchestrate a cellular response. Given the structural similarities in the ATP-binding sites of many kinases, p38 MAPK represents a plausible and important off-target for inhibitors designed against other kinases.

Comparative Inhibitors

To provide a practical context for cross-reactivity studies, we will consider the following well-characterized ALK5 inhibitors as benchmarks for comparison with novel this compound based compounds:

InhibitorPrimary Target(s)Reported IC50 for ALK5Notes
GW788388 ALK518 nMPotent and selective, with activity against TβRII as well.[10][11][12][13]
SB-431542 ALK4, ALK5, ALK794 nMA widely used tool compound for studying TGF-β signaling.[14][15][16][17]
RepSox ALK54 nM (autophosphorylation)A potent and selective ALK5 inhibitor.[18][19]

Experimental Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive assessment of inhibitor selectivity. This typically involves a combination of biochemical assays for broad screening and cell-based assays for confirming target engagement in a physiological context.

Large-Scale Kinase Screening (Biochemical Assay)

The most direct way to assess cross-reactivity is to screen the inhibitor against a large panel of purified kinases. Several commercial platforms are available for this purpose.

Recommended Platform: KINOMEscan™

KINOMEscan™ is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases (over 480). A key advantage of this platform is that it is an ATP-independent assay, which measures the true thermodynamic dissociation constant (Kd) rather than the IC50, which can be influenced by the ATP concentration.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Dissolve the this compound based inhibitor in 100% DMSO to a stock concentration of 100 mM.

  • Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) for the initial broad profiling.

  • Assay Principle: The assay involves a test compound, a DNA-tagged kinase, and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Data Analysis: The results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a "hit" is a %Ctrl value of less than 35% or 10%.

  • Follow-up (Kd Determination): For any identified off-target hits, a dose-response experiment is performed to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in intact cells or tissue lysates. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

dot

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Centrifugation cluster_3 Analysis Cells_Vehicle Cells + Vehicle (DMSO) Heat_Vehicle Temperature Gradient Cells_Vehicle->Heat_Vehicle Cells_Inhibitor Cells + Inhibitor Heat_Inhibitor Temperature Gradient Cells_Inhibitor->Heat_Inhibitor Lysis_Vehicle Cell Lysis Heat_Vehicle->Lysis_Vehicle Lysis_Inhibitor Cell Lysis Heat_Inhibitor->Lysis_Inhibitor Centrifuge_Vehicle Centrifugation Lysis_Vehicle->Centrifuge_Vehicle Centrifuge_Inhibitor Centrifugation Lysis_Inhibitor->Centrifuge_Inhibitor WB_Vehicle Western Blot (Soluble Fraction) Centrifuge_Vehicle->WB_Vehicle WB_Inhibitor Western Blot (Soluble Fraction) Centrifuge_Inhibitor->WB_Inhibitor

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for ALK5 and p38 MAPK

  • Cell Culture: Culture a suitable cell line that expresses both ALK5 and p38 MAPK (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) to near confluency.

  • Compound Treatment: Treat the cells with the this compound based inhibitor at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Denaturation: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of ALK5 and p38 MAPK by Western blotting using specific antibodies.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Data Presentation and Interpretation

The data from cross-reactivity studies should be presented in a clear and comparative manner.

Table 1: Illustrative Kinome-wide Selectivity Data

Kinase% Control @ 10 µMKd (nM)
ALK5 < 1 5
p38α45> 1,000
p38β60> 1,000
VEGFR285> 10,000
CDK292> 10,000
... (other kinases)......

This is hypothetical data for illustrative purposes.

Interpreting the Data:

  • A low % Control and a low Kd value for ALK5 would confirm potent binding to the intended target.

  • Higher % Control and Kd values for other kinases, such as p38α/β, would indicate selectivity.

  • The selectivity can be quantified by calculating a selectivity score, which is the ratio of the Kd for the off-target to the Kd for the primary target. A higher selectivity score is desirable.

Conclusion

The this compound scaffold holds promise for the development of potent and selective kinase inhibitors. A rigorous assessment of cross-reactivity is paramount to advancing these compounds through the drug discovery pipeline. By employing a combination of broad kinome-wide screening and cell-based target engagement assays, researchers can build a comprehensive selectivity profile. This guide provides a robust framework for conducting such studies, enabling informed decisions and ultimately contributing to the development of safer and more effective targeted therapies.

References

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
  • Inhibitors of Activin Receptor-like Kinase 5 Interfere with SARS-CoV-2 S-Protein Processing and Spike-Mediated Cell Fusion via Attenuation of Furin Expression. (2022). PMC. [Link]
  • Inman, G. J., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology, 62(1), 65-74. [Link]
  • SB-431542. Wikipedia. [Link]
  • Heldin, C. H., & Moustakas, A. (2016). Signaling Receptors for TGF-β Family Members. Cold Spring Harbor Perspectives in Biology, 8(8), a022053. [Link]
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021). ACS Medicinal Chemistry Letters, 12(5), 841-846. [Link]
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2016).
  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • Chen, Y. L., et al. (2017). discovery and SAR study of 1H-imidazo[4,5-h][10][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 15(34), 7141-7156. [Link]
  • p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. (2003). Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276. [Link]
  • Deciphering the Intricacies of TGF-Beta Signaling P
  • Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. (2022). Signal Transduction and Targeted Therapy, 7(1), 279. [Link]
  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). Molecules, 29(10), 2349. [Link]
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology, 165(6), 1663-1673. [Link]
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). Molbank, 2021(1), M1181. [Link]
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). ChemMedChem. [Link]
  • ALK5 inhibitor BI-4659 Table of contents. opnMe. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Synthetic Routes of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity, including applications in anticancer and antimalarial therapies. The efficient construction of this bicyclic system is a key focus in medicinal chemistry and drug development. This guide provides a comparative analysis of the primary synthetic routes to 1,5-naphthyridines, offering insights into their mechanisms, practical advantages, and limitations to aid researchers in selecting the most appropriate method for their specific needs.

Classical Approaches: The Foundation of 1,5-Naphthyridine Synthesis

The traditional methods for constructing the 1,5-naphthyridine ring system have been the bedrock of its chemistry for over a century. These reactions, while sometimes harsh, remain relevant due to their simplicity and the accessibility of starting materials.

The Skraup Synthesis: A Classic, Forceful Condensation

The Skraup synthesis is one of the oldest and most direct methods for preparing quinolines and, by extension, 1,5-naphthyridines. It involves the reaction of 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The key to this reaction is the in situ dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the aromatic 1,5-naphthyridine ring.[1][2]

Mechanism and Rationale: The harsh, acidic, and high-temperature conditions are necessary to drive the dehydration of glycerol and the subsequent cyclization and aromatization steps. The choice of oxidizing agent, traditionally nitrobenzene, can be moderated to control the often vigorous and exothermic nature of the reaction. Milder oxidizing agents like arsenic acid or "sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid) are often employed to improve safety and reduce the formation of tarry byproducts.[1]

Advantages:

  • Readily available starting materials: 3-Aminopyridine and glycerol are inexpensive and widely available.

  • One-pot procedure: The reaction is typically carried out in a single step, simplifying the synthetic workflow.

Disadvantages:

  • Harsh reaction conditions: The use of concentrated sulfuric acid and high temperatures (typically 140-150°C) can lead to low yields and the formation of significant amounts of tarry by-products.[3]

  • Vigorous and potentially hazardous: The reaction can be highly exothermic and difficult to control, especially on a larger scale.

  • Limited substrate scope: The harsh conditions are not suitable for substrates with sensitive functional groups.

The Friedländer Annulation: A More Versatile and Milder Alternative

The Friedländer synthesis offers a more versatile and generally milder approach to quinolines and 1,5-naphthyridines. This reaction involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing a reactive α-methylene group. The reaction can be catalyzed by either acids or bases.[4][5]

Mechanism and Rationale: The reaction proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the aminopyridine derivative. This is followed by a cyclization and dehydration to form the new pyridine ring. The choice of catalyst (acid or base) depends on the specific substrates and can influence the reaction rate and yield. The versatility of the Friedländer synthesis stems from the wide variety of commercially available or readily synthesized starting materials with diverse substitution patterns.[4]

Advantages:

  • Greater versatility: A wide range of substituted 1,5-naphthyridines can be synthesized by varying the starting materials.[6][7]

  • Milder reaction conditions: Compared to the Skraup synthesis, the Friedländer reaction can often be carried out under milder conditions, making it more compatible with a broader range of functional groups.[8]

  • Good to excellent yields: This method often provides higher yields than the Skraup synthesis.

Disadvantages:

  • Availability of starting materials: The synthesis of the required 2-amino-3-carbonylpyridine derivatives can sometimes be challenging.

  • Potential for side reactions: Depending on the substrates and reaction conditions, side reactions such as self-condensation of the active methylene compound can occur.

The Doebner-von Miller Reaction: A Variation on a Theme

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol. This allows for greater control over the substitution pattern of the final 1,5-naphthyridine product.[9]

Mechanism and Rationale: The reaction is typically catalyzed by strong acids and involves the Michael addition of 3-aminopyridine to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. The use of a pre-formed α,β-unsaturated carbonyl compound provides more flexibility in introducing substituents onto the newly formed ring.[9]

Advantages:

  • Increased product diversity: Allows for the synthesis of a wider range of substituted 1,5-naphthyridines compared to the traditional Skraup synthesis.

Disadvantages:

  • Harsh reaction conditions: Similar to the Skraup reaction, it often requires strong acids and can result in complex product mixtures and low yields.

  • Limited for sterically hindered substrates: The reaction is often only suitable for sterically accessible α,β-unsaturated aldehydes.

Modern Synthetic Strategies: Efficiency and Diversity

In recent years, a variety of modern synthetic methods have been developed to overcome the limitations of the classical approaches, offering milder reaction conditions, higher yields, and access to a wider range of functionalized 1,5-naphthyridines.

Microwave-Assisted Synthesis: Accelerating the Classics

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields compared to conventional heating methods.[10][11] Both the Skraup and Friedländer syntheses have been successfully adapted to microwave-assisted conditions.

Rationale: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and localized superheating, which can accelerate reaction rates. This can lead to shorter reaction times (minutes instead of hours) and often cleaner reactions with fewer side products.[10][11]

Advantages:

  • Drastically reduced reaction times: Reactions can often be completed in minutes instead of hours.[10]

  • Improved yields and purity: The rapid and uniform heating can lead to higher yields and cleaner product profiles.

  • Enhanced efficiency: Allows for the rapid optimization of reaction conditions.

Disadvantages:

  • Specialized equipment required: Requires a dedicated microwave reactor.

  • Scalability challenges: Scaling up microwave reactions can be challenging due to the limited penetration depth of microwaves.

Multi-Component and Domino Reactions: Building Complexity in a Single Step

Multi-component reactions (MCRs) and domino reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot.[12][13] Several MCR and domino approaches have been developed for the synthesis of 1,5-naphthyridines, offering a high degree of molecular diversity.[6][12]

Rationale: These reactions are designed to proceed through a cascade of sequential transformations, where the product of one reaction becomes the substrate for the next, all within the same reaction vessel. This avoids the need for isolation and purification of intermediates, saving time and resources.[12]

Advantages:

  • High efficiency and atom economy: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and waste.[12]

  • Access to diverse and complex structures: Allows for the rapid generation of libraries of substituted 1,5-naphthyridines.[6][12]

  • Operational simplicity: Simplifies the synthetic workflow by avoiding intermediate purification steps.

Disadvantages:

  • Optimization can be complex: Finding the optimal conditions for a multi-component or domino reaction can be challenging.

  • Mechanism can be difficult to elucidate: The complex nature of these reactions can make it difficult to fully understand the reaction pathway.

Transition-Metal Catalysis and Photoredox Catalysis: Novel Approaches

Modern catalytic methods, including transition-metal catalysis and visible-light photoredox catalysis, are opening up new avenues for the synthesis of 1,5-naphthyridines under mild conditions.[1][14][15] These methods often involve novel bond-forming strategies and can provide access to unique substitution patterns that are difficult to achieve with traditional methods. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been employed to construct the 1,5-naphthyridine core.[1] More recently, visible-light photoredox catalysis has been utilized for the synthesis of fused 1,5-naphthyridine derivatives.[6]

Rationale: Transition-metal catalysts can facilitate a wide range of bond-forming reactions with high efficiency and selectivity under mild conditions. Photoredox catalysis utilizes visible light to generate reactive radical intermediates from stable precursors, enabling unique transformations that are not possible with traditional thermal methods.[14][15]

Advantages:

  • Mild reaction conditions: These methods often operate at or near room temperature, making them compatible with a wide range of functional groups.

  • High selectivity: Catalytic methods can offer high levels of regio- and stereoselectivity.

  • Access to novel structures: Enable the synthesis of previously inaccessible 1,5-naphthyridine derivatives.

Disadvantages:

  • Catalyst cost and toxicity: Some transition-metal catalysts can be expensive and/or toxic.

  • Reaction optimization: Finding the optimal catalyst, ligands, and reaction conditions can be time-consuming.

  • Newer field: While promising, the application of these methods to 1,5-naphthyridine synthesis is still an emerging area of research.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Reaction Conditions Typical Yields Advantages Disadvantages Scalability
Skraup Synthesis 3-Aminopyridine, GlycerolHarsh: Conc. H₂SO₄, high temp. (140-150°C), oxidizing agentLow to moderateInexpensive, readily available starting materials; one-potHarsh conditions, low yields, tar formation, vigorous reactionDifficult and potentially hazardous on a large scale
Friedländer Annulation 2-Amino-3-carbonylpyridine, Active methylene compoundMilder: Acid or base catalysis, moderate temperaturesGood to excellentVersatile, milder conditions, good yieldsStarting material synthesis can be challengingMore amenable to scale-up than Skraup
Doebner-von Miller 3-Aminopyridine, α,β-Unsaturated carbonylHarsh: Strong acid catalysisModerateGreater product diversity than SkraupHarsh conditions, potential for side reactionsModerate, but can be challenging
Microwave-Assisted Various (Skraup, Friedländer, etc.)Microwave irradiation, various catalysts and solventsGood to excellentRapid reaction times, improved yieldsSpecialized equipment, scalability can be an issueLimited for large-scale production
Multi-Component/Domino Simple, readily available precursorsOften mild, catalyst-dependentGood to excellentHighly efficient, atom economical, access to diverse structuresComplex optimization, mechanism elucidation can be difficultPotentially good, but depends on the specific reaction
Modern Catalytic Halogenated pyridines, boronic acids, etc.Mild: Room temperature, various catalystsGood to excellentMild conditions, high selectivity, access to novel structuresCatalyst cost/toxicity, requires optimizationVaries depending on the specific catalytic system

Experimental Protocols

Representative Protocol for Skraup Synthesis of 1,5-Naphthyridine

Caution: This reaction is highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

  • To this mixture, add glycerol followed by a suitable oxidizing agent (e.g., m-nitrobenzenesulfonic acid sodium salt).

  • Heat the mixture gently at first. The reaction will become exothermic and begin to reflux without external heating.

  • Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Representative Protocol for Friedländer Synthesis of a Substituted 1,5-Naphthyridine
  • To a solution of the 2-amino-3-formylpyridine derivative in a suitable solvent (e.g., ethanol), add the active methylene compound (e.g., a ketone or β-ketoester) and a catalytic amount of a base (e.g., NaOH or piperidine).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_Classical Classical Syntheses cluster_Modern Modern Syntheses Skraup Skraup Synthesis Friedlander Friedländer Annulation Skraup->Friedlander Milder Conditions DvM Doebner-von Miller Skraup->DvM Variation Naphthyridine 1,5-Naphthyridine Core Skraup->Naphthyridine Friedlander->Naphthyridine DvM->Naphthyridine Microwave Microwave-Assisted Microwave->Naphthyridine MCR_Domino Multi-Component/ Domino Reactions MCR_Domino->Naphthyridine Catalysis Transition-Metal & Photoredox Catalysis Catalysis->Naphthyridine

Figure 1: Overview of synthetic routes to the 1,5-naphthyridine core.

Skraup_Workflow Start 3-Aminopyridine + Glycerol Step1 Add H₂SO₄ (forms Acrolein in situ) Start->Step1 Step2 Add Oxidizing Agent (e.g., m-NO₂PhSO₃Na) Step1->Step2 Step3 Heat (140-150°C) (Exothermic Reaction) Step2->Step3 Step4 Workup: Quench, Neutralize, Extract Step3->Step4 Purification Purification (Distillation/Recrystallization) Step4->Purification Product 1,5-Naphthyridine Purification->Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 6-Chloro-1,5-naphthyridin-4-ol. As a chlorinated heterocyclic compound, this substance requires meticulous handling and disposal to mitigate risks to personnel and the environment. The protocols outlined herein are designed for research scientists and drug development professionals, emphasizing the scientific rationale behind each step to ensure a self-validating and trustworthy safety system.

Foundational Principles: Understanding the Hazard Profile

Before any handling or disposal, it is imperative to understand the inherent risks associated with this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally analogous chlorinated naphthyridine derivatives provide a strong basis for hazard assessment. These compounds are consistently classified as irritants.

The primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation and potentially significant damage.[1][2][3][4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as dust or aerosol.[1][2][3]

The presence of a chlorinated aromatic system necessitates a cautious approach. The U.S. Environmental Protection Agency (EPA) closely regulates chlorinated hydrocarbons and their manufacturing waste due to their potential persistence and the risk of forming highly toxic byproducts, such as dioxins, during improper treatment or combustion.[5][6] Therefore, the core principle of disposal is to manage this compound as a regulated hazardous waste, ensuring it is never released into the sanitary sewer system or general refuse.

Pre-Disposal Safety and Handling

Proper handling is the first step in a safe disposal workflow. The causality is simple: minimizing exposure and contamination prevents accidents and simplifies the final disposal process.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.[2]
Eye Protection Safety glasses with side shields or chemical goggles.Protects against accidental splashes or dust, preventing serious eye irritation.[7]
Body Protection Laboratory coat.Prevents contamination of personal clothing.[2]
Respiratory Use only in a well-ventilated area or chemical fume hood.Avoids inhalation of dust, which can cause respiratory tract irritation.[1][3]

Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and accumulation.[1][3]

  • Contact Avoidance: Avoid all direct contact with skin and eyes. Do not breathe in dust.[2][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[2][4]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow a strictly controlled, documented, and compliant pathway. The following workflow ensures that the waste is managed safely from the point of generation to its final destruction.

DisposalWorkflow cluster_lab In-Lab Procedures cluster_facility Facility-Level Management A Step 1: Waste Generation (Unused reagent, contaminated materials) B Step 2: Waste Characterization (Classify as Halogenated Organic Hazardous Waste) A->B Is waste generated? C Step 3: Segregation (Collect in a dedicated, compatible container. Do NOT mix with non-halogenated waste.) B->C Classification confirmed D Step 4: Containerization & Labeling (Use a sealed, clean container. Label with 'Hazardous Waste', chemical name, and hazard symbols.) C->D Proper container available E Step 5: Temporary Storage (Store in a designated, secure, and ventilated satellite accumulation area.) D->E Ready for storage F Step 6: Professional Collection (Schedule pickup with a licensed hazardous waste disposal company.) E->F Container full or pickup scheduled G Step 7: Manifest & Transport (Complete hazardous waste manifest. Waste is transported by certified carrier.) F->G Waste collected H Step 8: Final Disposal (High-temperature incineration at an approved Treatment, Storage, and Disposal Facility - TSDF.) G->H Transported to TSDF

Caption: Disposal workflow for this compound.

Protocol Details:

Step 1 & 2: Waste Generation and Characterization

  • This protocol applies to pure, unused this compound, as well as any materials significantly contaminated with it (e.g., weighing papers, gloves, spill cleanup materials).

  • Based on its chemical structure (a chlorinated heterocyclic compound), this substance must be classified as a hazardous waste. In the United States, waste generators are legally required to make this determination under the EPA's Resource Conservation and Recovery Act (RCRA), as detailed in 40 CFR 261.3.[1]

Step 3: Segregation

  • Causality: The critical element here is the chlorine atom. Halogenated organic waste streams are typically incinerated under specific conditions to prevent the formation of dioxins and other toxic byproducts. Mixing them with non-halogenated streams can complicate and increase the cost of disposal for the entire waste volume.

  • Procedure: Collect waste containing this compound in a container designated exclusively for halogenated organic solids . Do not mix with solvents, acids, bases, or non-halogenated waste.[8]

Step 4: Containerization and Labeling

  • Use a robust, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or pail).

  • The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant") and corresponding GHS pictograms.

    • The accumulation start date.

  • Ensure the exterior of the container remains clean and free of contamination.[8] Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[8]

Step 5: Temporary Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • This location must be secure, well-ventilated, and away from incompatible materials.[1][3] The container must remain closed except when adding waste.

Step 6, 7 & 8: Professional Collection, Transport, and Final Disposal

  • The final and most critical step is to transfer the waste to a licensed hazardous waste management company. This is explicitly mandated by safety data sheets for analogous compounds, which state to "Dispose of contents/container to an approved waste disposal plant".[1][3][4][7][9]

  • This vendor will provide the correct shipping manifests and ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • The preferred disposal method for chlorinated organic compounds is high-temperature incineration, as this process is designed to destroy the molecule completely and scrub harmful acid gases (like hydrogen chloride) from the effluent. Landfilling is not an appropriate disposal method for this type of waste.

Emergency Procedures: Spills and Decontamination

Accidental Release Measures: In the event of a spill, follow these procedures:

  • Evacuate: Keep unprotected personnel away from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the powder from spreading or entering drains or waterways.[1][2]

  • Clean-up: Carefully sweep or vacuum the spilled material. Avoid creating dust.[1][2] Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a sealed container for disposal as halogenated hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning water for disposal if necessary.

Decontamination of Equipment:

  • Glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue. This rinseate must be collected as halogenated liquid waste.

  • Follow the solvent rinse with a thorough wash using soap and water.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • 6-Chloro-1,8-naphthyridin-2(1H) - Safety Data Sheet. AK Scientific, Inc. URL: https://www.aksci.com/sds/127446-42-8.pdf
  • 4-Chloro-1-naphthol - Safety Data Sheet. Thermo Fisher Scientific. URL: https://www.fishersci.com/sdsfiles/05255/05255_SDS_EN.pdf
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. URL: https://ethz.ch/content/dam/ethz/common/docs/services/safety-security-health-environment/entsorgung/fact-sheet-disposal-of-hazardous-waste.pdf
  • 4-Chloro-1,8-naphthyridin-2(1H)-one - Safety Data Sheet. Aaron Chemicals LLC. URL: https://www.aaron-chemicals.com/sds/AC514931.pdf
  • 6-Chloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione - Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/sdsfiles/AC42598.pdf
  • 1-Methylpiperidin-4-ol - Safety Data Sheet. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/131654
  • Recycling & Disposal of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA). URL: https://www.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.
  • Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor. URL: https://www.vita-d-chlor.com/guidance-manual
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.
  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes. U.S. Environmental Protection Agency (EPA). URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/30004I3N.PDF?Dockey=30004I3N.PDF
  • Disposal of Chlorine-Containing Wastes. Scribd. URL: https://www.scribd.com/document/498818579/030-Chapter-21-Disposal-of-Chlorine-Containing-Wastes
  • 7-Chloro-3,4-dihydro-1H-1,8-naphthyridin-2-one - Safety Data Sheet. AK Scientific, Inc. URL: https://www.aksci.com/sds/846034-67-1.pdf
  • Disposal Methods for Chlorinated Aromatic Waste. ElectronicsAndBooks.com. URL: https://electronicsandbooks.com/eab1/manual/repository/1/2006/pdf/10.1.1.514.8696.pdf
  • National Primary Drinking Water Regulations. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.
  • Wastewater Technology Fact Sheet: Chlorine Disinfection. U.S. Environmental Protection Agency (EPA). URL: https://www.regulations.gov/document/EPA-HQ-OW-2008-0823-0002
  • Disposal of Chlorine-Containing Wastes | Request PDF. ResearchGate. URL: https://www.researchgate.net/publication/325785084_Disposal_of_Chlorine-Containing_Wastes
  • 6-Hydroxy-1,5-naphthyridine-3-carboxylic acid - Safety Data Sheet. AK Scientific, Inc. URL: https://www.aksci.com/sds/4264DZ.pdf

Sources

Navigating the Safe Handling of 6-Chloro-1,5-naphthyridin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Potential Hazards: A Proactive Approach to Safety

Given its chemical structure—a chlorinated naphthyridinol—it is prudent to treat 6-Chloro-1,5-naphthyridin-4-ol with a high degree of caution. Structurally related compounds are known to cause skin, eye, and respiratory irritation.[2][3] Ingestion and inhalation of dust particles should be strictly avoided.[4][5]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.[2][6]

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the lungs and respiratory system.[2][7]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[3][5]

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential for safe handling.

Essential Personal Protective Equipment (PPE)

The primary objective when handling this compound is to establish a consistent barrier between the chemical and your body. The following table outlines the minimum required PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.Must meet ANSI Z87.1 standards. This provides a robust barrier against dust particles and potential splashes. Standard safety glasses are insufficient.[1][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Nitrile gloves offer good resistance to a wide range of chemicals. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[1][8][9]
Body Protection A standard laboratory coat or a chemical-resistant apron.This protects your body and personal clothing from accidental spills and contamination.[1][4]
Respiratory Protection NIOSH-approved respirator or work within a certified chemical fume hood.This is especially critical when handling the solid, powdered form of the compound to prevent the inhalation of airborne particles.[1][8]
Foot Protection Closed-toe shoes.An essential, basic laboratory practice to protect feet from spills and falling objects.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring a safe experimental process.

Preparation: Setting the Stage for Safety
  • Designated Area: All handling of this compound, especially weighing and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[10]

  • Gather Materials: Assemble all necessary PPE, laboratory equipment (spatulas, weigh boats, glassware), and the chemical container before you begin.

The Handling Procedure: A Focus on Containment

The following diagram illustrates the logical flow for determining the appropriate level of PPE and engineering controls.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe Action Phase cluster_disposal Post-Handling start Start: Handling This compound assess_risk Assess Task: Weighing solid or preparing solution? start->assess_risk fume_hood Work in a Certified Fume Hood assess_risk->fume_hood Always full_ppe Don Full PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat fume_hood->full_ppe proceed Proceed with Handling full_ppe->proceed decontaminate Decontaminate Work Surfaces & Glassware proceed->decontaminate dispose Dispose of Waste (See Section 4) decontaminate->dispose end End dispose->end

Workflow for Safe Handling and PPE Selection.

Step-by-Step Protocol:

  • Don PPE: Before opening the chemical container, put on all required personal protective equipment as outlined in the table above.

  • Careful Transfer: Inside the fume hood, handle the solid material gently to avoid creating airborne dust. Use a spatula for transfers.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Heating Precautions: If your procedure involves heating, ensure adequate ventilation to manage any potential fumes.[1]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even after removing gloves.[2][4]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.

    • Solid Waste: Collect excess or unreacted solid, contaminated weigh boats, and paper towels into a clearly labeled, sealed waste container.[1][2]

    • Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be placed in a designated sharps container.

    • Contaminated PPE: Disposable gloves, aprons, etc., that have come into contact with the chemical should be collected in a separate, labeled waste bag.[1]

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Consult Local Regulations: Always consult and adhere to your institution's and local hazardous waste regulations for final disposal.[2][10] Do not pour chemical waste down the drain.[7]

By adhering to these rigorous safety protocols, you contribute to a secure research environment for yourself and your colleagues, ensuring that your valuable work can proceed without compromising personal or environmental health.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-5-chloro-1,8-naphthyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(Trifluoromethyl)-1,8-naphthyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Chloro-1,8-naphthyridin-2(1H)-one.
  • BenchChem. (n.d.). Personal protective equipment for handling 1,5-Naphthyridine-4-carboxylic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-1-naphthol.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • United States Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Fisher Scientific. (2021). Safety Data Sheet: 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro-.
  • Guidechem. (n.d.). This compound 1312760-59-0 wiki.
  • Aaron Chemicals LLC. (2024). Safety Data Sheet: 4-Chloro-1,8-naphthyridin-2(1H)-one.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloro-1,2-dihydro-1,5-naphthyridin-2-one.
  • ChemicalBook. (2025). This compound | 1312760-59-0.
  • Capot Chemical Co., Ltd. (2025). MSDS of 5,7-Dichloro-1,6-naphthyridin-4-ol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1,5-naphthyridin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Chloro-1,5-naphthyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.